molecular formula C14H20N2O B1464394 1-(4-Ethylbenzoyl)piperidin-3-amine CAS No. 1305886-02-5

1-(4-Ethylbenzoyl)piperidin-3-amine

Número de catálogo: B1464394
Número CAS: 1305886-02-5
Peso molecular: 232.32 g/mol
Clave InChI: NPBBWAJOYDAIHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Ethylbenzoyl)piperidin-3-amine is a chemical compound built around the benzoylpiperidine scaffold, a privileged structure in modern drug discovery . This scaffold is recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring, often serving as a constrained, versatile core in the design of novel bioactive molecules . The specific 1-benzoylpiperidin-3-amine structure presents researchers with a multifunctional handle, featuring a secondary amine on the piperidine ring that is amenable to further synthetic modification, such as sulfonamidation or alkylation. The benzoylpiperidine motif is found in a wide range of therapeutic agents, including ligands for serotoninergic and dopaminergic receptors with potential as atypical antipsychotics , as well as compounds with demonstrated anti-cancer, anti-thrombotic, and anti-arrhythmic activities . The 4-ethyl substitution on the benzoyl ring in this particular analog may be explored to fine-tune the compound's lipophilicity, steric profile, and overall interaction with biological targets, making it a valuable template for Structure-Activity Relationship (SAR) studies. This product is supplied with detailed characterization data (including 1 H NMR, 13 C NMR, and Mass Spectrometry) and is intended for research applications such as analytical method development, method validation, and as a building block in synthetic chemistry campaigns . Use Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-aminopiperidin-1-yl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-11-5-7-12(8-6-11)14(17)16-9-3-4-13(15)10-16/h5-8,13H,2-4,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBWAJOYDAIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(4-Ethylbenzoyl)piperidin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Ethylbenzoyl)piperidin-3-amine , a significant bifunctional scaffold in medicinal chemistry.[1] This document is structured to support researchers in the synthesis, characterization, and application of this compound as a building block for drug discovery.

Classification: Benzoylpiperidine Scaffold / Bifunctional Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Design Version: 2.0 (Technical Release)[1]

Executive Summary

1-(4-Ethylbenzoyl)piperidin-3-amine (hereafter referred to as EBPA ) is a semi-rigid heterocyclic scaffold featuring a piperidine core substituted at the nitrogen (N1) with a lipophilic 4-ethylbenzoyl moiety and at the C3 position with a primary amine.[1]

In drug development, EBPA serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its value lies in its vector orthogonality : the lipophilic benzoyl group anchors the molecule in hydrophobic pockets (e.g., GPCR allosteric sites), while the C3-amine serves as a reactive handle for growing the molecule into polar regions of the binding site.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: (3-Aminopiperidin-1-yl)(4-ethylphenyl)methanone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.33 g/mol [1]

  • SMILES: CCc1ccc(cc1)C(=O)N2CCCC(C2)N[1]

  • Key Functional Groups:

    • Tertiary Amide: Stable linker, hydrogen bond acceptor.[1]

    • Primary Amide (C3): Basic center, hydrogen bond donor/acceptor, diversity point.[1]

    • Ethyl Group: Lipophilic tail, increases steric bulk and LogP.[1]

Stereochemistry: The Critical Variable

The C3 position of the piperidine ring is a chiral center.[1] In high-precision medicinal chemistry, using the racemate is often insufficient.[1]

  • (R)-Enantiomer: Often preferred for mimicking proline-like turns in peptidomimetics.[1]

  • (S)-Enantiomer: Distinct spatial vector; frequently explored in SAR (Structure-Activity Relationship) studies to validate binding specificity.[1]

Expert Insight: When sourcing or synthesizing EBPA, explicitly define the stereochemistry. The biological activity between the (R) and (S) forms can vary by orders of magnitude due to the directional vector of the C3-amine.[1]

Physicochemical Properties

The following data represents calculated consensus values essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Approx.)Implication for Drug Design
LogP (o/w) 2.1 – 2.4Ideal. Falls within the "Rule of 5" sweet spot for oral bioavailability and membrane permeability.[1]
TPSA ~46 ŲHigh Permeability. Suggests good potential for blood-brain barrier (BBB) penetration if required.[1]
pKa (Basic) 9.5 (Amine)The C3-amine will be protonated at physiological pH, aiding solubility and electrostatic interactions.[1]
H-Bond Donors 2From the primary amine (-NH2).[1]
H-Bond Acceptors 2From the amide carbonyl and the amine nitrogen.[1]
Rotatable Bonds 3Limited flexibility (semi-rigid), reducing the entropic penalty upon binding.[1]

Synthetic Protocols (Expert Methodology)

Direct acylation of 3-aminopiperidine with 4-ethylbenzoyl chloride is not recommended due to the high risk of di-acylation (reaction at both N1 and the C3-amine) and the difficulty in separating the regioisomers.[1]

The Authoritative Route: A protection-deprotection strategy ensures regioselectivity and high yield.[1]

Reaction Scheme Visualization

The following diagram illustrates the logical flow of the synthesis, prioritizing the protection of the reactive C3-amine.

SynthesisRoute Start1 3-(Boc-amino) piperidine Step1 Amide Coupling (EDC/HOBt or HATU) Start1->Step1 Start2 4-Ethylbenzoic Acid Start2->Step1 Inter Intermediate: N-Boc-EBPA Step1->Inter DCM, RT, 12h Step2 Deprotection (TFA or HCl/Dioxane) Inter->Step2 Product Final Product: EBPA (Free Base) Step2->Product 1. Acid Hydrolysis 2. Basic Workup

Figure 1: Regioselective synthesis pathway for 1-(4-Ethylbenzoyl)piperidin-3-amine.

Detailed Protocol

Step 1: Amide Coupling

  • Reagents: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) and 4-ethylbenzoic acid (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq).[1] Add DIPEA (3.0 eq) to basify.[1]

  • Reaction: Stir at room temperature under Nitrogen for 12–16 hours.

  • Validation: Monitor by LC-MS (Target mass: MW of Product + Boc group).

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate.

Step 2: Boc-Deprotection

  • Reagents: Dissolve the intermediate in DCM (or Dioxane).

  • Cleavage: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 2–4 hours until gas evolution (isobutylene) ceases.

  • Isolation (Critical): The product will exist as a TFA or HCl salt.[1]

    • For Free Base: Basify the residue with sat.[1] Na2CO3 or 1M NaOH to pH > 10.[1] Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.[1]

  • Purification: If necessary, purify via reverse-phase HPLC or amine-functionalized silica gel.[1]

Medicinal Chemistry Applications

EBPA is rarely the final drug; it is a scaffold .[1] The C3-amine serves as a diversity point for library generation.[1]

Pharmacophore Mapping[1]
  • The Benzoyl Domain: Targets hydrophobic pockets (e.g., the orthosteric site of GPCRs like 5-HT, Dopamine, or Chemokine receptors).[1] The 4-ethyl group adds bulk, often improving selectivity against homologous receptors.[1]

  • The Piperidine Linker: Provides a semi-rigid spacer (approx 5-6 Å) between the hydrophobic domain and the polar effector.[1]

  • The C3-Amine: The "Warhead" attachment point.[1]

Library Expansion Strategies

Researchers utilize the C3-amine to generate diverse libraries:

  • Ureas: React with isocyanates

    
     Probe H-bond donor/acceptor pockets.[1]
    
  • Sulfonamides: React with sulfonyl chlorides

    
     Explore metabolic stability and solubility.[1]
    
  • Reductive Amination: React with aldehydes

    
     Create secondary/tertiary amines for cation-pi interactions.[1]
    

SAR_Diversity Core EBPA Core (C3-Amine) Target1 Urea Derivatives (Kinase Inhibitors) Core->Target1 + R-NCO Target2 Sulfonamides (GPCR Ligands) Core->Target2 + R-SO2Cl Target3 Heterocyclic Amides (Ion Channel Blockers) Core->Target3 + R-COOH

Figure 2: Divergent synthesis strategies using EBPA as a central scaffold.[1]

Safety & Handling (Prudent Practices)

While specific toxicological data for this exact molecule may be limited, it must be handled according to the "High Potency Unknown" protocol due to its structural similarity to biologically active alkaloids.[1]

  • Hazard Classification (Predicted):

    • Skin/Eye Irritant: The free amine is basic and likely corrosive or irritating to mucous membranes.[1]

    • Acute Toxicity: Treat as harmful if swallowed (Category 4).[1]

  • Handling Protocol:

    • Engineering Controls: Always handle the solid or oil in a fume hood.[1]

    • PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and lab coat.[1]

    • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or formation of carbamates with atmospheric CO2. The HCl salt is stable at room temperature.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link][1]

  • Brough, P. A., et al. (2024).Benzoylpiperidine Scaffolds in GPCR Drug Discovery: A Review of Privileged Structures. Journal of Medicinal Chemistry.
  • Enamine Ltd.Building Blocks Catalog: 3-Amino-1-benzoylpiperidines. (Standard vendor for this compound class).

Sources

An In-depth Technical Guide to 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Publicly accessible chemical databases do not currently list a specific CAS number for 1-(4-Ethylbenzoyl)piperidin-3-amine. This guide has been developed by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive technical overview for research and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for a wide range of structural modifications to achieve desired pharmacological profiles. The introduction of an amine group at the 3-position and an N-acyl substituent, specifically a 4-ethylbenzoyl group, presents a molecule with significant potential for interacting with various biological targets. This guide provides a detailed exploration of 1-(4-Ethylbenzoyl)piperidin-3-amine, covering its chemical identifiers, a proposed synthetic pathway, and key considerations for its handling and characterization.

PART 1: Chemical Identifiers and Physicochemical Properties

While a specific CAS number is not registered, the fundamental identifiers and predicted properties of 1-(4-Ethylbenzoyl)piperidin-3-amine can be derived from its chemical structure.

IdentifierValue
IUPAC Name (1-(4-ethylbenzoyl)piperidin-3-yl)amine
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N
InChI Key (Predicted)
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and DMF

PART 2: Synthesis and Mechanistic Insights

The synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine can be logically approached through a two-step process involving the protection of the 3-amino group of a piperidine precursor, followed by N-acylation with 4-ethylbenzoyl chloride, and subsequent deprotection. A key starting material for this synthesis is piperidin-3-amine, which is commercially available in both racemic and chiral forms.[2][3][4]

Overall Synthetic Scheme

Synthetic_Pathway Piperidin-3-amine Piperidin-3-amine Boc-protected_piperidine tert-butyl (piperidin-3-yl)carbamate Piperidin-3-amine->Boc-protected_piperidine (Boc)₂O, Et₃N, CH₂Cl₂ Target_precursor tert-butyl (1-(4-ethylbenzoyl)piperidin-3-yl)carbamate Boc-protected_piperidine->Target_precursor 4-Ethylbenzoyl chloride, Et₃N, CH₂Cl₂ Target_compound 1-(4-Ethylbenzoyl)piperidin-3-amine Target_precursor->Target_compound TFA or HCl in Dioxane

Sources

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylpiperidine moiety, a seemingly simple aromatic ketone fused to a piperidine ring, represents a cornerstone in contemporary drug discovery. Its remarkable versatility and favorable pharmacological properties have established it as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This technical guide provides a comprehensive exploration of the benzoylpiperidine scaffold, delving into its fundamental chemical attributes, diverse medicinal chemistry applications, and the intricate structure-activity relationships that govern its biological effects. From its pivotal role in the development of central nervous system agents to its emerging potential in oncology and infectious diseases, this document serves as an essential resource for scientists seeking to leverage the power of this exceptional scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of diverse, biologically active compounds. These are termed "privileged structures" for their proven ability to interact with multiple, unrelated biological targets. The benzoylpiperidine scaffold, chemically known as phenyl(piperidin-4-yl)methanone, is a prime example of such a privileged fragment.[1][2] Its prevalence in a wide array of therapeutic agents, spanning from antipsychotics to anticancer drugs, underscores its significance in drug design.[3][4]

The success of the benzoylpiperidine core can be attributed to several key features:

  • Metabolic Stability: The scaffold is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][2]

  • Synthetic Accessibility: The synthesis of benzoylpiperidine derivatives is often straightforward, utilizing well-established and cost-effective chemical methodologies.[4]

  • Structural Rigidity and Flexibility: The piperidine ring offers a degree of conformational rigidity, which can be beneficial for target binding, while also allowing for the introduction of various substituents to fine-tune activity and properties.

  • Bioisosteric Potential: The benzoylpiperidine fragment is often considered a bioisostere of the piperazine ring, a common moiety in many drugs. This allows for molecular modifications that can modulate a compound's physicochemical and pharmacological properties.[1][2]

This guide will navigate the multifaceted applications of the benzoylpiperidine scaffold, providing insights into its synthesis, biological activities, and the critical structure-activity relationships that drive its therapeutic potential.

Synthetic Strategies: Building the Benzoylpiperidine Core

The construction of the benzoylpiperidine scaffold is typically achieved through straightforward and well-documented synthetic routes. The most common approach involves the coupling of a pre-formed, and often commercially available, substituted piperidine with a substituted benzoic acid derivative.

General Synthetic Workflow

A prevalent strategy for the synthesis of N-substituted benzoylpiperidine derivatives is outlined below. This multi-step process offers flexibility in the introduction of diverse substituents on both the benzoyl and piperidine moieties.

G A Starting Material: 4-Piperidinecarboxylic Acid B Step 1: N-Protection (e.g., Boc anhydride) A->B Protection C Step 2: Activation of Carboxylic Acid (e.g., Thionyl Chloride) B->C Activation D Step 3: Friedel-Crafts Acylation (with substituted benzene & AlCl3) C->D C-C Bond Formation E Step 4: N-Deprotection (e.g., HCl or TFA) D->E Deprotection F Intermediate: 4-Benzoylpiperidine Hydrochloride E->F Salt Formation G Step 5: N-Alkylation/Acylation (with R-X or R-COCl) F->G Functionalization H Final Product: N-Substituted Benzoylpiperidine Derivative G->H Final Compound G cluster_CNS Benzoylpiperidine in CNS Drug Discovery Scaffold Benzoylpiperidine Scaffold Receptors Dopamine Receptors (e.g., D2) Scaffold->Receptors Antipsychotics Transporters Serotonin Transporter (SERT) Scaffold->Transporters Antidepressants, ADHD Medications Enzymes Acetylcholinesterase (AChE) Scaffold->Enzymes Alzheimer's Disease Therapeutics

Caption: Targeting CNS pathways with benzoylpiperidine derivatives.

Oncology

The benzoylpiperidine scaffold has emerged as a promising framework for the development of novel anticancer agents. [3][4]

  • Enzyme Inhibition: Derivatives of benzoylpiperidine have been shown to inhibit monoacylglycerol lipase (MAGL), a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). [1]Overexpression of MAGL has been linked to several types of cancer, making it an attractive therapeutic target. Certain benzoylpiperidine-based MAGL inhibitors have demonstrated potent antiproliferative activity in various cancer cell lines. [1]* Fatty Acid Synthase (FASN) Inhibition: Novel N-benzoyl arylpiperidine compounds have been discovered as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme that is highly expressed in many tumors and is correlated with poor prognosis. [5]* Receptor Tyrosine Kinase Inhibition: Piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis. [6] Table 1: Antiproliferative Activity of Selected Benzoylpiperidine Derivatives

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 18MAGLMDA-MB-231 (Breast)19.9[1]
Compound 19MAGLOVCAR-3 (Ovarian)31.5[1]
Compound 20MAGLVarious7.9 - 92[1]
JNJ-54380482FASNA2780 (Ovarian)0.026[5]
Compound 11bVEGFR-2/c-MetMCF-7 (Breast)4.30[6]
Infectious Diseases

The versatility of the benzoylpiperidine scaffold extends to the development of agents against infectious diseases.

  • Antiviral Activity: N-benzyl 4,4-disubstituted piperidines have been identified as a potent class of inhibitors of the influenza H1N1 virus, acting through a novel mechanism involving the hemagglutinin fusion peptide. [7]Additionally, piperidine-substituted purine derivatives have shown promising activity against both HIV and influenza A/H1N1. [8]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the benzoylpiperidine scaffold. SAR studies explore how modifications to different parts of the molecule influence its biological activity.

G cluster_SAR Key Modification Points for SAR Studies Benzoyl_Ring Benzoyl Ring (Ar¹) - Substituent type, position, and size - Affects target binding and selectivity Piperidine_N Piperidine Nitrogen (N) - Nature of the substituent (R) - Influences solubility, pKa, and ADME properties Benzoyl_Ring:e->Piperidine_N:w Linker Piperidine_Ring Piperidine Ring - Conformational constraints - Introduction of chiral centers Piperidine_N:e->Piperidine_Ring:w Attachment

Caption: Critical regions of the benzoylpiperidine scaffold for SAR exploration.

Substitutions on the Benzoyl Ring

The nature and position of substituents on the benzoyl ring can dramatically impact potency and selectivity. For example, in the context of MAGL inhibitors, a diphenylsulfide moiety attached to the benzoyl ring, with specific substitutions on the distal phenyl ring, led to low nanomolar inhibitory activity. [1]

Modifications at the Piperidine Nitrogen

The substituent on the piperidine nitrogen is a key determinant of the compound's overall properties. Alkylation or acylation at this position can modulate solubility, basicity, and pharmacokinetic parameters. [9]In the development of dual AChE and SERT inhibitors, various benzyl and benzoyl groups were introduced at the piperidine nitrogen to tune the activity towards each target. [10]

Future Perspectives and Conclusion

The benzoylpiperidine scaffold continues to be a fertile ground for drug discovery. Its privileged nature, coupled with its synthetic tractability, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on:

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to other diseases, such as inflammatory disorders and metabolic diseases.

  • Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is a promising strategy for complex diseases like cancer and neurodegenerative disorders.

  • Application of Novel Synthetic Methodologies: Employing modern synthetic techniques to create more complex and diverse libraries of benzoylpiperidine derivatives for high-throughput screening.

References

  • Perrone, R., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link] [1][2]2. MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link] [2]3. ResearchGate. (n.d.). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. Retrieved from [Link]

  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link] [3]5. ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link] [4]6. Guedes, I. A., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(40), 37177–37187. [Link]

  • ResearchGate. (2014). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Retrieved from [Link] [5]12. Kim, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry, 65(1), 359–376. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(8), 9182–9194. [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link] [11]20. De Vloo, J. M., et al. (2020). N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. European Journal of Medicinal Chemistry, 194, 112248. [Link] [7]21. Shaikhutdinova, R. Z., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 28(19), 6820. [Link]

  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 209–216. [Link] [8]24. Jasińska, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117002. [Link]

Sources

Technical Guide: 3-Amino-1-Benzoylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Privileged Structures

The 3-amino-1-benzoylpiperidine scaffold represents a strategic convergence of two "privileged structures" in medicinal chemistry: the 3-aminopiperidine core (central to blockbuster DPP-IV inhibitors) and the benzoylpiperidine moiety (a hallmark of 5-HT2A antagonists and AChE inhibitors).

This guide dissects the utility of this specific derivative class, focusing on its emerging role as a dual-target scaffold for neurodegenerative diseases (specifically Alzheimer’s Disease) and its versatility as a peptidomimetic template. Unlike simple piperidines, the 1-benzoyl substitution introduces a rigid amide linkage that alters the piperidine ring's puckering, reducing the basicity of the N1 nitrogen while positioning the C3-amine for precise hydrogen bonding interactions.

Medicinal Chemistry & SAR Analysis

Structural Rationale

The 3-amino-1-benzoylpiperidine scaffold offers distinct physicochemical advantages:

  • Conformational Restriction: The N1-benzoyl amide bond has partial double-bond character, restricting the rotation of the phenyl ring relative to the piperidine chair. This reduces the entropic penalty upon binding to deep hydrophobic pockets (e.g., the catalytic anionic site of AChE).

  • Electronic Modulation: The benzoyl group removes the basicity of the N1 nitrogen (

    
     drops from ~10 to neutral), allowing the molecule to cross the Blood-Brain Barrier (BBB) more effectively via passive diffusion, while the C3-primary amine remains basic (
    
    
    
    ~9-10) to interact with aspartate residues in target proteins.
  • Chirality: The C3 position is a chiral center. Biological activity is often enantiospecific, with the (

    
    )- and (
    
    
    
    )-enantiomers showing distinct binding profiles in GPCRs and enzymes.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical points of modification and their impact on biological activity, specifically derived from dual AChE/SERT inhibitor studies.

SAR_Map Core 3-Amino-1-Benzoylpiperidine Core Scaffold N1_Amide N1-Benzoyl Region (Hydrophobic/Aromatic) Core->N1_Amide C3_Amine C3-Amino Group (Ionic Interaction) Core->C3_Amine Piperidine Piperidine Ring (Linker/Spacer) Core->Piperidine Rule1 Electron-withdrawing groups (F, Cl) on phenyl ring enhance metabolic stability & lipophilicity N1_Amide->Rule1 Optimization Rule2 Primary amine is critical for Asp residue salt-bridge. Bulky N-substituents reduce potency. C3_Amine->Rule2 Constraint Rule3 (R)-enantiomer often preferred for GPCR/Transporter targets Piperidine->Rule3 Stereochemistry

Figure 1: SAR Map of the 3-amino-1-benzoylpiperidine scaffold highlighting functional regions.

Synthetic Protocols

The synthesis of 3-amino-1-benzoylpiperidine derivatives requires an orthogonal protection strategy to differentiate the two nitrogen atoms. The following protocol is a self-validating system designed for high enantiomeric purity.

Key Reagents & Conditions
  • Starting Material: (

    
    )- or (
    
    
    
    )-3-(Boc-amino)piperidine (commercially available or synthesized via hydrogenation of 3-aminopyridine derivatives).
  • Acylating Agent: Benzoyl chloride derivatives.[1]

  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

Step-by-Step Methodology

Step 1: N1-Benzoylation (Amide Coupling)

  • Dissolution: Dissolve 1.0 eq of tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of

    
    . Cool the solution to 0°C using an ice bath to minimize exotherms and side reactions.
    
  • Acylation: Dropwise add 1.1 eq of the appropriate benzoyl chloride (dissolved in minimal DCM) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (polar, stains with ninhydrin) should disappear, replaced by a less polar UV-active spot (product).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine/base), then brine. Dry over 
    
    
    
    and concentrate.

Step 2: N3-Deprotection (Boc Removal)

  • Acidolysis: Dissolve the crude intermediate from Step 1 in DCM (0.2 M).

  • Reagent: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4M HCl in dioxane.

  • Reaction: Stir at RT for 1–2 hours.

    • Validation checkpoint: CO2 gas evolution will cease upon completion. LC-MS should show the mass of the free amine

      
      .
      
  • Isolation: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated

    
    . For storage, keep as the HCl or TFA salt.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Start: 3-(Boc-amino)piperidine Step1 Step 1: N1-Benzoylation (R-COCl, Et3N, DCM, 0°C -> RT) Start->Step1 Check1 QC: TLC/LC-MS (Confirm Amide Formation) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: N3-Boc Deprotection (TFA/DCM or HCl/Dioxane) Check1->Step2 Pass Check2 QC: NMR/LC-MS (Confirm Boc Removal) Step2->Check2 End Final Product: 3-Amino-1-Benzoylpiperidine Check2->End Pass

Figure 2: Orthogonal protection strategy for the synthesis of 3-amino-1-benzoylpiperidine.

Pharmacology & Biological Targets[2][3][4][5][6][7][8]

The 1-benzoyl-3-aminopiperidine scaffold has demonstrated significant potential in Multi-Target-Directed Ligand (MTDL) design, particularly for Alzheimer's disease.

Dual Inhibition: AChE and SERT

Recent studies [1] have highlighted derivatives of this scaffold as dual inhibitors of Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT) .

  • AChE Mechanism: The 1-benzoyl moiety interacts with the peripheral anionic site (PAS) of AChE via

    
    -
    
    
    
    stacking with Trp286, while the piperidine ring positions the protonated C3-amine to interact with the catalytic anionic site (CAS) or the gorge region. This dual-site binding prevents acetylcholine hydrolysis and can also inhibit A
    
    
    aggregation.
  • SERT Mechanism: The basic nitrogen (C3-amine) mimics the terminal amine of serotonin (5-HT), allowing competitive inhibition of the transporter.

Signaling Pathway Context

The following diagram details how these inhibitors impact synaptic signaling in neurodegenerative contexts.

Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Drug 3-Amino-1-Benzoylpiperidine Derivative Drug->AChE Inhibits Drug->SERT Inhibits Cognition Enhanced Cholinergic Transmission (Cognitive Improvement) AChE->Cognition Blockade leads to Mood Enhanced Serotonergic Transmission (Mood/Behavior Stabilization) SERT->Mood Blockade leads to

Figure 3: Dual mechanism of action in the cholinergic and serotonergic systems.

Experimental Data Summary

The following table summarizes typical physicochemical and biological data for optimized derivatives compared to standard reference compounds (e.g., Donepezil).

Property3-Amino-1-Benzoylpiperidine Derivative (Lead)Donepezil (Reference)Interpretation
MW (Da) 350 - 450379.5Ideal drug-like space.
AChE IC50 0.5 - 5.0

M
0.02

M
Moderate potency; sufficient for dual-action without toxicity.
SERT Inhibition 60 - 80% @ 10

M
N/AAdds mood-stabilizing component lacking in Donepezil.
LogP 2.5 - 3.53.08Good BBB permeability predicted.
TPSA 60 - 80

38.8

Within range for CNS penetration (<90

).

Data aggregated from structure-activity studies on 1-benzyl and 1-benzoylpiperidines [1].

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Source: MDPI (Molecules) URL:[Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(4-Ethylbenzoyl)piperidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, valued for its conformational flexibility, metabolic stability, and its ability to present substituents in precise three-dimensional orientations.[1] Its presence enhances druggability, often improving pharmacokinetic properties while reducing toxicity.[1] When combined with a benzoyl moiety, it forms the benzoylpiperidine fragment, a structure recurrent in the development of new drugs, particularly those targeting the central nervous system.[2]

This guide focuses on a specific, promising class of molecules: 1-(4-Ethylbenzoyl)piperidin-3-amine analogs . This core structure is comprised of three key regions ripe for chemical exploration: the N-acyl benzoyl group, the chiral piperidine core, and the C-3 amine. By systematically modifying these regions, we can probe the molecular interactions that govern biological activity and develop a comprehensive Structure-Activity Relationship (SAR). Understanding this SAR is paramount for optimizing lead compounds into clinical candidates with superior potency, selectivity, and drug-like properties. While the direct biological targets of this specific scaffold are under active investigation, related structures have shown potent activity as kinase inhibitors, suggesting that enzymes such as VEGFR-2 or c-Met could be potential targets.[3]

This document will serve as a technical guide for researchers and drug development professionals, elucidating the synthetic strategies, key SAR insights, and experimental protocols necessary to explore this chemical space effectively.

Core Scaffold Analysis and Synthetic Strategy

The 1-(4-Ethylbenzoyl)piperidin-3-amine scaffold can be dissected into three primary regions for systematic SAR exploration:

  • Region A: The N-Acyl Group (4-Ethylbenzoyl) : This region is critical for establishing key interactions with the target protein, often occupying a hydrophobic pocket. Modifications here can fine-tune potency and selectivity.

  • Region B: The Piperidine Core : The stereochemistry and conformational preference of this central ring dictate the spatial arrangement of the other two regions. The ring's nitrogen atom often serves as a key hydrogen bond acceptor or a point for modulating basicity and solubility.[4][5]

  • Region C: The 3-Amine Substituent : This functional group can act as a crucial hydrogen bond donor/acceptor or as a vector for extending into solvent-exposed regions or adjacent sub-pockets of the binding site.

A generalized and robust synthetic approach is essential for generating a library of analogs. A divergent strategy starting from a common intermediate, such as (R)- or (S)-3-aminopiperidine, allows for the efficient exploration of Regions A and C.[6]

Caption: Divergent synthetic workflow for analog generation.

Structure-Activity Relationship (SAR) Exploration

The following sections detail the critical SAR insights derived from systematic modifications to each region of the core scaffold. The biological activity is presented as hypothetical IC₅₀ values against a representative protein kinase (e.g., VEGFR-2) to illustrate the impact of structural changes.

Region A: Modifications of the 4-Ethylbenzoyl Group

The N-acyl group is the primary anchor into the putative ATP-binding site of a kinase. The 4-ethylbenzoyl moiety offers a balance of lipophilicity and size that can be optimized.

  • Alkyl Chain Variation at the 4-Position : The ethyl group likely occupies a small hydrophobic pocket. Varying its size helps to define the pocket's dimensions.

    • A smaller methyl group may result in a loss of van der Waals interactions, slightly reducing potency.

    • Larger groups like isopropyl or tert-butyl can lead to a steric clash if the pocket is constrained, causing a sharp drop in activity.

    • A longer, linear propyl group might be tolerated if the pocket is more open and channel-like.

  • Electronic Effects at the 4-Position : Replacing the ethyl group with substituents that modulate the electronics of the phenyl ring can influence binding affinity and pharmacokinetic properties.

    • Electron-donating groups like methoxy (-OCH₃) may enhance hydrogen bonding capabilities with backbone amides in the hinge region.

    • Electron-withdrawing groups such as chloro (-Cl) or trifluoromethyl (-CF₃) can alter the charge distribution and potentially engage in halogen bonding or other favorable interactions, often improving metabolic stability.

G cluster_0 Region A: 4-Substituent A Core Scaffold (R = Ethyl) B Potency Probe (R = Methyl, Propyl) A->B Modification C Steric Clash Probe (R = Isopropyl, t-Butyl) A->C Modification D Electronic Probe (R = OMe, Cl, CF3) A->D Modification

Caption: Logical relationship of modifications in Region A.
Region B: The Piperidine Core

The piperidine ring serves as the central scaffold, and its integrity and stereochemistry are crucial.

  • Stereochemistry at C3 : The amine at the C3 position creates a chiral center. It is highly probable that a biological target will exhibit stereospecific binding. Therefore, separating and testing the (R)- and (S)-enantiomers is a critical first step. One enantiomer is expected to be significantly more potent as it will orient the C3-amine substituent correctly for optimal interaction with the target. For this guide, we will assume the (R)-enantiomer is the more active "eutomer."

  • Piperidine Nitrogen Basicity : The basicity of the piperidine nitrogen is significantly reduced by the presence of the electron-withdrawing benzoyl group, rendering it a weak base (pKa ~7-8). This is often beneficial for cell permeability and avoiding off-target effects associated with highly basic amines. Further reduction of basicity, for instance by replacing the benzoyl with a benzenesulfonyl group, often leads to a loss of activity, suggesting the remaining basicity is important.[4][5]

Region C: Modifications of the 3-Amine Group

The primary amine at the C3 position is a versatile handle for probing interactions in the solvent-exposed region or a nearby sub-pocket.

  • N-Alkylation :

    • N-Methyl and N-Ethyl substitution can increase lipophilicity and may fill a small hydrophobic pocket, potentially increasing potency. However, excessive steric bulk can be detrimental.

  • N-Acylation :

    • Introducing an N-acetyl group neutralizes the basicity of the amine and introduces a hydrogen bond acceptor (the carbonyl oxygen) and donor (the amide N-H). This can fundamentally change the binding mode and often improves cell permeability.

  • Larger Substituents :

    • Attaching larger moieties, such as a morpholine via reductive amination, can significantly improve aqueous solubility and pharmacokinetic properties. This strategy is often employed to address ADME issues in later-stage lead optimization.

Quantitative SAR Summary

The following table presents hypothetical data for a series of analogs, illustrating the SAR principles discussed above. The target is assumed to be VEGFR-2 Kinase.

Compound IDRegion A (4-Substituent)Region B (Stereocenter)Region C (3-Amine)VEGFR-2 IC₅₀ (nM)
1 (Core) Ethyl(R)-NH₂50
2Ethyl(S)-NH₂850
3Methyl(R)-NH₂120
4Isopropyl(R)-NH₂>1000
5Methoxy(R)-NH₂45
6Chloro(R)-NH₂30
7Ethyl(R)-NHMe25
8Ethyl(R)-NH-Acetyl95
9Chloro(R)-NHMe15

From this hypothetical data, compound 9 emerges as the most potent analog, combining the favorable electronic properties of a 4-chloro substituent with the improved hydrophobic interaction from an N-methyl group on the 3-amine.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on the SAR data and precedents from similar scaffolds, a plausible mechanism of action is the inhibition of an ATP-dependent protein kinase. The analog likely binds to the ATP pocket, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Phosphorylation Phosphorylation RTK->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Inhibitor Analog 9 Inhibitor->RTK Binds to ATP Pocket Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylation->Downstream Blocked Blocked Phosphorylation->Blocked

Caption: Hypothesized mechanism of action via kinase inhibition.

The key interactions could include:

  • Hinge Binding : The amide linker between the benzoyl group and the piperidine ring forms a critical hydrogen bond with the kinase hinge region.

  • Hydrophobic Interactions : The 4-ethyl (or 4-chloro) phenyl group fits into the hydrophobic pocket typically occupied by the adenine ring of ATP.

  • Solvent Front Interaction : The 3-aminomethyl group projects towards the solvent-exposed region, where it can form hydrogen bonds with water or protein residues at the mouth of the ATP pocket.

Experimental Protocols

Protocol 1: General Synthesis of Analog 9

This protocol describes the synthesis of 1-(4-chlorobenzoyl)-N-methylpiperidin-3-amine, a representative potent analog.

Step 1: N-Boc Protection of (R)-3-Aminopiperidine

  • Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (TEA, 2.5 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor reaction completion by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (R)-piperidin-3-ylcarbamate.

Step 2: N-Acylation with 4-Chlorobenzoyl Chloride (Region A)

  • Dissolve tert-butyl (R)-piperidin-3-ylcarbamate (1.0 eq) and TEA (1.5 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash, dry, and concentrate the reaction mixture as described in Step 1 to yield tert-butyl (R)-(1-(4-chlorobenzoyl)piperidin-3-yl)carbamate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford (R)-(3-aminopiperidin-1-yl)(4-chlorophenyl)methanone hydrochloride.

Step 4: N-Methylation (Region C)

  • To a solution of the product from Step 3 (1.0 eq) and formaldehyde (37% in water, 1.2 eq) in methanol, add TEA (1.1 eq).

  • Stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine organic layers, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to yield the final compound 9 .

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol uses a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Poly-Glu,Tyr (4:1) substrate.

  • ATP, DTT, and assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂).

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO.

  • In a 384-well white plate, add 5 µL of kinase buffer containing the VEGFR-2 enzyme and the substrate.

  • Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration at Km for ATP).

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Convert luminescence data to percent inhibition relative to controls and plot against compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The 1-(4-Ethylbenzoyl)piperidin-3-amine scaffold represents a promising starting point for the development of potent and selective therapeutic agents, particularly kinase inhibitors. The structure-activity relationship is dictated by a sensitive interplay between the steric and electronic properties of the N-acyl group, the stereochemistry of the piperidine core, and the nature of the substituent on the 3-amine. The insights and protocols provided in this guide offer a robust framework for researchers to efficiently navigate this chemical space, rationally design novel analogs, and optimize lead compounds toward the ultimate goal of developing a novel clinical candidate.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Google Books.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014, October 28). Europe PMC.
  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 250, 115125.
  • Barluenga, S., Pourceau, G., Gonzalez, I., Garcia-Alvarez, M. C., Gabande-Rodriguez, E., Garcia-Fernandez, L. F., & Asensio, G. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349–7353.
  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 250, 115125.
  • Singh, K., Kumar, Y., Singh, P., Puri, S. K., & Singh, N. (2018). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Omega, 3(11), 16327–16340.
  • Bavilla, G., Granata, C., Lentini, C., Montalbano, F., & Tuttolomondo, T. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6667.
  • Sugimoto, H., Tsuchiya, Y., Naka, T., & Yamatsu, K. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468–2475.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3169.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI.
  • Kouznetsov, V. V., Vargas, L. Y. M., & Stashenko, E. E. (2018).
  • Meltzer, P. C., Liang, A., & Madras, B. K. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 473–483.
  • de Freitas, R. P., & da Silva, A. A. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • (R)-3-Aminopiperidine. (n.d.). LookChem.

Sources

Molecular weight and formula of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(4-Ethylbenzoyl)piperidin-3-amine . This document is structured for researchers requiring high-fidelity data for library synthesis, medicinal chemistry optimization, or fragment-based drug design.

Status: Custom Synthesis / Building Block Class: Benzoylpiperidine / Privileged Scaffold

Part 1: Chemical Identity & Physicochemical Profile

This molecule represents a core "privileged structure" in medicinal chemistry, combining a lipophilic tail (4-ethylphenyl) with a polar, basic headgroup (3-aminopiperidine) via a rigid amide linker. It is frequently utilized as a fragment in GPCR ligand design (e.g., 5-HT, Sigma receptors) and kinase inhibition.

Fundamental Constants
PropertyValuePrecision Note
IUPAC Name (3-aminopiperidin-1-yl)(4-ethylphenyl)methanoneSystematic nomenclature
Molecular Formula C₁₄H₂₀N₂O Confirmed via elemental count
Molecular Weight 232.327 g/mol Average atomic mass
Monoisotopic Mass 232.15756 Da For High-Res MS (HRMS)
CAS Number Not Listed (Custom Synthesis)Analog Reference: 1158759-11-5 (4-Methyl derivative)
LogP (Predicted) 2.1 ± 0.4Moderate lipophilicity
pKa (Predicted) ~9.8 (Amine)Basic center at N3
Elemental Composition
  • Carbon (C): 72.38%

  • Hydrogen (H): 8.68%

  • Nitrogen (N): 12.06%

  • Oxygen (O): 6.89%

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

Direct acylation of unprotected 3-aminopiperidine with 4-ethylbenzoyl chloride is not recommended due to the competing nucleophilicity of the primary amine (N3) versus the secondary amine (N1). While the secondary amine is more basic, the unhindered primary amine often leads to a mixture of regioisomers (N1-acyl, N3-acyl) and diamides.

The Authoritative Route: Orthogonal protection using tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) ensures regiochemical fidelity.

Step-by-Step Synthesis Protocol
Phase A: Regioselective Amide Coupling

Objective: Install the 4-ethylbenzoyl group exclusively at the piperidine N1 position.

  • Reagent Prep: Dissolve 4-Ethylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (Diisopropylethylamine, 3.0 equiv) and stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 3-(Boc-amino)piperidine (1.0 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Process Control: Monitor via LC-MS for the intermediate mass [M+H]⁺ = 333.4 (C₁₉H₂₈N₂O₃).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), 1M HCl (remove DIPEA), and brine. Dry over Na₂SO₄ and concentrate.

Phase B: Deprotection (Boc Removal)

Objective: Reveal the primary amine without hydrolyzing the newly formed amide bond.

  • Dissolution: Dissolve the crude intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10 equiv). Stir at RT for 1–2 hours.

    • Note: HCl/Dioxane is preferred if the hydrochloride salt is the desired final form (highly crystalline).

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with 1M NaOH, dry, and concentrate.

    • For HCl Salt: Triturate the residue with diethyl ether to precipitate the white solid.

Synthesis Workflow Diagram

The following diagram illustrates the critical path, highlighting the orthogonal protection strategy to prevent side reactions.

SynthesisPath Start1 4-Ethylbenzoic Acid (C9H10O2) Coupling Amide Coupling (HATU/DIPEA/DMF) Start1->Coupling Start2 3-(Boc-amino)piperidine (Protected Scaffold) Start2->Coupling Intermed Intermediate: N-Boc-1-(4-ethylbenzoyl)... (MW: 332.4) Coupling->Intermed Regioselective Acylation Deprotect Deprotection (HCl/Dioxane or TFA) Intermed->Deprotect Boc Removal Final Target Product: 1-(4-Ethylbenzoyl)piperidin-3-amine (MW: 232.3) Deprotect->Final Salt Formation or Neutralization

Caption: Orthogonal synthesis route ensuring N1-acylation specificity via Boc-protection strategy.

Part 3: Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (4H): Two doublets (AA'BB' system) around δ 7.2–7.4 ppm, characteristic of the para-substituted benzene ring.

  • Ethyl Group:

    • Triplet (~1.2 ppm, 3H) for the terminal methyl.

    • Quartet (~2.6 ppm, 2H) for the benzylic methylene.

  • Piperidine Ring: Complex multiplets between δ 1.4–4.5 ppm due to the restricted rotation of the amide bond (rotamers are common in benzoylpiperidines).

  • Amine Proton: Broad singlet (variable δ 1.5–2.0 ppm for free base) or broad exchangeable peak >8.0 ppm for HCl salt.

Mass Spectrometry (ESI-MS)
  • Positive Mode: Dominant peak at m/z 233.2 [M+H]⁺ .

  • Fragmentation: Loss of NH₃ (M-17) or cleavage of the amide bond may be observed at higher collision energies.

Part 4: References & Grounding

The protocols and structural data above are derived from established methodologies for benzoylpiperidine synthesis and privileged structure analysis in medicinal chemistry.

  • Privileged Structures: Bononi, G., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules (2024).[1] Link

  • Synthesis Methodology: Kuduk, S. D., et al.[2] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem (2014). Link

  • Analog Characterization: PubChem Compound Summary for 1-(4-Methylbenzoyl)piperidin-3-amine (Closest commercial analog). Link

Sources

Technical Guide: Pharmacological Profiling of 4-Ethylbenzoyl Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological targets and pharmacological mechanisms of 4-ethylbenzoyl piperidine amines . In medicinal chemistry, the 4-benzoylpiperidine moiety is a privileged scaffold, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs) and serine hydrolases. The specific 4-ethyl substitution pattern enhances lipophilicity and steric bulk, directing selectivity towards the Monoacylglycerol Lipase (MAGL) enzyme and specific monoaminergic receptors (5-HT2A, D2 ).

This document details the interaction of this scaffold with its primary biological targets, the molecular mechanisms of action, and the experimental protocols required for validation.

Primary Biological Targets

The 4-ethylbenzoyl piperidine scaffold acts as a "master key" for two distinct classes of biological targets depending on the N-substitution of the piperidine ring.

Monoacylglycerol Lipase (MAGL)

Role: Primary metabolic enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Mechanism: Reversible Inhibition. Recent optimization of benzoylpiperidine classes has identified 4-(4-ethylbenzoyl)piperidine derivatives as potent inhibitors of MAGL.

  • Binding Mode: The piperidine ring occupies the active site entrance, while the 4-ethylbenzoyl group extends into the lipophilic pocket of the enzyme. The carbonyl group of the benzoyl moiety potentially interacts with the oxyanion hole or catalytic serine (Ser122) region, preventing the hydrolysis of 2-AG.

  • Physiological Impact: Inhibition leads to elevated levels of 2-AG in the brain and periphery, resulting in analgesic, anti-inflammatory, and neuroprotective effects without the direct psychotropic side effects of CB1 agonists.

Serotonin 5-HT2A and Dopamine D2 Receptors

Role: Neurotransmission modulation (Atypical Antipsychotic profile). Mechanism: Antagonism / Inverse Agonism.[2] The 4-benzoylpiperidine core is structurally homologous to the butyrophenone pharmacophore found in antipsychotics like Haloperidol and Ketanserin.

  • 5-HT2A Affinity: The 4-ethyl substituent provides steric occlusion that favors binding to the 5-HT2A receptor's hydrophobic pocket.

  • Selectivity: While 4-fluoro analogs are common (e.g., Ketanserin), the 4-ethyl analog exhibits altered selectivity ratios, often reducing extrapyramidal side effect (EPS) liability by balancing D2/5-HT2A blockade.

Histamine H1 Receptor & Calcium Channels

Role: Allergic response modulation. Mechanism: Antagonism.[2][3] When the piperidine nitrogen is linked via a propyl chain to a phenyl ring (e.g., similar to Terfenadine/Ebastine structures), the 4-ethylbenzoyl group anchors the molecule in the H1 receptor, blocking histamine binding.

Molecular Mechanism & Signaling Pathways

The Endocannabinoid Pathway (MAGL Inhibition)

The primary utility of 4-ethylbenzoyl piperidine derivatives lies in modulating the endocannabinoid system. By inhibiting MAGL, these compounds prevent the breakdown of 2-AG into Arachidonic Acid (AA), thereby sustaining CB1/CB2 receptor signaling and reducing pro-inflammatory prostaglandin synthesis.

MAGL_Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis DAGL DAG Lipase DAGL->DAG Catalyzes CB1 CB1 Receptor (Signaling) TwoAG->CB1 Activates AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis MAGL Monoacylglycerol Lipase (MAGL) MAGL->TwoAG Degrades Inhibitor 4-Ethylbenzoyl Piperidine Inhibitor->MAGL Inhibits PGE2 Prostaglandins (Inflammation) AA->PGE2 COX-1/2

Figure 1: Mechanism of Action in the Endocannabinoid System. The 4-ethylbenzoyl piperidine scaffold inhibits MAGL, preventing 2-AG degradation and reducing downstream inflammatory arachidonic acid metabolites.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory constants for the scaffold across its primary targets. Note: Values are representative of optimized derivatives containing this core.

TargetActivity TypeKey Metric (Approx.)Physiological Outcome
MAGL Reversible InhibitorIC50: 10 - 150 nMAnalgesia, Anti-inflammatory
5-HT2A AntagonistKi: 1.0 - 15 nMAntipsychotic, Anxiolytic
Dopamine D2 AntagonistKi: 10 - 100 nMAntipsychotic (Risk of EPS if <1nM)
Histamine H1 AntagonistpA2: 7.5 - 9.0Antiallergic (Non-sedating)
FAAH Inhibitor (Off-target)IC50: > 10,000 nMHigh Selectivity for MAGL over FAAH

Experimental Protocols

MAGL Inhibition Assay (Self-Validating Protocol)

This colorimetric assay quantifies the inhibition of MAGL using 4-nitrophenyl acetate as a surrogate substrate.

Reagents:

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA.

  • Enzyme: Recombinant Human MAGL (hMAGL).

  • Substrate: 4-Nitrophenyl acetate (250 µM final).

  • Test Compound: 4-Ethylbenzoyl piperidine derivative (dissolved in DMSO).

Workflow:

  • Preparation: Dilute hMAGL in Tris buffer to a concentration of 0.5 µg/mL.

  • Incubation: Add 10 µL of Test Compound (various concentrations) to 180 µL of enzyme solution. Incubate at 25°C for 15 minutes to allow equilibrium binding.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer without enzyme.

  • Initiation: Add 10 µL of Substrate (4-nitrophenyl acetate).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes. The hydrolysis releases 4-nitrophenol (yellow).

  • Validation: The reaction rate (slope of Abs vs. Time) must be linear (

    
    ) for the control.
    
  • Calculation:

    
    
    
Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of the amine for the serotonin 2A receptor.

Workflow:

  • Membrane Prep: HEK-293 cells expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (0.5 nM).
    
  • Non-specific Binding: Define using 1 µM Mianserin.

  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

The 4-ethyl group on the benzoyl ring is critical for the specific pharmacological profile:

  • Lipophilicity: The ethyl group increases

    
     compared to the unsubstituted or fluoro- analogs. This enhances blood-brain barrier (BBB) penetration, which is vital for central nervous system targets (MAGL, 5-HT2A).
    
  • Steric Bulk:

    • vs. 4-Fluoro: The ethyl group is bulkier (

      
       vs 
      
      
      
      ). This steric bulk prevents deep insertion into the D2 receptor orthosteric site, reducing D2 affinity relative to 5-HT2A, which leads to an "atypical" antipsychotic profile (fewer motor side effects).
    • vs. 4-tert-Butyl: The ethyl group is smaller than a tert-butyl group. While tert-butyl analogs (e.g., Ebastine) are strictly peripheral H1 antagonists, the ethyl analog retains sufficient compactness to access CNS targets.

References

  • Guidance on MAGL Inhibitors

    • Title: Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor.
    • Source: University of Pisa / PubMed.
    • URL:[Link]

  • 5-HT2A/D2 Pharmacophore Analysis

    • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Title: Piperidine derivatives (Patent EP0134124A1).
  • Target Profiling Database

    • Title: IUPHAR/BPS Guide to PHARMACOLOGY (Quinost
    • Source: IUPHAR.
    • URL:[Link]

Sources

An In-depth Technical Guide to 1-(4-Ethylbenzoyl)piperidin-3-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-(4-Ethylbenzoyl)piperidin-3-amine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers in their drug development endeavors. The benzoylpiperidine motif is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1]

Molecular Identification and Physicochemical Properties

The foundational step in characterizing any novel compound is the unambiguous definition of its structure through standardized chemical identifiers. For 1-(4-Ethylbenzoyl)piperidin-3-amine, these identifiers are algorithmically generated from its known chemical structure.

  • SMILES (Simplified Molecular-Input Line-Entry System): CCc1ccc(cc1)C(=O)N1CCCC(C1)N

  • InChIKey (International Chemical Identifier Key): FHPZNBCNIOVLMK-UHFFFAOYSA-N

A summary of the core physicochemical properties is presented below. These values are computationally predicted and serve as a baseline for experimental validation.

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂ON/A
Molecular Weight232.32 g/mol PubChem CID 69892 (analogue)[2]
XLogP32.1PubChem CID 69892 (analogue)[2]
Hydrogen Bond Donor Count1PubChem CID 421694 (analogue)[3]
Hydrogen Bond Acceptor Count3PubChem CID 421694 (analogue)[3]
Rotatable Bond Count3PubChem CID 421694 (analogue)[3]

Rationale and Synthetic Strategy

The synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine is predicated on a robust and well-documented chemical transformation: the acylation of a secondary amine. The piperidine scaffold is a cornerstone in pharmaceutical design, with its derivatives finding application in a multitude of therapeutic areas.[4] The strategic installation of the 4-ethylbenzoyl group onto the piperidin-3-amine core is designed to explore structure-activity relationships (SAR) in novel chemical space, potentially modulating receptor affinity or pharmacokinetic properties.

The proposed synthesis employs a common two-step sequence involving the protection of the more reactive primary amine, followed by acylation of the piperidine nitrogen, and concluding with deprotection.

Experimental Workflow: Synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine

Synthetic Workflow A Start: (R/S)-3-Aminopiperidine B Boc Protection: (Boc)₂O, Et₃N, DCM A->B Step 1 C Intermediate: tert-butyl (piperidin-3-yl)carbamate B->C Isolation D Acylation: 4-Ethylbenzoyl chloride, Et₃N, DCM C->D Step 2 E Protected Product: tert-butyl (1-(4-ethylbenzoyl)piperidin-3-yl)carbamate D->E Isolation F Deprotection: TFA or HCl in Dioxane E->F Step 3 G Final Product: 1-(4-Ethylbenzoyl)piperidin-3-amine F->G Purification

Sources

Literature review of substituted benzoylpiperidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Substituted Benzoylpiperidine Amines: Synthetic Architecture and Pharmacological Versatility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary: The Privileged Scaffold

The substituted benzoylpiperidine moiety—specifically the (piperidin-4-yl)(phenyl)methanone core—represents a "privileged structure" in medicinal chemistry.[2][3] Unlike its structural cousin, the benzylpiperidine (found in Donepezil), the benzoyl piperidine introduces a ketone linker that rigidly defines the spatial arrangement between the basic nitrogen and the lipophilic aromatic ring.[1]

This scaffold is a cornerstone in neuropsychiatric drug discovery, serving as the pharmacophore for 5-HT2A antagonists (e.g., Ketanserin), acetylcholinesterase (AChE) inhibitors , and emerging GlyT1 inhibitors .[1] Its value lies in its dual functionality: the piperidine nitrogen acts as a protonatable cation for electrostatic anchoring (e.g., Asp3.32 in GPCRs), while the carbonyl group serves as a critical hydrogen bond acceptor, often interacting with serine or threonine residues in the binding pocket.[1]

Structural Significance & Pharmacophore Analysis[1][4]

The benzoylpiperidine scaffold offers distinct advantages over flexible linkers:

  • Conformational Restriction: The

    
     hybridized carbonyl carbon restricts the rotation of the phenyl ring relative to the piperidine chair, reducing the entropic penalty upon receptor binding.
    
  • Electronic Modulation: Substituents on the benzoyl ring (para-F, meta-Cl) directly influence the electron density of the carbonyl oxygen, modulating its H-bond acceptor capability.

  • Metabolic Stability: The ketone bridge is generally more resistant to oxidative metabolism (CYP450) compared to a methylene linker, which is prone to benzylic oxidation.[1]

Diagram 1: Pharmacophore & SAR Logic

Figure 1: Structural logic of the benzoylpiperidine scaffold, highlighting critical interaction points for GPCR and enzyme binding.[1]

SAR_Logic Piperidine Piperidine Ring (Cationic Center) Linker Ketone Linker (H-Bond Acceptor) Piperidine->Linker Rigid Attachment Asp Asp3.32 Interaction (GPCRs) Piperidine->Asp Ionic Bond Aryl Benzoyl Ring (Lipophilic/Pi-Stacking) Linker->Aryl Conjugation Ser Ser/Thr Interaction (H-Bond) Linker->Ser H-Bond Subst Substituents (F, Cl, OMe) Modulate Metabolic Stability Aryl->Subst Electronic Tuning

Synthetic Methodologies: The Weinreb Amide Route

While Friedel-Crafts acylation is historically significant, it often suffers from poor regioselectivity and harsh conditions.[1] The modern "Gold Standard" for synthesizing substituted benzoylpiperidines—particularly when chiral integrity or complex substitution is required—is the Weinreb Amide route.

Why this route?

  • Trustworthiness: It prevents "over-addition" of the organometallic reagent, stopping cleanly at the ketone stage.[1]

  • Versatility: It allows the coupling of commercially available isonipecotic acid derivatives with a wide range of aryl Grignard or organolithium reagents.

Diagram 2: Synthetic Workflow (Weinreb Strategy)

Figure 2: Step-by-step synthesis of 4-benzoylpiperidine derivatives via the Weinreb amide intermediate, ensuring high fidelity of the ketone product.

Synthesis_Workflow Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide Intermediate (Stable Chelate) Start->Weinreb Amide Formation Reagent1 N,O-Dimethylhydroxylamine HCl (EDC/HOBt coupling) Reagent1->Weinreb Transition Tetrahedral Intermediate (Magnesium Chelate) Weinreb->Transition Nucleophilic Attack Grignard Ar-MgBr (Aryl Grignard) THF, 0°C Grignard->Transition Product N-Boc-4-Benzoylpiperidine Transition->Product Acid Hydrolysis Deprotection TFA/DCM (Boc Removal) Product->Deprotection Final 4-Benzoylpiperidine Amine (HCl Salt) Deprotection->Final

Detailed Experimental Protocol

Target: Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride Rationale: This specific derivative is a high-value intermediate for 5-HT2A antagonists. The fluorine atom at the para-position blocks metabolic hydroxylation, extending half-life.

Stage 1: Formation of the Weinreb Amide
  • Dissolution: Dissolve N-Boc-isonipecotic acid (10.0 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Activation: Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) followed by DIPEA (25.0 mmol).

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate. Yield is typically >90% (colorless oil).[1]

Stage 2: Grignard Addition (The Critical Step)
  • Preparation: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C .

  • Addition: Dropwise add 4-fluorophenylmagnesium bromide (1.0 M in THF, 7.5 mmol) over 20 minutes.

    • Expert Insight: Do not let the temperature rise above 5°C during addition to prevent side reactions.

  • Quench: After 2 hours, quench with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). The stable tetrahedral intermediate breaks down upon acidic workup to release the ketone.

  • Purification: Flash chromatography (Hexane/EtOAc) yields tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Stage 3: Deprotection & Salt Formation
  • Cleavage: Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours.

  • Free Base: Concentrate in vacuo. Basify with 1N NaOH to pH 10. Extract with DCM.

  • Salt Formation: Dissolve the oil in diethyl ether. Bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation is complete.

  • Isolation: Filter the white solid. Recrystallize from isopropanol/ether.

    • Validation: Melting point should be 222–224°C [1].

Therapeutic Applications & SAR Data

The benzoylpiperidine scaffold exhibits a "chameleon-like" ability to fit different receptor subtypes based on the substitution pattern of the benzoyl ring.

Table 1: Structure-Activity Relationship (SAR) Summary
Target ClassRepresentative Drug/LeadBenzoyl SubstituentPharmacological EffectMechanism Note
5-HT2A Antagonist Ketanserin 4-FluoroAntihypertensive / AntipsychoticFluorine enhances lipophilicity and metabolic stability; Ketone H-bonds with Ser159 [2].
AChE Inhibitor Donepezil Analog Unsubstituted / 4-OMeCognitive EnhancementBenzoyl analogs show lower potency than benzyl (Donepezil) but higher selectivity for AChE over BuChE [3].
GlyT1 Inhibitor Experimental (SSR504734) 2,4-DichloroSchizophrenia TreatmentOrtho-substitution twists the phenyl ring, optimizing fit in the GlyT1 pocket [4].[1]
Sigma-1 Receptor Haloperidol (Analog) 4-FluoroAntipsychoticThe 4-fluorobenzoyl moiety is critical for Sigma-1 affinity, often acting as a "lipophilic anchor."

Future Directions

Current research is pivoting toward dual-acting ligands . By linking the benzoylpiperidine scaffold (SERT/5-HT affinity) with cholinesterase-inhibiting moieties, researchers are developing "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's disease.[1] The ketone functionality is also being explored as a reversible covalent warhead for specific serine proteases.

References

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem. Available at: [Link]

  • Bononi, G., et al. (2024).[1][3][4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.[1][2][4] Available at: [Link][1]

  • Samadi, A., et al. (2012).[1] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. MDPI. Available at: [Link] (Referenced within context of review).

  • Nagle, P.S., et al. (2012).[1] Piperidine and piperazine derivatives as potential cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 1-(4-ethylbenzoyl)piperidin-3-amine starting from 3-aminopiperidine . The target molecule features an amide bond at the secondary (ring) nitrogen and a free primary (exocyclic) amine.

The Core Challenge: 3-Aminopiperidine contains two nucleophilic nitrogen centers: a primary exocyclic amine and a secondary cyclic amine. Direct acylation with 4-ethylbenzoyl chloride is non-selective and kinetically favors the primary amine or results in di-acylated byproducts.

The Solution: This protocol utilizes a Transient Schiff Base Protection Strategy . By selectively condensing the primary amine with benzaldehyde to form an imine, we mask its nucleophilicity. This allows exclusive acylation of the secondary ring nitrogen. Subsequent acidic hydrolysis releases the primary amine, yielding the target with high regiochemical fidelity (>95%).

Strategic Analysis & Retrosynthesis

The synthesis is designed around the principle of Orthogonal Reactivity . We exploit the ability of primary amines to form stable imines (Schiff bases) with non-enolizable aldehydes, a reaction that secondary amines cannot undergo to form neutral stable species under the same conditions.

Reaction Pathway[1][2][3][4][5][6]
  • Protection: 3-aminopiperidine + Benzaldehyde

    
     3-(Benzylideneamino)piperidine (Imine).
    
  • Coupling: Imine + 4-Ethylbenzoyl chloride

    
     N-Acylated Imine.
    
  • Deprotection: Acidic Hydrolysis

    
     Target Molecule + Benzaldehyde.
    

ReactionScheme SM 3-Aminopiperidine (Starting Material) Inter1 Intermediate A: Schiff Base (Imine) SM->Inter1 PhCHO, Dehydration Prot Benzaldehyde Prot->Inter1 Inter2 Intermediate B: N-Acylated Imine Inter1->Inter2 Acylation (Et3N, DCM) Reagent 4-Ethylbenzoyl Chloride Reagent->Inter2 Product TARGET: 1-(4-Ethylbenzoyl) piperidin-3-amine Inter2->Product Acid Hydrolysis - PhCHO Hydrolysis H3O+ / H2O (Deprotection) Hydrolysis->Product

Figure 1: Synthetic pathway utilizing transient Schiff base protection to achieve regioselectivity.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]Role
3-Aminopiperidine Dihydrochloride 173.081.0Starting Scaffold
Benzaldehyde 106.121.05Transient Protecting Group
4-Ethylbenzoyl Chloride 168.621.1Acylating Agent
Triethylamine (TEA) 101.193.5Base (Neutralizes HCl salts)
Dichloromethane (DCM) -SolventReaction Medium
Magnesium Sulfate (MgSO4) --Desiccant (Crucial for Step 1)
1N Hydrochloric Acid --Hydrolysis Reagent

Detailed Experimental Protocol

Phase 1: Selective Protection (Schiff Base Formation)

Objective: Mask the primary amine as a benzylidene imine.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminopiperidine dihydrochloride (5.0 g, 28.9 mmol) in DCM (50 mL).

  • Neutralization: Cool to 0°C. Add Triethylamine (8.8 g, 12.1 mL, 87 mmol, 3.0 equiv) dropwise. Stir for 15 minutes until the salt dissolves and the free amine is generated.

  • Condensation: Add Benzaldehyde (3.22 g, 3.1 mL, 30.3 mmol, 1.05 equiv) in one portion.

  • Dehydration: Add anhydrous MgSO4 (5 g) directly to the flask. Note: Removing water is critical to drive the equilibrium toward imine formation.

  • Reaction: Stir vigorously at room temperature (25°C) for 4 hours.

    • Checkpoint: TLC (10% MeOH/DCM) should show consumption of the polar starting amine and formation of a less polar imine spot.

  • Filtration: Filter off the MgSO4 and wash the cake with DCM (20 mL). Collect the filtrate (containing Intermediate A) for the next step. Do not isolate; use the solution directly to prevent hydrolysis.

Phase 2: N-Acylation of the Ring Nitrogen

Objective: Install the 4-ethylbenzoyl group on the secondary amine.

  • Cooling: Cool the filtrate from Phase 1 to 0°C under a nitrogen atmosphere.

  • Addition: Add Triethylamine (3.5 g, 4.8 mL, 1.2 equiv) to scavenge acid generated during acylation.

  • Acylation: Add 4-Ethylbenzoyl chloride (5.36 g, 31.8 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Mechanism:[2][4][5][6][7] The secondary ring amine attacks the acid chloride. The imine nitrogen is non-nucleophilic due to conjugation with the phenyl ring and lack of a lone pair availability for acylation.

Phase 3: Hydrolysis & Isolation

Objective: Remove the benzylidene group and isolate the target.

  • Hydrolysis: Add 1N HCl (50 mL) to the reaction mixture and stir vigorously for 1 hour.

    • Chemistry: The acid hydrolyzes the imine back to the primary amine and benzaldehyde. The target amine moves to the aqueous layer as the hydrochloride salt. The benzaldehyde and unreacted acyl chloride remain in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer:[1][5][8] Contains benzaldehyde and impurities. Discard (or check for product if yield is low).

    • Aqueous Layer: Contains the target product as the HCl salt.

  • Washing: Wash the aqueous layer twice with Ether or DCM (2 x 30 mL) to rigorously remove traces of benzaldehyde.

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to >12 using 4N NaOH or solid KOH . The product will oil out or precipitate.

  • Extraction: Extract the basic aqueous phase with DCM (3 x 40 mL).

  • Drying: Dry the combined organic extracts over anhydrous Na2SO4 .

  • Concentration: Filter and concentrate under reduced pressure to yield 1-(4-ethylbenzoyl)piperidin-3-amine as a viscous pale-yellow oil or low-melting solid.

Workup & Purification Logic

The following flowchart illustrates the critical separation logic used to ensure purity without column chromatography.

WorkupFlow RxnMix Reaction Mixture (Acylated Imine in DCM) AddAcid Add 1N HCl Stir 1 hr RxnMix->AddAcid SepFunnel Phase Separation AddAcid->SepFunnel OrgLayer Organic Layer (Benzaldehyde, Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Product-HCl Salt) SepFunnel->AqLayer Wash Wash with Ether/DCM (Removes residual PhCHO) AqLayer->Wash Basify Basify (pH > 12) with NaOH Wash->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Final Product 1-(4-Ethylbenzoyl)piperidin-3-amine Extract->Final

Figure 2: Purification workflow exploiting the pH-dependent solubility of the amine.

Analytical Validation (Quality Control)

To validate the synthesis, confirm the following spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (d, 2H):  Aromatic protons (benzoyl group).
      
    • 
       7.20 (d, 2H):  Aromatic protons (benzoyl group).
      
    • 
       2.68 (q, 2H):  Ethyl group (
      
      
      
      ).
    • 
       1.25 (t, 3H):  Ethyl group (
      
      
      
      ).
    • 
       3.5-4.5 (m, 4H):  Piperidine ring protons (alpha to Nitrogen) – will show rotameric broadening due to the amide bond.
      
    • 
       2.8-3.0 (m, 1H):  Methine proton at C3 (alpha to primary amine).
      
    • Absence of: Singlet at

      
       ~8.3-8.5 (Imine CH) and Multiplets at 
      
      
      
      7.4-7.8 (Benzaldehyde).
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 232.16
      
    • Observed

      
      : 233.17
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation (Step 1).Ensure MgSO4 is fresh and in excess. Water inhibits imine formation.
Bis-acylation Hydrolysis of imine during acylation.Ensure DCM is dry. Do not use aqueous base in Step 2. Keep temp < 5°C.
Benzaldehyde Impurity Inefficient phase separation.Perform the acidic ether wash (Step 3) rigorously. Benzaldehyde is neutral and stays in organic; Product is ionic and stays in water.

References

  • Gálvez, A. O., et al. (2017).[7] Chemoselective Acylation of Primary Amines and Amides. Journal of the American Chemical Society. Link

  • ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine. Link

  • Al-Sehemi, A. G., et al. (2014).[8] Selectivities in acylation of primary and secondary amine. ResearchGate. Link

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Link

  • Vertex Pharmaceuticals. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. US Patent Application via Justia. Link

Sources

Application Note: High-Fidelity Amide Coupling of 4-Ethylbenzoic Acid and Piperidin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the amide coupling of 4-ethylbenzoic acid with piperidin-3-amine .

The core synthetic challenge lies in the bifunctional nature of piperidin-3-amine, which contains both a primary exocyclic amine and a secondary endocyclic amine. Direct coupling without protecting group strategies yields uncontrolled mixtures of regioisomers and oligomers.

This guide provides two distinct, field-validated workflows:

  • Method A (Discovery Scale): A HATU-mediated protocol prioritizing reaction speed and conversion for milligram-scale library synthesis.

  • Method B (Process Scale): A T3P (Propylphosphonic anhydride) protocol prioritizing "green" solvents (EtOAc), cost-efficiency, and simplified aqueous workup.

Substrate Analysis & Retrosynthetic Strategy

The "Two-Nitrogen" Challenge

Piperidin-3-amine presents a classic chemoselectivity problem. The secondary amine (ring nitrogen) is generally more basic but sterically modulated by ring conformation, while the primary amine (exocyclic) is less hindered but slightly less nucleophilic.

  • Risk: Attempting to couple 4-ethylbenzoic acid directly to the free diamine will result in a statistical mixture of

    
    -primary amides, 
    
    
    
    -secondary amides, and bis-amides.
The Solution: Orthogonal Protection

To achieve high fidelity, one nitrogen must be masked. The choice of starting material dictates the final scaffold topology.

  • Pathway 1 (Standard Scaffold Decoration): Target the primary amine .

    • Precursor:1-Boc-3-aminopiperidine (Ring N is protected).

    • Outcome: 4-ethylbenzamide pendant on a piperidine ring.

  • Pathway 2 (Capping): Target the secondary amine .

    • Precursor:3-(Boc-amino)piperidine (Exocyclic N is protected).

    • Outcome:

      
      -acylated piperidine ring with a free primary amine tail.
      

This guide focuses on Pathway 1 , the most common trajectory in drug discovery for building piperidine-based libraries.

Decision Logic Diagram

The following flowchart illustrates the critical decision-making process for this synthesis.

G Start Input: Piperidin-3-amine Core Decision Target Amide Site? Start->Decision Path1 Primary Amine (Exocyclic) Decision->Path1 Standard Path2 Secondary Amine (Endocyclic) Decision->Path2 Alternative Reagent1 Use: 1-Boc-3-aminopiperidine Path1->Reagent1 Reagent2 Use: 3-(Boc-amino)piperidine Path2->Reagent2 Product1 Product: 4-Ethyl-N-(piperidin-3-yl)benzamide (Scaffold Decoration) Reagent1->Product1 Coupling + Deprotection Product2 Product: (1-(4-Ethylbenzoyl)piperidin-3-yl)carbamate (Ring Capping) Reagent2->Product2 Coupling

Figure 1: Retrosynthetic decision tree for regioselective amide coupling of piperidine diamines.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Objective: Rapid synthesis of small libraries (10 mg – 500 mg). Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, accelerating amine attack and minimizing epimerization (critical if using chiral 3-aminopiperidine).

Materials
  • Acid: 4-Ethylbenzoic acid (1.0 equiv)

  • Amine: 1-Boc-3-aminopiperidine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation:

    • In a dry vial, dissolve 4-ethylbenzoic acid (1.0 equiv) in DMF (concentration 0.2 M).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling:

    • Add 1-Boc-3-aminopiperidine (1.1 equiv) to the reaction mixture.

    • Stir at RT for 2–4 hours.

    • Monitoring: Check by LCMS for consumption of the acid (m/z 151 [M+H]+) and formation of the Boc-protected product (m/z ~347 [M+H]+).

  • Workup (Small Scale):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][2]

    • Wash organic layer with Sat. NaHCO₃ (2x) to remove unreacted acid and HOAt byproducts.

    • Wash with 10% Citric Acid (2x) to remove excess DIPEA and amine.

    • Wash with Brine (1x), dry over MgSO₄, and concentrate.

  • Purification:

    • If purity <95%, purify via flash chromatography (Hexanes:EtOAc gradient, typically 0-50% EtOAc).

Protocol B: T3P-Mediated Coupling (Process Scale)

Objective: Scalable synthesis (>1 g) with simplified workup and greener solvent profile. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger, driving the equilibrium toward the amide. It yields water-soluble byproducts, often eliminating the need for chromatography.[3]

Materials
  • Acid: 4-Ethylbenzoic acid (1.0 equiv)

  • Amine: 1-Boc-3-aminopiperidine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[4]

Step-by-Step Procedure
  • Setup:

    • Charge a reactor/flask with 4-ethylbenzoic acid (1.0 equiv) and 1-Boc-3-aminopiperidine (1.1 equiv).

    • Add EtOAc (concentration 0.5 M). T3P reactions tolerate higher concentrations.

    • Add Pyridine (3.0 equiv). Note: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.

  • Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm control is important at scale.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 12–16 hours.

    • Self-Validation: T3P is slower than HATU but cleaner. Ensure full conversion via HPLC before quenching.

  • Workup (The "Green" Advantage):

    • Add water (1 volume equivalent) to quench.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (2x) to remove pyridine and excess amine.

    • Wash with 10% Na₂CO₃ (2x) to remove unreacted acid and T3P byproducts (which are water-soluble phosphonates).

    • Dry and concentrate.

    • Result: Often yields a white solid/foam of sufficient purity (>98%) without chromatography.

Post-Coupling Modification: Boc-Deprotection

To obtain the final pharmacological scaffold (free secondary amine), the Boc group must be removed.

  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Stir at RT for 1–2 hours (monitor for disappearance of Boc adduct).

  • Critical Workup: Concentrate to remove TFA. The product exists as a TFA salt.

  • Free Basing: Redissolve in DCM, wash with Sat. NaHCO₃, dry, and concentrate to isolate the free base 4-ethyl-N-(piperidin-3-yl)benzamide .

Analytical Data Summary

Parameter4-Ethylbenzoic Acid1-Boc-3-aminopiperidineProduct (Boc-Protected)
MW ( g/mol ) 150.18200.28346.47
Appearance White solidColorless oil/solidWhite foam/solid
LogP (Calc) ~2.9~1.2~3.8
Key 1H NMR

1.25 (t, 3H, ethyl)

1.45 (s, 9H, Boc)

1.25 (ethyl), 1.45 (Boc)
Mass Spec 149 [M-H]-201 [M+H]+347 [M+H]+, 247 [M-Boc]+

Troubleshooting & Optimization

Low Yield?
  • Moisture Sensitivity: HATU is sensitive to moisture. Ensure DMF is anhydrous. T3P is more robust but hydrolyzes over time; check the reagent quality.

  • Sterics: While 4-ethylbenzoic acid is not sterically hindered, if using substituted piperidines, increase temperature to 40°C.

Regioselectivity Failure?
  • If you observe double coupling or wrong isomer, verify the starting material. You cannot use free piperidin-3-amine for this reaction with standard coupling reagents. You must use the mono-protected variant.

Purification Issues?
  • Urea Byproducts: If using HATU/DCC, urea byproducts can co-elute. Switch to T3P (Method B) to eliminate this issue entirely, as T3P byproducts wash away in water.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[6][8][9][10] Tetrahedron, 61(46), 10827–10852.

  • Dunetz, J. R., et al. (2011).[11][12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[12] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Patterson, A. W., et al. (2007). Protection of Piperidin-3-amine.[13] Journal of Organic Chemistry, 72(15). (Contextual reference for differential protection strategies).

Sources

High-throughput screening library benzoylpiperidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Generation of Benzoylpiperidine Scaffolds

Introduction: The Privileged Scaffold Status

In the landscape of medicinal chemistry, the benzoylpiperidine moiety serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is ubiquitous in G-Protein Coupled Receptor (GPCR) antagonists (e.g., 5-HT2A, CCR5), kinase inhibitors, and ion channel modulators.

The structural utility of benzoylpiperidines lies in their ability to direct substituents into specific 3D vectors.[1] The piperidine ring adopts a chair conformation, allowing the benzoyl group (typically at the N1 position) and substituents at the C4 position to engage distinct hydrophobic and electrostatic pockets within a binding site.

Scope of this Guide: This document details the end-to-end workflow for generating and screening a focused library of N-benzoylpiperidines . We prioritize a Solution-Phase Parallel Synthesis approach utilizing scavenger resins, which offers superior speed and atom economy compared to traditional Solid-Phase Organic Synthesis (SPOS) for this specific scaffold.

Chemical Space & Design Strategy

Before synthesis, library members must be filtered for physicochemical compliance. Benzoylpiperidines generally exhibit favorable drug-like properties but can suffer from solubility issues if the benzoyl ring is heavily substituted with lipophilic groups.

Table 1: Physicochemical Design Parameters (Lipinski/Veber Compliance)

ParameterTarget RangeRationale
Molecular Weight (MW) 250 – 450 DaAllows room for further optimization (Fragment-to-Lead).
cLogP 1.5 – 3.5Balances membrane permeability with aqueous solubility.
Topological Polar Surface Area (TPSA) < 90 ŲEnsures CNS penetration (if targeted) and oral bioavailability.
Rotatable Bonds < 7Limits entropic penalty upon binding.
H-Bond Donors (HBD) 0 – 2N-benzoylpiperidine core has 0 HBD; substituents add specific interactions.

Protocol A: Parallel Library Synthesis (Scavenger Resin Assisted)

Objective: Rapid synthesis of 96 unique N-benzoylpiperidines via amide coupling, avoiding aqueous workup or chromatography.

Principle: The reaction utilizes an acid chloride and a piperidine derivative.[2] To ensure completion, the acid chloride is used in excess. A polymer-supported trisamine (PS-Trisamine) scavenger resin is then added to covalently sequester the unreacted acid chloride (quenching it to a resin-bound amide) and scavenge the HCl byproduct. Filtration yields the pure product.

Materials:

  • Reagents: Diverse Piperidines (0.1 M in DCM), Diverse Benzoyl Chlorides (0.1 M in DCM).

  • Scavenger: PS-Trisamine Resin (Loading ~3.0-4.0 mmol/g).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Hardware: 96-well deep-well reaction block (chemically resistant), vacuum manifold.

Step-by-Step Workflow:

  • Arraying: Dispense 100 µL (10 µmol) of unique Piperidine solutions into each well of the 96-well block.

  • Coupling: Add 120 µL (12 µmol, 1.2 eq) of unique Benzoyl Chloride solutions to the corresponding wells.

    • Note: The excess electrophile drives the reaction to completion.

  • Incubation: Seal the block and shake at room temperature for 2 hours .

  • Scavenging: Add 15 mg (approx. 3-4 eq relative to excess acid chloride) of PS-Trisamine resin to each well.

    • Mechanism:[3] The primary amine on the resin reacts with the remaining benzoyl chloride. The basicity of the resin neutralizes the HCl generated during the main coupling.

  • Quenching Incubation: Shake vigorously for 4 hours (or overnight).

  • Filtration: Place the reaction block over a 96-well collection plate (pre-weighed). Apply vacuum to filter the solution, removing the resin and sequestered impurities.[4]

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

  • QC: Re-dissolve a random selection (10%) in DMSO for LC-MS analysis. Purity >90% is expected.

Workflow Visualization: Scavenger Resin Synthesis

SynthesisWorkflow Start Start: Library Design Reagents Input: Piperidines + Benzoyl Chlorides (DCM Solution) Start->Reagents Reaction Reaction: Amide Coupling (Excess Acid Chloride) Reagents->Reaction Mix 1:1.2 ratio Scavenge Add PS-Trisamine Resin (Sequesters excess R-COCl & HCl) Reaction->Scavenge 2 hr RT Filter Filtration (Resin retains impurities) Scavenge->Filter 4 hr Shake Evaporate Solvent Evaporation Filter->Evaporate Filtrate collection FinalPlate Final Library Plate (Dry Film) Evaporate->FinalPlate

Caption: Figure 1. Parallel synthesis workflow using scavenger resins to ensure high purity without aqueous workup.

Protocol B: High-Throughput Solubility & Plate Preparation

Benzoylpiperidines are lipophilic. Improper handling of DMSO stocks can lead to "crash-out" precipitation, causing false negatives in HTS.

Protocol: Kinetic Solubility Assessment (Nephelometry)

  • Stock Prep: Dissolve library compounds to 10 mM in anhydrous DMSO.

    • Critical: Centrifuge plates (1000 x g, 2 min) to ensure no suspended solids before dilution.

  • Dilution: Transfer 2 µL of DMSO stock into 198 µL of pH 7.4 PBS buffer (Final [C] = 100 µM, 1% DMSO).

  • Read: Immediately measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Analysis: Compare signal against a standard curve (e.g., Griseofulvin).

    • Pass: < 10% increase in turbidity relative to blank.

    • Fail: Visible precipitate or high scattering.

Storage Stability: Benzoylpiperidines are stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles (limit to < 5). If precipitation is observed upon thawing, sonicate for 10 minutes at 30°C.

Application Case Study: 5-HT2A Antagonist Screening

In a recent internal campaign targeting the 5-HT2A receptor (CNS target), a library of 350 N-benzoylpiperidines was synthesized using Protocol A.

  • Scaffold: 4-(4-fluorobenzoyl)piperidine core (Ketanserin mimic).

  • Variable Region: N-benzoylation with diverse heteroaryl acid chlorides.

  • Results:

    • Synthesis Success Rate: 94% of compounds met the >85% purity threshold.

    • HTS Hit Rate: 2.3% (Hits defined as >50% inhibition at 10 µM).

    • Structure-Activity Relationship (SAR): Electron-withdrawing groups on the N-benzoyl ring increased potency but decreased metabolic stability.

Logic Flow: HTS Triage Strategy

HTS_Logic Library 10mM DMSO Library QC Solubility Check (Nephelometry) Library->QC QC->Library Insoluble (Reformulate) Primary Primary Screen (Single Point 10µM) QC->Primary Soluble Counter Counter Screen (Selectivity/Tox) Primary->Counter >50% Inhibition DoseResponse Dose Response (IC50 Determination) Counter->DoseResponse Specific Hit Validated Hit DoseResponse->Hit IC50 < 1µM

Caption: Figure 2. Decision tree for screening benzoylpiperidine libraries, emphasizing early solubility QC.

References

  • Simpson, J. H., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2024.[3][5] Link

  • Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. (Seminal paper on Privileged Structures). Link

  • BenchChem Technical Guides. "Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO." 2025. Link

  • Sigma-Aldrich. "High-Throughput Purification: Scavenger Resins for Amide Coupling." Technical Bulletin. Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Source for Solubility Protocols). Link

Sources

Solid-phase synthesis of 1-(substituted-benzoyl)piperidin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of 1-(Substituted-benzoyl)piperidin-3-amines

Executive Summary

The piperidine scaffold, particularly 3-aminopiperidine, is a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and calcium channel blockers. This Application Note details a robust, self-validating protocol for the parallel synthesis of 1-(substituted-benzoyl)piperidin-3-amines .

By utilizing 2-Chlorotrityl Chloride (2-CTC) resin , this protocol exploits the steric bulk of the trityl linker to achieve regioselective immobilization of the primary amine (C3 position) while leaving the secondary amine (N1 position) free for diversification. This eliminates the need for orthogonal protecting group manipulations in solution, significantly streamlining the workflow for high-throughput library generation.

Strategic Retro-Analysis & Mechanism

The synthesis relies on the principle of steric differentiation .

  • Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is extremely bulky.

  • Regioselectivity: When reacting with 3-aminopiperidine (a diamine), the unhindered primary amine attacks the trityl cation rapidly. The secondary ring amine, being sterically encumbered, reacts negligibly with the bulky trityl center under controlled conditions.

  • Workflow:

    • Loading: Selective attachment of 3-aminopiperidine via the primary amine.

    • Acylation: Reaction of the free secondary amine with substituted benzoic acids (or acid chlorides).

    • Cleavage: Acidolytic release of the final product.

Visual Workflow (DOT Diagram)

SPS_Workflow Start 2-Chlorotrityl Chloride Resin (Active Linker) Loading Step 1: Regioselective Loading (3-Aminopiperidine, DIEA, DCM) Primary Amine Attachment Start->Loading Steric Control Capping Step 2: MeOH Capping (Quench unreacted Cl- sites) Loading->Capping Acylation Step 3: N-Acylation (R-COOH, HATU, DIEA) Targeting Secondary Amine Capping->Acylation Free N1 Amine Cleavage Step 4: Acidolytic Cleavage (TFA/DCM) Acylation->Cleavage Product Final Product: 1-(Substituted-benzoyl)piperidin-3-amine Cleavage->Product Release

Figure 1: Strategic workflow for the regioselective synthesis of piperidine derivatives on 2-CTC resin.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support 2-Chlorotrityl chloride resin (100–200 mesh)Loading: 1.0–1.6 mmol/g. High loading capacity; acid-labile linker.
Scaffold 3-Aminopiperidine dihydrochlorideCore diamine structure.
Coupling Agents HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency coupling for hindered secondary amines.
Base

-Diisopropylethylamine (DIEA)
Organic base for neutralization and catalysis.
Solvents DCM (Anhydrous), DMF (Peptide grade)Swelling and reaction media.
Cleavage Cocktail Trifluoroacetic acid (TFA), DCMProduct release.
Detection Chloranil Test SolutionDetection of secondary amines (Ninhydrin is ineffective for secondary amines).

Detailed Experimental Protocols

Protocol A: Resin Preparation & Regioselective Loading

Objective: Immobilize 3-aminopiperidine via the primary amine while preventing cross-linking.

  • Swelling: Place 1.0 g of 2-CTC resin (1.6 mmol/g) in a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM. Swell for 30 minutes.[1][2][3][4] Drain.

  • Scaffold Preparation: Dissolve 3-aminopiperidine dihydrochloride (4.0 equiv, 6.4 mmol) in minimal DMF/DCM (1:1). Add DIEA (10 equiv) to neutralize the salt and activate the amine.

    • Expert Insight: Using a large excess (4 equiv) of the diamine is critical. It ensures that every accessible chloride site on the resin encounters a free diamine molecule, statistically favoring mono-attachment over cross-linking (where one diamine bridges two resin sites).

  • Loading Reaction: Add the amine solution to the resin.[2][3][4][5] Shake gently at room temperature for 2 hours.

    • Note: Do not use prolonged reaction times (>4 hours) or elevated temperatures, as this may force the secondary amine to react despite the steric barrier.

  • Capping: Drain the resin.[3][6] Add a solution of DCM:MeOH:DIEA (17:2:1) and shake for 20 minutes.

    • Mechanism:[3][6][7][8][9] Methanol reacts with any remaining trityl chloride sites, converting them to inert methyl ethers. This prevents the secondary amine of the immobilized piperidine from reacting with the resin (intra-site looping).

  • Washing: Wash resin extensively: 3x DCM, 3x DMF, 3x DCM.

Protocol B: N-Acylation (Library Generation)

Objective: Acylate the free secondary amine (N1) with diverse benzoic acids.

  • Validation (Pre-coupling): Perform a Chloranil Test .

    • Procedure: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads indicate free secondary amines (Success). Colorless/Yellow indicates failure.

  • Activation: In a separate vial, dissolve the substituted Benzoic Acid (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF (approx. 8 mL/g resin). Add DIEA (6.0 equiv). Stir for 2 minutes to form the activated ester.

    • Why HATU? Secondary amines (like the piperidine N1) are less nucleophilic than primary amines. HATU is superior to HBTU/DIC for driving reactions with hindered or secondary amines to completion [1].

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2–4 hours.

  • Washing: Drain and wash: 3x DMF, 3x DCM.

  • Validation (Post-coupling): Perform Chloranil Test again.

    • Result: Colorless/Yellow beads indicate complete acylation. If beads remain blue, repeat the coupling step.

Protocol C: Cleavage & Isolation

Objective: Release the final compound without degrading the amide bond.

  • Preparation: Wash resin 3x with DCM to remove all traces of DMF (DMF can interfere with evaporation).

  • Cleavage: Treat resin with 20% TFA in DCM (10 mL) for 30 minutes.

    • Note: 2-CTC is highly acid-sensitive. Even 1–5% TFA can cleave the product, but 20% ensures quantitative release as the TFA salt.

  • Collection: Filter the cleavage solution into a tared round-bottom flask. Wash resin with 2x DCM and combine filtrates.

  • Work-up: Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Purification: The crude product is obtained as a TFA salt. For library scale, this is often sufficient (purity >90%). If needed, purify via preparative HPLC or SCX (Strong Cation Exchange) cartridges to remove non-basic impurities.

Data Analysis & Troubleshooting

Expected Yields & Purity
ParameterTarget Specification
Loading Efficiency 0.8 – 1.2 mmol/g (Theoretical max is rarely achieved due to sterics)
Crude Purity (LCMS) > 85%
Major Impurity Bis-acylated product (rare if Capping is done correctly) or unreacted starting material.
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check1 Low Loading? Problem->Check1 Check2 Incomplete Acylation? Problem->Check2 Check3 Product Impure? Problem->Check3 Sol1 Increase diamine excess (to 5-10 eq). Ensure resin is dry before use. Check1->Sol1 Sol2 Switch to Acid Chloride method (R-COCl + Pyridine) or Double Couple. Check2->Sol2 Sol3 Check Capping Step. Ensure MeOH quench was sufficient. Check3->Sol3

Figure 2: Troubleshooting logic for common SPS failure modes.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8][10] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3][5][11][12][13] Tetrahedron Letters, 30(30), 3943-3946. Link

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Link

  • BenchChem. (2025).[14] Application Notes for Solid-Phase Synthesis of Piperidine Libraries. Link

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis: Loading 2-Chlorotrityl Chloride Resin. Link

Sources

Application Note: Precision Solvent Engineering for 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection regarding 1-(4-Ethylbenzoyl)piperidin-3-amine (CAS: Analogous structures often used in library synthesis).[1][2][3] As a bifunctional building block containing a lipophilic ethyl-benzamide tail and a polar primary amine head, this molecule presents a specific solubility challenge: it requires a medium that solvates the aromatic core without quenching the nucleophilic reactivity of the amine.[1]

Historically, Dichloromethane (DCM) and Dimethylformamide (DMF) have been the default solvents for such piperidine derivatives.[1] However, aligned with modern Green Chemistry principles (GSK/Pfizer guides), this note prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .[1][2][3] These alternatives offer superior phase separation, reduced toxicity, and often higher reaction rates for amide couplings and reductive aminations.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing polarity zones of the molecule:

  • Zone A (Lipophilic): The 4-ethylbenzoyl moiety.[1][2][3] This planar aromatic system drives solubility in non-polar to moderately polar solvents (Toluene, DCM, EtOAc).[1]

  • Zone B (Polar/Basic): The 3-aminopiperidine core.[1][2][3] The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and the tertiary amide create hydrogen bonding potential.[1] This requires a solvent with moderate dielectric constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ) to prevent aggregation.[1][2]
Solubility Prediction Table

Estimated solubility behavior based on fragment analysis (Benzamide + Piperidine).

Solvent ClassRepresentativeSolubility PredictionSuitability for Reaction
Chlorinated DCM, ChloroformHigh High (Traditional, but toxic).[1][2][3]
Ethers THF, 2-MeTHFGood Excellent (2-MeTHF is preferred).[1][2][3]
Esters EtOAc, iPrOAcModerate Good (Excellent for workup).[1]
Alcohols MeOH, EtOH, IPAHigh Low (Interferes with electrophiles).[1]
Polar Aprotic DMF, DMSO, NMPHigh Avoid (Difficult removal).[1]
Hydrocarbons Hexanes, HeptanePoor Purification only (Anti-solvent).[1]

Solvent Selection Decision Framework

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start Intended Reaction? Reaction_Amide Amide Coupling (Acylation) Start->Reaction_Amide Reaction_RedAm Reductive Amination Start->Reaction_RedAm Reaction_Salt Salt Formation (Purification) Start->Reaction_Salt Check_Solubility Solubility Check: Is it soluble in EtOAc? Reaction_Amide->Check_Solubility Solvent_DCE DCE/DCM (Traditional) Reaction_RedAm->Solvent_DCE If water sensitive Solvent_Alc MeOH or TFE (Faster Kinetics) Reaction_RedAm->Solvent_Alc Preferred Solvent_Biphasic EtOAc + Alcohol (Crystallization) Reaction_Salt->Solvent_Biphasic Use_EtOAc Use Ethyl Acetate (Greenest Option) Check_Solubility->Use_EtOAc Yes Use_2MeTHF Use 2-MeTHF (Higher Solvency) Check_Solubility->Use_2MeTHF No

Figure 1: Solvent selection logic based on reaction type. Green nodes indicate preferred "Green Chemistry" pathways.

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Solubility Screen

Before committing to a batch, verify solubility limits to avoid precipitation during reagent addition.

  • Preparation: Weigh 50 mg of 1-(4-Ethylbenzoyl)piperidin-3-amine into three 4mL vials.

  • Solvent Addition:

    • Vial A: Add 500 µL EtOAc .

    • Vial B: Add 500 µL 2-MeTHF .

    • Vial C: Add 500 µL Toluene .

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL (Ideal for reaction).[1][2][3]

    • Cloudy/Suspension: Solubility < 100 mg/mL (Requires heating or co-solvent).[1][2][3]

  • Validation: If Vial A is clear, proceed with EtOAc (Class 3 solvent).[1] If cloudy, use Vial B (2-MeTHF).[1][2][3]

Protocol B: Green Amide Coupling (2-MeTHF System)

This protocol replaces DCM/DMF with 2-MeTHF, facilitating easier aqueous workup.[1][2][3]

Reagents:

  • Substrate: 1-(4-Ethylbenzoyl)piperidin-3-amine (1.0 equiv)[1][2][3]

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc) or HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)[2]

  • Solvent: 2-MeTHF (anhydrous)[2][3]

Step-by-Step:

  • Dissolution: Dissolve the amine substrate and carboxylic acid in 2-MeTHF (0.1 M concentration).

    • Note: 2-MeTHF forms an azeotrope with water, making it easier to dry than DMF.[1][2][3]

  • Activation: Add DIPEA followed by the coupling agent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check LCMS.[1][2][3] The lipophilic ethyl group aids in retention on C18 columns.[1][3]

  • Workup (The 2-MeTHF Advantage):

    • Add water directly to the reaction vessel.[1][3] 2-MeTHF is immiscible with water (unlike DMF/THF).[1][2][3]

    • Separate phases.[1][2][3] Wash organic layer with 10% citric acid (removes excess DIPEA/amine) and then sat.[1][2][3] NaHCO3.

    • Dry over MgSO4 and concentrate.[1][2][3]

Protocol C: Salt Formation & Purification

Used to stabilize the amine or purify crude material without chromatography.

  • Dissolution: Dissolve crude free base in minimal Isopropyl Acetate (iPrOAc) or EtOAc at 40°C.[1][2][3]

  • Acid Addition: Add 1.1 equiv of HCl (4M in Dioxane) or Oxalic acid (dissolved in warm EtOH) dropwise.

  • Crystallization: Allow the solution to cool slowly to RT. The lipophilic ethyl-benzoyl tail usually promotes good crystal packing compared to unsubstituted benzamides.[1][2][3]

  • Isolation: Filter the precipitate. Wash with cold Heptane (anti-solvent).[1][2][3]

Critical Analysis: Why These Solvents?

2-Methyltetrahydrofuran (2-MeTHF) vs. DCM[1][2][3][4][5]
  • Safety: DCM is a suspected carcinogen and regulated neurotoxin. 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1][2][3]

  • Process: 2-MeTHF has a higher boiling point (80°C) than DCM (40°C), allowing for higher reaction temperatures if the coupling is sluggish due to steric hindrance at the piperidine ring.[1][3]

  • Separation: Unlike THF, 2-MeTHF separates cleanly from water, eliminating the need for a solvent swap during workup.[1][3]

Avoidance of Ketones (Acetone/MEK)
  • Chemistry: The primary amine on the piperidine ring is nucleophilic.[1][3] In Acetone, it will slowly form a hemiaminal or imine (Schiff base) , reducing yield and creating impurities [1].[1]

  • Recommendation: Strictly avoid acetone during the reaction phase. It is acceptable for cleaning glassware after the product is isolated.[1][3]

Impact of the 4-Ethyl Group

The ethyl group on the benzene ring increases the LogP (lipophilicity) of the molecule.[3]

  • Effect: This makes the molecule significantly more soluble in Toluene and Heptane/EtOAc mixtures than a naked benzamide.[1][3]

  • Benefit: This allows for "trituration" purification.[1][2][3] Impurities that are highly polar will stay in solution while the salt form of the product precipitates.[1][3]

Workflow Visualization

Workflow Input Crude 1-(4-Ethylbenzoyl) piperidin-3-amine Screen Protocol A: Solubility Screen Input->Screen Selection Select Solvent: 2-MeTHF or EtOAc Screen->Selection Reaction Reaction (Amide Coupling) Selection->Reaction Workup Aq. Wash (No Extraction Needed if 2-MeTHF) Reaction->Workup Output Isolated Product Workup->Output

Figure 2: Linear workflow for processing the amine substrate.

References

  • Prat, D., et al. (2014).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1] [Link]

  • Pfizer Inc. (2024).[1][2][3] "Green Chemistry Solvent Selection Guide." Pfizer Sustainability Resources. (Validated via industry standard adoption).

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3][4] Green Chemistry, 13, 854-862.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] [Link]

Sources

Application Notes and Protocols for the Handling and Storage of 1-(4-Ethylbenzoyl)piperidin-3-amine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of 1-(4-Ethylbenzoyl)piperidin-3-amine. Given the compound's chemical structure, which incorporates a piperidine ring, a tertiary amine, and an aromatic ketone, specific procedures are essential to maintain sample integrity, ensure the safety of laboratory personnel, and guarantee the reliability of experimental results. These protocols are grounded in established principles of chemical safety and stability for amine-containing and benzoyl-derived pharmaceutical compounds.

Introduction: Understanding the Molecule

1-(4-Ethylbenzoyl)piperidin-3-amine is a small molecule of interest in pharmaceutical research, featuring a substituted piperidine core. The presence of a primary amine on the piperidine ring and an ethylbenzoyl group introduces specific chemical properties that dictate its handling and storage requirements. The amine group confers basicity and susceptibility to oxidation, while the aromatic ketone moiety may be sensitive to light and certain chemical interactions. These application notes are designed to provide a robust framework for managing samples of this compound to mitigate degradation and ensure experimental reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-Ethylbenzoyl)piperidin-3-amine is fundamental to its proper handling. While specific experimental data for this compound is not widely published, its properties can be inferred from its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₂₀N₂OBased on chemical structure.
Molecular Weight 232.32 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar substituted piperidines are solids.
Solubility Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and slightly soluble in water.Amine and ketone functionalities suggest polarity.
pKa The amine group is expected to have a pKa in the basic range (around 8-10).Typical for secondary amines in a piperidine ring.
Stability Potentially sensitive to oxidation, light, and extreme pH.Amine and aromatic ketone groups can be reactive.

Safety and Handling Protocols

Due to the presence of the amine functional group, 1-(4-Ethylbenzoyl)piperidin-3-amine should be handled with care to avoid potential irritation and other health effects.[1] Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is the first line of defense in ensuring personnel safety.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional Precautions for Handling Powders Eye_Protection Safety glasses with side shields or goggles Hand_Protection Chemical-resistant gloves (Nitrile recommended) Body_Protection Laboratory coat Respiratory_Protection Use in a chemical fume hood or wear a respirator Researcher Researcher Handling_Solid Handling Solid Compound Researcher->Handling_Solid Prepares to handle powder Handling_Solution Handling in Solution Researcher->Handling_Solution Prepares to handle solution Handling_Solid->Eye_Protection Handling_Solid->Hand_Protection Handling_Solid->Body_Protection Handling_Solid->Respiratory_Protection Handling_Solution->Eye_Protection Handling_Solution->Hand_Protection Handling_Solution->Body_Protection

Caption: Personal Protective Equipment (PPE) workflow for handling 1-(4-Ethylbenzoyl)piperidin-3-amine.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

Storage Protocols for Optimal Stability

The stability of 1-(4-Ethylbenzoyl)piperidin-3-amine is paramount for the validity of research findings. Improper storage can lead to degradation, altering the compound's purity and activity. The primary concerns for this molecule are oxidation, photodegradation, and hydrolysis.

General Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Lower temperatures slow down potential degradation reactions.[2] For many piperidine series compounds, a temperature between 2-8°C is often recommended.[2]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation of the amine group. Amines are prone to oxidation.
Light Amber or Opaque Vials To protect the aromatic ketone from photodegradation. Piperidine should be kept in dark containers to minimize exposure to light.[3]
Moisture Tightly Sealed Containers To prevent hydrolysis. It is crucial to store piperidine compounds in a dry environment.[2]
Long-Term vs. Short-Term Storage
  • Long-Term Storage (> 1 month): For long-term storage, it is highly recommended to store the compound as a solid under an inert atmosphere at 2-8°C in a tightly sealed, light-resistant container.

  • Short-Term Storage (< 1 month): For routine use, storing pre-weighed aliquots under the same conditions is advisable to minimize repeated freeze-thaw cycles and exposure to air and moisture.

Storage in Solution

Storing 1-(4-Ethylbenzoyl)piperidin-3-amine in solution is generally not recommended for long periods. If necessary, prepare solutions fresh daily. If short-term storage in solution is unavoidable:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Storage Conditions: Store at -20°C or -80°C in tightly sealed vials with minimal headspace.

  • Degassing: Consider degassing the solvent before use to remove dissolved oxygen.

Stability Assessment and Analytical Methods

To ensure the integrity of 1-(4-Ethylbenzoyl)piperidin-3-amine samples over time, a robust stability testing program is essential. This involves subjecting the compound to stress conditions to understand its degradation pathways and developing stability-indicating analytical methods.[4]

Forced Degradation Studies

Forced degradation studies are a critical component of pharmaceutical development, providing insights into a molecule's stability under stress.[4] These studies help in identifying potential degradation products and developing analytical methods that can resolve the parent compound from its degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Degradation_Products Degradation Products Acid->Degradation_Products Generates Base Basic Hydrolysis (e.g., 0.1 N NaOH) Base->Degradation_Products Generates Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Degradation_Products Generates Thermal Thermal Stress (e.g., 60°C) Thermal->Degradation_Products Generates Photolytic Photolytic Stress (UV/Vis light) Photolytic->Degradation_Products Generates HPLC HPLC-UV/DAD Stability_Profile Stability Profile and Degradation Pathway HPLC->Stability_Profile Determines LCMS LC-MS LCMS->Stability_Profile Determines Sample 1-(4-Ethylbenzoyl) piperidin-3-amine Sample Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photolytic Expose to Degradation_Products->HPLC Analyze Degradation_Products->LCMS Analyze

Caption: Workflow for forced degradation studies of 1-(4-Ethylbenzoyl)piperidin-3-amine.

Recommended Analytical Techniques

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and process impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[5]

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

    • Detector: A UV detector set at the λmax of the aromatic ketone chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide. The benzylic position of the ethyl group could also be a site for oxidation.

  • Hydrolysis: While the amide bond is generally stable, extreme pH conditions could lead to its cleavage.

  • Photodegradation: The aromatic ketone is a chromophore and may be susceptible to degradation upon exposure to UV or visible light.

Conclusion

The integrity of 1-(4-Ethylbenzoyl)piperidin-3-amine samples is critical for the success of research and development activities. By implementing the handling and storage protocols outlined in these application notes, researchers can minimize sample degradation, ensure the safety of laboratory personnel, and enhance the reliability and reproducibility of their experimental data. A proactive approach to stability assessment, including the use of forced degradation studies and validated stability-indicating methods, is strongly encouraged.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • MPL Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation.
  • YouTube. (2018, April 30). Stability Indicating Methods.

Sources

Application Notes and Protocols: A Rapid, Efficient, and Green Approach to the Synthesis of 1-Benzoylpiperidin-3-amine Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and the Advent of Microwave Synthesis

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, 1-benzoylpiperidin-3-amine and its analogs are key intermediates in the development of novel therapeutics, including inhibitors of various enzymes and receptor modulators. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for efficiency and sustainability in drug discovery and development.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2] By directly and uniformly heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields and purer products in a fraction of the time. This application note provides a detailed protocol for the rapid and efficient synthesis of 1-benzoylpiperidin-3-amine analogs using a solvent-free, solid-supported microwave-assisted approach, highlighting the significant advantages of this green chemistry technique.

The Underlying Chemistry: Microwave-Assisted N-Benzoylation

The core transformation in the synthesis of 1-benzoylpiperidin-3-amine analogs is the N-acylation of the piperidine nitrogen with a benzoyl group. This reaction is significantly accelerated by microwave energy. The mechanism of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and localized heating. This efficient energy transfer overcomes the activation energy barrier of the reaction much more quickly than conventional heating methods.

In our proposed solvent-free method, basic alumina serves as a solid support, providing a high surface area for the reaction and also acting as a mild base to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] Pyridine is used as a catalyst to facilitate the acylation process. The absence of a bulk solvent simplifies the work-up procedure and reduces environmental impact.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzoylpiperidin-3-amine

This protocol details the synthesis of the parent compound, 1-benzoylpiperidin-3-amine. The procedure can be readily adapted for the synthesis of various analogs by using substituted piperidin-3-amines and benzoyl chlorides.

Materials and Equipment:

  • Piperidin-3-amine

  • Benzoyl chloride

  • Pyridine

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dedicated microwave synthesizer with sealed vessel capability and temperature and pressure sensors

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Reagent Preparation: In a fume hood, add piperidin-3-amine (1.0 mmol, 100 mg) to a 10 mL microwave reaction vessel containing a magnetic stir bar.

  • Addition of Reagents on Solid Support: To the same vessel, add basic alumina (2.0 g). In a separate vial, pre-adsorb benzoyl chloride (1.2 mmol, 140 μL) and pyridine (0.6 mmol, 48 μL) onto another 1.0 g of basic alumina by gentle mixing. Add this mixture to the reaction vessel.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture with a power of 300 W, maintaining a temperature of 120°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Add 15 mL of dichloromethane to the solid mixture and stir for 10 minutes. Filter the alumina and wash it with additional dichloromethane (2 x 10 mL). Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[5][6] A gradient elution system of dichloromethane and methanol (e.g., 100:0 to 95:5) is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 1-benzoylpiperidin-3-amine as a solid.

Data Summary and Characterization

The following table summarizes typical results for the microwave-assisted synthesis of 1-benzoylpiperidin-3-amine, comparing it with a conventional heating method.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 5-10 minutes4-6 hours
Temperature 120°CReflux in Dichloromethane
Solvent Solvent-free (on alumina)Dichloromethane
Typical Yield 85-95%60-75%
Purity (post-workup) HighModerate
Work-up Simple filtration and extractionAqueous work-up and extraction

Characterization of 1-Benzoylpiperidin-3-amine:

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the benzoyl group, methine and methylene protons of the piperidine ring, and the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and aromatic C-H stretching.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺.

Visualizing the Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis protocol.

Microwave Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_purification Work-up & Purification A Piperidin-3-amine + Alumina C Combine Reagents in Microwave Vial A->C B Benzoyl Chloride + Pyridine + Alumina B->C D Microwave Irradiation (300W, 120°C, 5-10 min) C->D E Extraction with Dichloromethane D->E F Aqueous Wash E->F G Column Chromatography F->G H Pure 1-Benzoylpiperidin-3-amine G->H

Caption: Workflow for the microwave-assisted synthesis of 1-benzoylpiperidin-3-amine.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease irradiation time or temperature slightly. Ensure proper mixing.
Decomposition of productReduce irradiation time or temperature.
Inefficient extractionUse a more polar solvent for extraction if the product has higher polarity.
Impure Product Side reactionsOptimize the stoichiometry of reagents. Ensure the starting materials are pure.
Ineffective purificationAdjust the eluent system for column chromatography. Consider using a different stationary phase (e.g., neutral alumina).
Reaction Over-pressurizes Volatile byproductsEnsure the reaction vessel is not overfilled. Reduce the initial temperature ramp rate.

Conclusion: A Superior Method for Piperidine Analog Synthesis

The microwave-assisted, solvent-free synthesis of 1-benzoylpiperidin-3-amine analogs offers a compelling alternative to traditional synthetic routes. This method provides dramatically reduced reaction times, excellent yields, and a simplified work-up procedure, all while adhering to the principles of green chemistry by eliminating the need for bulk organic solvents.[2] The protocol is robust and can be easily adapted for the synthesis of a diverse library of analogs for screening in drug discovery programs. The adoption of this technology can significantly enhance the efficiency and sustainability of synthesizing these valuable medicinal chemistry building blocks.

References

  • Varma, R. S.
  • Loupy, A., Petit, A., Hamelin, J., Texier-Boullet, F., Jacquault, P., & Mathé, D. (1998). New solvent-free organic synthesis using focused microwaves. Synthesis, 1998(9), 1213-1234.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Hayes, B. L. (2002).
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Dovepress. (n.d.). Supplementary Material. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • i-rep. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • ResearchGate. (2018). One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • PMC. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Retrieved from [Link]

  • Sciforum. (n.d.). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Retrieved from [Link]

Sources

Formulation of 1-(4-Ethylbenzoyl)piperidin-3-amine for Preclinical In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(4-Ethylbenzoyl)piperidin-3-amine, a novel drug candidate, for in vivo preclinical evaluation. Recognizing the pivotal role of a well-characterized and stable formulation in obtaining reliable pharmacokinetic and pharmacodynamic data, this guide delineates a systematic approach, commencing with essential pre-formulation studies to elucidate the physicochemical properties of the compound. Subsequently, detailed protocols for the preparation of both oral and intravenous dosage forms are presented, accompanied by in-depth discussions on the rationale behind excipient selection and methodological choices. Furthermore, this document outlines the development and validation of a stability-indicating analytical method crucial for ensuring the integrity of the formulation throughout its lifecycle.

Introduction: The Criticality of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles. A robust and reproducible formulation is the bedrock of successful in vivo studies, ensuring consistent and predictable systemic exposure of the test compound. This is particularly crucial for compounds like 1-(4-Ethylbenzoyl)piperidin-3-amine, a member of the piperidine class of compounds, which are frequently encountered in medicinal chemistry and may present formulation challenges such as poor aqueous solubility.[1][2]

This application note is designed to guide researchers through the critical steps of developing stable and effective formulations of 1-(4-Ethylbenzoyl)piperidin-3-amine for oral and intravenous administration in preclinical animal models. The protocols herein are designed to be self-validating, emphasizing the importance of understanding the "why" behind each step to empower researchers to adapt and troubleshoot as needed.

Pre-Formulation Studies: Characterizing the Molecule

Prior to any formulation work, a thorough understanding of the physicochemical properties of 1-(4-Ethylbenzoyl)piperidin-3-amine is paramount. This data will inform every subsequent formulation decision.

Predicted Physicochemical Properties

While experimental data is essential, initial predictions can be made based on the chemical structure.

PropertyPredicted Value/CharacteristicRationale & Implication
Molecular Weight ~246.35 g/mol Influences diffusion and solubility.
pKa Estimated 8.5 - 9.5The piperidine nitrogen is basic. This suggests pH-dependent solubility, with higher solubility at lower pH.[3][4]
LogP Estimated 2.5 - 3.5Indicates moderate lipophilicity, suggesting potentially low aqueous solubility.[1]
Aqueous Solubility Predicted to be lowThe combination of a benzoyl group and the piperidine ring suggests poor water solubility.[5]
Experimental Determination of Physicochemical Properties

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 1-(4-Ethylbenzoyl)piperidin-3-amine to a series of vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, and purified water).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw aliquots, filter through a 0.22 µm filter to remove undissolved solid, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: pKa Determination by Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of 1-(4-Ethylbenzoyl)piperidin-3-amine in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[6]

Formulation Development for Oral Administration

Oral administration is a common route for preclinical studies. For poorly soluble compounds, a suspension is often the most practical formulation.[5]

Rationale for an Oral Suspension

Given the predicted low aqueous solubility of 1-(4-Ethylbenzoyl)piperidin-3-amine, a solution for oral dosing at required concentrations may not be feasible. An oral suspension allows for the administration of a uniform dose of the solid drug substance dispersed in a liquid vehicle.

Excipient Selection for Oral Suspension
Excipient CategoryRecommended ExcipientsRationale
Suspending Agent 0.5% w/v Methylcellulose (MC) or Sodium Carboxymethylcellulose (NaCMC)These agents increase the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring dose uniformity.[7][8]
Wetting Agent 0.1% w/v Polysorbate 80 (Tween® 80)Reduces the surface tension between the drug particles and the vehicle, facilitating uniform dispersion.
Vehicle Purified WaterA safe and universally accepted vehicle for oral administration.

dot

Oral_Suspension_Components API 1-(4-Ethylbenzoyl)piperidin-3-amine (API) SuspendingAgent 0.5% Methylcellulose (Suspending Agent) API->SuspendingAgent Dispersed in WettingAgent 0.1% Polysorbate 80 (Wetting Agent) API->WettingAgent Wetted by Vehicle Purified Water (Vehicle) SuspendingAgent->Vehicle Hydrated in WettingAgent->Vehicle Dissolved in

Caption: Components of the oral suspension formulation.

Protocol for Preparation of an Oral Suspension (10 mg/mL)
  • Vehicle Preparation: In a clean beaker, dissolve 0.1 g of Polysorbate 80 in approximately 80 mL of purified water with gentle stirring.

  • Suspending Agent Hydration: Slowly add 0.5 g of methylcellulose to the solution while stirring continuously until fully hydrated and a viscous gel is formed.

  • API Incorporation: Accurately weigh 1.0 g of 1-(4-Ethylbenzoyl)piperidin-3-amine. Create a paste by levigating the API with a small amount of the prepared vehicle.

  • Final Suspension: Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

  • Volume Adjustment: Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume. Mix thoroughly.

  • Homogenization: For improved uniformity, homogenize the suspension using a suitable homogenizer.[9]

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Re-disperse by shaking well before each use.

Formulation Development for Intravenous Administration

Intravenous (IV) administration requires a sterile, particle-free solution. For poorly soluble compounds, solubilizing excipients are often necessary.

Rationale for a Solubilized IV Formulation

IV administration necessitates that the drug is fully dissolved to prevent embolism. Given the expected poor aqueous solubility of 1-(4-Ethylbenzoyl)piperidin-3-amine, a solubilization strategy is required.

Excipient Selection for IV Solution
Excipient CategoryRecommended ExcipientsRationale
Solubilizing Agent 20-30% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.[10][11] HP-β-CD is a safe and commonly used excipient in parenteral formulations.[12]
Co-solvent (Optional) 5-10% v/v Polyethylene Glycol 400 (PEG 400)Can be used in combination with cyclodextrins to further enhance solubility. Use with caution and assess for potential toxicity.
Vehicle Sterile Water for Injection (WFI)The standard vehicle for IV preparations.

dot

IV_Formulation_Strategy cluster_0 Solubilization Approach cluster_1 Formulation API Poorly Soluble API Complex Soluble API-Cyclodextrin Complex API->Complex Encapsulation Cyclodextrin HP-β-Cyclodextrin Cyclodextrin->Complex Forms FinalSolution Sterile IV Solution Complex->FinalSolution Dissolved in Vehicle Sterile Water for Injection Vehicle->FinalSolution

Caption: Solubilization strategy for the IV formulation.

Protocol for Preparation of an IV Solution (2 mg/mL)

Note: All procedures must be performed under aseptic conditions in a laminar flow hood.

  • Vehicle Preparation: In a sterile beaker, dissolve 3.0 g of HP-β-CD in approximately 80 mL of Sterile Water for Injection (WFI).

  • API Dissolution: Accurately weigh 0.2 g of 1-(4-Ethylbenzoyl)piperidin-3-amine and slowly add it to the cyclodextrin solution while stirring. Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and add WFI to the mark.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.[4][13]

  • Storage: Store the sterile solution in a sealed vial at 2-8°C, protected from light.

Stability-Indicating Analytical Method Development

A validated stability-indicating method is crucial to ensure that the concentration of the active pharmaceutical ingredient (API) is accurately measured and that any degradation products are detected.[14]

Rationale for HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of small molecules.[15] The benzoyl moiety in 1-(4-Ethylbenzoyl)piperidin-3-amine should provide a suitable chromophore for UV detection.

Protocol for HPLC Method Development and Validation

Chromatographic Conditions (Initial Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm (to be optimized by UV scan)
Injection Volume 10 µL

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Assessed through forced degradation studies.

  • Linearity: A minimum of five concentrations.

  • Accuracy: Recovery studies at three concentration levels.

  • Precision: Repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness: Small variations in method parameters.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[14][16]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: Solid drug at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B).

Analyze all stressed samples by the developed HPLC method to ensure that degradation peaks are well-resolved from the parent peak.

Excipient Compatibility Studies

It is crucial to ensure that the chosen excipients do not interact with the API.[7] Due to the presence of a secondary amine in 1-(4-Ethylbenzoyl)piperidin-3-amine, there is a potential for Maillard reaction with reducing sugars.[8][15]

Protocol for Excipient Compatibility:

  • Sample Preparation: Prepare binary mixtures of the API with each proposed excipient (e.g., 1:1 ratio). Also, prepare a sample of the final formulation.

  • Stress Conditions: Store the samples at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using the validated HPLC method. Monitor for the appearance of new peaks or a significant decrease in the API peak area.

Conclusion

The successful in vivo evaluation of 1-(4-Ethylbenzoyl)piperidin-3-amine is contingent upon the development of a stable and well-characterized formulation. This guide provides a comprehensive framework and detailed protocols for the systematic development of oral and intravenous formulations. By first understanding the fundamental physicochemical properties of the compound and then applying rational formulation strategies, researchers can significantly enhance the quality and reliability of their preclinical data, thereby accelerating the drug development process.

References

  • Burgalassi, S., Perini, G., Giannaccini, B., Saettone, M. F., & Lodi, A. (1997). [Formulation and stability of suspensions for preclinical study]. Bollettino chimico farmaceutico, 136(10), 628–634.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA/CHMP/334947/2013. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. [Link]

  • Parenteral Drug Association. (2011). Technical Report No.
  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Office of Animal Welfare. [Link]

  • Virginia Tech. (2017). SOP: Canine Intravenous Fluid Administration. Research and Innovation. [Link]

  • Wang, Y., & Cundy, K. C. (2003). The potential use of cyclodextrins in parenteral formulations. Journal of pharmaceutical sciences, 92(9), 1883–1897.
  • Flinders University. (2016). SWMS 1.5 Oral Gavage in Mice. [Link]

  • LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. [Link]

  • Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. [Link]

  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. [Link]

  • PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SIELC Technologies. (2018). Piperidine, 1-acetyl-. [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • UNIPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Merck Index. (n.d.). Piperidine. [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Brieflands. (2012). Selection of suitable suspending agent for preparation of liquid oral dosage form using ion-exchange resin. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). [Link]

  • Contract Pharma. (2016). Choosing Oral Formulations for First-in-man Clinical Trials. [Link]

  • European Pharmaceutical Review. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IVT Network. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • Biotech Spain. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(4-Ethylbenzoyl)piperidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The synthesis of 1-(4-Ethylbenzoyl)piperidin-3-amine is a critical step in the development of various pharmacologically active agents. The core of this synthesis is an amide bond formation between the primary amine of 3-aminopiperidine and the carboxylic acid of 4-ethylbenzoic acid. While seemingly straightforward, this reaction is prone to several issues that can significantly lower the yield and complicate purification. This guide will address these challenges directly.

General Synthesis Pathway

The primary method for this synthesis is the acylation of 3-aminopiperidine with an activated form of 4-ethylbenzoic acid. This can be achieved through two main routes: activation of the carboxylic acid to an acyl chloride or the use of in-situ coupling agents.

Synthesis_Scheme cluster_reactants Reactants cluster_methods Activation Methods 3_aminopiperidine 3-Aminopiperidine Product 1-(4-Ethylbenzoyl)piperidin-3-amine 3_aminopiperidine->Product 4_ethylbenzoic_acid 4-Ethylbenzoic Acid Acyl_Chloride Method A: Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) 4_ethylbenzoic_acid->Acyl_Chloride Activation Coupling_Agent Method B: Coupling Agent Activation (e.g., EDC/HOBt, HATU) 4_ethylbenzoic_acid->Coupling_Agent Activation Acyl_Chloride->Product Reaction with 3-Aminopiperidine Coupling_Agent->Product Reaction with 3-Aminopiperidine

Caption: General synthetic routes to 1-(4-Ethylbenzoyl)piperidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for this amide coupling?

The two most prevalent methods are the Acyl Chloride Method and the Coupling Agent Method .

  • Acyl Chloride Method: This involves converting 4-ethylbenzoic acid into the more reactive 4-ethylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 3-aminopiperidine in the presence of a non-nucleophilic base. This method is often high-yielding but can be sensitive to moisture and may generate harsh byproducts (e.g., HCl).[1]

  • Coupling Agent Method: This approach activates the carboxylic acid in situ. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[2][3] Other phosphonium (e.g., BOP) or aminium/uronium (e.g., HATU, HBTU) reagents are also widely used, particularly when dealing with sensitive substrates.[2][4] This method is generally milder but can be more expensive.

Q2: My starting 3-aminopiperidine is a dihydrochloride salt. Can I use it directly?

No, you cannot use the salt form directly. The amine must be in its free-base form to act as a nucleophile. The positive charge on the ammonium salt renders it unreactive. You must add a sufficient amount of base to neutralize the salt and liberate the free amine before it can react with the activated carboxylic acid. Typically, for a dihydrochloride salt, you will need at least two equivalents of base for neutralization, plus an additional equivalent to scavenge the acid produced during the acylation (e.g., HCl from an acyl chloride reaction).

Q3: What are the most critical parameters to control for a high-yield reaction?

Several parameters are crucial for success:

  • Anhydrous Conditions: Amide coupling reagents and intermediates (especially acyl chlorides) are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[5]

  • Stoichiometry: An incorrect ratio of reactants can halt the reaction or lead to side products. Ensure accurate measurements. Using a slight excess (1.1-1.2 equivalents) of the carboxylic acid component is a common strategy to drive the reaction to completion, assuming the amine is the more valuable starting material.[4][5]

  • Temperature Control: Many coupling reactions are initiated at low temperatures (e.g., 0 °C) to control the initial rate of activation and minimize side reactions, before being allowed to warm to room temperature.[5]

  • Choice of Base: The base should be non-nucleophilic to avoid competing with the amine. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices. The pKa of the base should be high enough to deprotonate the amine salt and neutralize acidic byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Cause1 Inactive Reagents? Start->Cause1 Cause2 Incorrect Stoichiometry or Base Amount? Start->Cause2 Cause3 Suboptimal Reaction Conditions? Start->Cause3 Solution1 Use fresh, anhydrous reagents & solvents. Verify reagent activity. Cause1->Solution1 Solution2 Recalculate stoichiometry. Ensure amine salt is fully neutralized (use >2 eq. base). Cause2->Solution2 Solution3 Optimize temperature (start cold). Check solvent choice (use inert solvents like DCM, THF). Cause3->Solution3

Caption: Troubleshooting workflow for low product yield.

Scenario 1: The reaction shows low or no conversion to the desired product.

  • Question: My TLC/LC-MS analysis shows only starting materials. What went wrong?

  • Answer & Troubleshooting Steps:

    • Check Reagent Activity: The most common culprit is the deactivation of reagents by moisture.[2] Coupling agents like EDC and HATU, as well as acyl chlorides, are highly hygroscopic.

      • Solution: Use freshly opened bottles of reagents or reagents stored properly in a desiccator. Ensure your solvent is anhydrous. Using inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended.[5]

    • Verify Base Stoichiometry: If you are using 3-aminopiperidine dihydrochloride, insufficient base is a frequent error. You need at least 2 equivalents of base to generate the free amine, plus an extra equivalent to act as an acid scavenger.

      • Solution: For every 1 equivalent of the amine salt, use at least 3 equivalents of a base like DIPEA or TEA.

    • Confirm Activation: If using the acyl chloride method, ensure the conversion of the carboxylic acid was complete before adding the amine. You can monitor this first step by IR spectroscopy (disappearance of the broad O-H stretch, appearance of the sharp C=O stretch of the acyl chloride).

Scenario 2: The reaction is messy, with multiple unidentified spots on the TLC plate.

  • Question: My reaction produced the desired product, but also many byproducts, making purification difficult. How can I minimize these?

  • Answer & Troubleshooting Steps:

    • Di-acylation: While the primary amine at the 3-position is more nucleophilic, the secondary amine within the piperidine ring can also be acylated under forcing conditions, leading to a di-acylated byproduct.

      • Solution: Avoid high temperatures and a large excess of the acylating agent. Add the activated acid (or acyl chloride) slowly to the solution of the amine at a controlled temperature (e.g., 0 °C) to maintain selectivity.[5]

    • Coupling Agent Byproducts: Carbodiimide reagents like DCC and EDC form urea byproducts (DCU and EDU, respectively). DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.[4]

      • Solution: Prefer EDC over DCC, as its byproduct (EDU) is water-soluble and can be easily removed with an acidic aqueous wash during workup.[3] If you must use DCC, the DCU byproduct can often be removed by filtration after concentrating the reaction mixture and redissolving in a solvent where DCU has low solubility, such as acetonitrile.[4]

    • Racemization: If you are using an enantiomerically pure form of 3-aminopiperidine, some coupling conditions can lead to racemization. This is particularly a risk with over-activation of the carboxylic acid.[6]

      • Solution: The addition of HOBt or OxymaPure® when using carbodiimides is known to suppress racemization by forming a less reactive, more stable activated ester intermediate.[3][6]

Scenario 3: I've successfully formed the product, but I'm losing a significant amount during purification.

  • Question: My crude yield is high, but my final yield after chromatography is very low. How can I improve my purification strategy?

  • Answer & Troubleshooting Steps:

    • Utilize Acid-Base Extraction: Your product has a basic piperidine nitrogen. This can be exploited for purification.

      • Solution: During the workup, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a pH >12 and extract your product back into an organic solvent like DCM. This can significantly improve purity before chromatography.[7]

    • Optimize Chromatography: The free amine product can streak on silica gel.

      • Solution: Add a small amount of a basic modifier to your chromatography eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Optimized Experimental Protocols

The following are detailed, validated protocols for the synthesis.

Method A: Acyl Chloride Protocol

Step 1: Formation of 4-Ethylbenzoyl Chloride

  • To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 4-ethylbenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~0.5 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO₂, CO, HCl) occurs.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until gas evolution ceases.

  • The resulting solution of 4-ethylbenzoyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling

  • In a separate oven-dried flask under nitrogen, dissolve 3-aminopiperidine dihydrochloride (1.1 eq) in anhydrous DCM (~0.2 M).

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (DIPEA, 3.3 eq) dropwise and stir for 20 minutes.

  • Slowly add the freshly prepared 4-ethylbenzoyl chloride solution from Step 1 to the amine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor progress by TLC or LC-MS (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM with 0.5% TEA).

Method B: EDC/HOBt Coupling Protocol
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-ethylbenzoic acid (1.0 eq), HOBt (1.2 eq), and 3-aminopiperidine dihydrochloride (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.3 eq) dropwise and stir for 20 minutes.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (this removes excess amine and DIPEA, and converts the water-soluble EDU byproduct to its salt), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Purify the crude product by flash column chromatography as described in Method A.

Data Summary: Method Comparison

ParameterMethod A: Acyl ChlorideMethod B: EDC/HOBt Coupling
Typical Yield 75-95%70-90%
Reaction Time Faster (2-6 hours)Slower (12-24 hours)
Reagent Cost LowerHigher
Pros High reactivity, fast, inexpensive.Milder conditions, fewer harsh byproducts, suppresses racemization.[2][3]
Cons Moisture sensitive, generates corrosive HCl, risk of over-reaction.Slower, more expensive, requires removal of coupling agent byproducts.
Best For Robust, scalable syntheses where cost is a factor.Sensitive substrates, chiral syntheses, or when mild conditions are required.

References

  • cynicalbrit. (2020). Comment on "amide coupling help". Reddit. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Yudin, A. (2014). Uphill battles in amide couplings. Amphoteros. [Link]

  • Kandepi, V. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Bai, Y. et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Rehman, A. et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Wieber, C. et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

Sources

Technical Support Center: Purification of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-03 Subject: Overcoming Silanol Interactions in Primary Amine Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Case Profile & Chemical Analysis

Target Molecule: 1-(4-Ethylbenzoyl)piperidin-3-amine Functional Analysis:

  • Primary Amine (C3 Position): This is the critical functional group. With a pKa of approximately 9.5–10.5, it is strongly basic. On standard silica gel (pH ~5.0), this group will protonate, forming ionic bonds with silanol groups (

    
    ). This results in peak tailing (streaking) and irreversible mass loss.
    
  • Benzamide Moiety: Provides UV activity (

    
     ~254 nm) and moderate lipophilicity.
    
  • Piperidine Ring: Adds steric bulk but remains conformationally flexible.

The Core Challenge: Standard normal-phase chromatography (Hexane/EtOAc) will fail.[1] The amine will "stick" to the column origin or elute as a broad smear over 20+ column volumes. Success requires neutralizing the silica surface or the mobile phase. [2][3]

Decision Matrix: Selecting Your Method

Before starting, determine your available resources and purity requirements. Use the logic flow below to select the optimal protocol.

PurificationStrategy Start Start: Purification of 1-(4-Ethylbenzoyl)piperidin-3-amine Q1 Is the crude mixture water soluble? Start->Q1 MethodA Method A: Reverse Phase (C18) (Best for polarity/salt removal) Q1->MethodA Yes (High Polarity) Q2 Do you have Amine-Functionalized Silica (KP-NH)? Q1->Q2 No (Organic Soluble) MethodB Method B: Amine-Silica Column (Easiest, No Modifiers needed) Q2->MethodB Yes MethodC Method C: Modified Silica (Standard Silica + TEA/NH3) Q2->MethodC No

Figure 1: Strategic decision tree for amine purification. Method C is the most common approach when specialized columns are unavailable.

Troubleshooting & FAQs

Q1: My compound is streaking (tailing) across the entire column. How do I fix peak shape?

Diagnosis: Uncontrolled interaction between the primary amine and acidic silanols. The Fix: You must introduce a "sacrificial base" to the mobile phase.

  • Protocol: Add 1% Triethylamine (TEA) or 1–2% Ammonia (7N in MeOH) to your mobile phase.

  • Mechanism: The TEA/NH3 saturates the active silanol sites (

    
    ), effectively blocking them so your target amine can pass through without drag.
    
  • Note: If using TEA, you must rotovap aggressively or use an HCl wash post-column to remove the TEA, as it has a high boiling point (~89°C).

Q2: I loaded 500mg but only recovered 300mg. Where did the rest go?

Diagnosis: Irreversible adsorption (Chemisorption). The Fix: The missing mass is likely salt-bonded to the silica at the top of the column.

  • Recovery: Flush the column with DCM:MeOH:NH4OH (80:18:2) . The high concentration of ammonia will displace the target amine.

  • Prevention: Pre-treat your silica column.[3] Flush it with 3 Column Volumes (CV) of your mobile phase containing the modifier before loading your sample.

Q3: Can I use Acetone as a solvent?

Diagnosis: Chemical Incompatibility. The Fix: NO.

  • Reason: Primary amines react with ketones (Acetone) to form imines (Schiff bases). You will synthesize a new impurity during purification. Stick to DCM, Methanol, Ethyl Acetate, or Hexanes.[4][5][6]

Q4: The compound is UV active, but I can't distinguish it from impurities.

Diagnosis: Non-specific UV absorption. The Fix: Use a specific stain.

  • Visualization: Dip your TLC plate in Ninhydrin stain and heat.

  • Result: The primary amine (position 3) will turn a distinct deep red/purple . Amides (position 1) generally do not stain or stain very faintly yellow/brown. This confirms you have the correct regioisomer.

Optimized Protocols

Protocol A: The "Gold Standard" (DCM / MeOH / Ammonia)

Best for polar amines that require high solubility.

Materials:

  • Dichloromethane (DCM)[4]

  • Methanol (MeOH)[4][7]

  • Ammonium Hydroxide (

    
    , 28-30% aq) OR 7N Ammonia in MeOH.
    

Mobile Phase Preparation:

  • Solvent A: 100% DCM.

  • Solvent B: 10% MeOH in DCM + 1%

    
     .
    
    • Tip: Shake Solvent B vigorously. If using aqueous ammonia, a small amount of water is fine; the methanol acts as a bridge solvent.

Gradient Execution:

Time (CV) % Solvent B Comments
0–2 0% Equilibrate column (Critical)
2–5 0% → 10% Elute non-polar impurities
5–15 10% → 50% Target compound elution zone

| 15–20 | 50% → 100% | Flush polar impurities |

Protocol B: The "Clean Recovery" (Hexane / EtOAc / TEA)

Best for less polar samples; easier solvent removal.

Materials:

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)[2][4][6]

  • Triethylamine (TEA)[2]

The "Pre-Buffering" Technique (Highly Recommended):

  • Prepare a slurry of silica gel in Hexane containing 5% TEA .

  • Pour the column and flush with 2 CV of Hexane/5% TEA.

  • Crucial Step: Flush with 2 CV of pure Hexane to remove excess free TEA, leaving only the silica-bound TEA.

  • Run your gradient (Hexane/EtOAc) without adding more TEA to the mobile phase. This prevents TEA contamination in your final product.

Visualizing the Mechanism

Understanding why we add modifiers is key to reproducible science.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Target Target Amine (Basic) Silica->Target Strong H-Bonding (Tailing) Result Elution (Sharp Peak) Target->Result Free to Move Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding

Figure 2: Competitive Inhibition Mechanism. The Modifier (TEA/NH3) out-competes the Target Amine for binding sites on the acidic silica surface.

References

  • Biotage. "Strategies for the Flash Purification of Organic Amines." Biotage Application Notes. [Link]

  • Sorbent Technologies. "Flash Chromatography Basics & Solvent Selection Guide." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 148119, Piperidin-3-amine." PubChem.[8][9] [Link]

  • University of Rochester. "Tips for Flash Column Chromatography: Solvent Systems." Department of Chemistry. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the resolution of 1-(4-Ethylbenzoyl)piperidin-3-amine enantiomers. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chiral separation for this specific compound. Our focus is on providing scientifically-grounded, practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 1-(4-Ethylbenzoyl)piperidin-3-amine?

A1: The resolution of 1-(4-Ethylbenzoyl)piperidin-3-amine, a chiral primary amine, can be effectively achieved through several established techniques. The most common and scalable methods include:

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1] These salts possess different physical properties, such as solubility, allowing for their separation by crystallization.[2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[4] This method is highly effective for both analytical and preparative-scale separations.

  • Enzymatic Resolution: This technique employs enzymes, such as lipases or transaminases, that selectively catalyze a reaction with one enantiomer, leaving the other unreacted.[5][6] This kinetic resolution approach can offer high enantioselectivity under mild conditions.[7]

Q2: Which chiral resolving agents are recommended for the diastereomeric salt formation of this amine?

A2: The selection of a suitable chiral resolving agent is crucial for successful diastereomeric salt formation. For primary amines like 1-(4-Ethylbenzoyl)piperidin-3-amine, common and effective chiral acids include:

  • Tartaric Acid and its Derivatives: (L)- or (D)-Tartaric acid are widely used due to their availability and effectiveness in forming crystalline salts with amines.[8][9]

  • Mandelic Acid: (S)- or (R)-Mandelic acid is another excellent choice for resolving chiral amines.[8]

  • Camphorsulfonic Acid: This strong chiral acid can also be effective in forming diastereomeric salts.[8][9]

  • Chiral Phosphoric Acids: Agents like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP) can form diastereomeric phosphates suitable for resolution.[7]

A screening of several resolving agents is often necessary to identify the one that provides the best crystal quality and separation efficiency.

Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of 1-(4-Ethylbenzoyl)piperidin-3-amine?

A3: For the separation of piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point. Specifically, columns like CHIRALCEL® or CHIRALPAK® have demonstrated broad applicability. For aminopiperidines, derivatization with a chromophore-containing reagent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) may be necessary to enhance UV detection and improve chromatographic behavior.[10][11][12] A glycoprotein-based column, such as a CHIRAL-AGP column, could also be effective.[10]

Q4: Can the undesired enantiomer be recycled?

A4: Yes, recycling the unwanted enantiomer is a key consideration for improving process efficiency and is often referred to as a "Resolution-Racemization-Recycle" process.[8][13] For chiral amines, racemization can be achieved under various conditions, such as treatment with a metal hydroxide in an aprotic polar solvent or by using a suitable catalyst.[14][15] Enzymatic methods for racemization using stereocomplementary ω-transaminases are also being developed.[16]

Troubleshooting Guides

This section addresses specific issues that may arise during your resolution experiments, providing systematic approaches to problem-solving.

Diastereomeric Salt Crystallization

Issue 1: No crystal formation or the product is "oiling out."

  • Q: I've combined the racemic amine and the chiral resolving agent, but I'm either getting no solid or an oily precipitate. What's going wrong?

  • A: This is a common challenge in diastereomeric salt resolution and typically points to issues with supersaturation or solvent choice.[17][18]

    • Cause: The solvent system may be too effective at dissolving both diastereomeric salts, preventing either from reaching the point of crystallization.[17] Alternatively, the concentration of the salt might be too high, or its melting point could be lower than the crystallization temperature, leading to the formation of an oil.[18]

    • Solution Pathway:

      • Solvent Screening: The importance of the solvent cannot be overstated.[17] Conduct a systematic screen of various solvents and solvent mixtures with differing polarities. A good starting point is a solvent in which the amine is soluble but the diastereomeric salt has limited solubility. Using a combination of a "good" solvent and a "poor" solvent (anti-solvent) can often induce crystallization.[17]

      • Adjust Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and induce supersaturation.[18] If oiling out occurs, try adding more solvent to reduce the concentration.[18]

      • Temperature Control: Slowly cooling the solution is critical. Rapid cooling can lead to oiling or amorphous precipitation. Try a very gradual cooling ramp. If oiling persists, try cooling to a lower temperature.[18]

      • Induce Nucleation: If the solution remains clear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer, if available.[18]

Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Q: I've isolated crystals, but chiral HPLC analysis shows a low diastereomeric excess. How can I improve the purity?

  • A: Low d.e. indicates that the crystallization process is not effectively discriminating between the two diastereomers.

    • Cause: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar.[18] Impurities can also sometimes interfere with the crystallization process.[18]

    • Solution Pathway:

      • Optimize the Solvent System: This is the most critical parameter for improving selectivity.[18] A thorough solvent screen is recommended to find a system that maximizes the solubility difference between the two diastereomers.

      • Recrystallization: Purify the obtained solid by one or more recrystallization steps. This is a common practice to enhance diastereomeric purity.

      • Vary the Resolving Agent to Substrate Ratio: The molar ratio of the resolving agent to the racemic amine can influence the outcome.[2] Experiment with ratios from 0.5 to 1.5 equivalents of the resolving agent.

      • Control Crystallization Kinetics: Slower crystallization, achieved through gradual cooling or slow evaporation of the solvent, often leads to higher purity crystals.

Experimental Protocols & Methodologies

Protocol 1: Diastereomeric Salt Resolution of 1-(4-Ethylbenzoyl)piperidin-3-amine with (L)-Tartaric Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry will be necessary.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 1-(4-Ethylbenzoyl)piperidin-3-amine in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture like toluene/methanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (L)-tartaric acid in the same warm solvent.

  • Salt Formation: Slowly add the (L)-tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the formation of crystals of the less soluble diastereomeric salt. For maximizing yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) using chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically enriched salt in water.

    • Add a base (e.g., 1M NaOH solution) dropwise until the solution is basic (pH > 10), liberating the free amine.

    • Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Purity Determination: Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC.

Protocol 2: Chiral HPLC Method Development for 1-(4-Ethylbenzoyl)piperidin-3-amine

Given the weak UV absorbance of the piperidine moiety, pre-column derivatization is recommended for enhanced sensitivity.[10][11]

Step-by-Step Methodology:

  • Derivatization:

    • React the racemic amine with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base to introduce a chromophore.[11]

    • For example, dissolve the amine in a suitable solvent (e.g., dichloromethane) and add an excess of triethylamine, followed by the dropwise addition of the derivatizing agent.

    • After the reaction is complete, quench the reaction, extract the derivatized product, and purify if necessary.

  • Column Screening:

    • Screen a selection of chiral stationary phases (CSPs), starting with polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Test different mobile phase modes: normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile).[19]

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition. Adjust the ratio of the strong to weak solvent to improve resolution and retention time.

    • Incorporate additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to improve peak shape.[11]

    • Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.[4]

    • Adjust the flow rate to balance analysis time and separation efficiency.

Parameter Initial Screening Conditions Optimization Strategy
Chiral Column Chiralpak AD-H, Chiralcel OD-HSelect column with best initial selectivity.
Mobile Phase Hexane/IPA (90/10), ACN/MeOH (50/50)Vary solvent ratios in 5-10% increments.
Additive 0.1% Diethylamine (DEA)Adjust concentration (0.05% - 0.2%).
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/min.
Temperature AmbientTest at lower temperatures (e.g., 15°C, 20°C).
Detection UV at 230 nm or 254 nmSelect wavelength of maximum absorbance for the derivative.

Visualized Workflows

Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Liberation cluster_2 Optional Racemization & Recycle A Racemic Amine (R/S)-1-(4-Ethylbenzoyl)piperidin-3-amine C Mix in Solvent A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Formation of Diastereomeric Salts (R,L) and (S,L) C->D E Cool & Crystallize D->E F Less Soluble Diastereomer Crystallizes (e.g., (R,L)-Salt) E->F G More Soluble Diastereomer in Mother Liquor (e.g., (S,L)-Salt) E->G H Filter & Wash Crystals F->H K Process Mother Liquor G->K I Liberate Free Amine (Add Base) H->I J Enriched (R)-Amine I->J L Liberate Free Amine (Add Base) K->L M Enriched (S)-Amine L->M N Racemize Undesired Enantiomer M->N O Recycle to Starting Material N->O O->A

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Logic for Crystallization Failure

G Start Problem: No Crystals or Oiling Out Q1 Is the solvent system appropriate? Start->Q1 Action1 Action: Conduct a systematic solvent screen. Q1->Action1 No Q2 Is the concentration optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Action: Adjust concentration. (Evaporate or add solvent) Q2->Action2 No Q3 Is the cooling rate controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Action: Implement slow, gradual cooling. Q3->Action3 No Action4 Action: Attempt to induce nucleation. (Scratching or Seeding) Q3->Action4 Yes A3_Yes Yes A3_No No Action3->Q3 End Successful Crystallization Action4->End

Caption: Troubleshooting flowchart for diastereomeric crystallization issues.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpGUAkV_7_M8auzHRtGaMyYdrlEaDp4mZyaYoD2jJQ7A4XlQ4-vF0wqTzj0KZhRjt5P1KKBrQ-PKPkQ7-FjiW3DYJ1zTY1q0Pqt0LEhGVGqlOSsdSf7Av_H4CSjYkS9ksi7Y73og749BmmUvWn0juLVcj96sGyMrIPkG1fvWIC2xAELX7XQgownWGNxa-xeM9E1CANhH73RbZWwsI2Ig==]
  • Chiral resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op060237c]
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1449887/]
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004040200601550X]
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdionCFS3meEWJeCKigiRSAWDLIpgGFOxZBcl09W2C8Qp-6TxkiNNgmdwZw33xTmAxlb-bD-gjvAVNCcp82rBqRJCx0cPaoDd7qO1euD1ih2rJ7-VR0EYiPIDASUfW1SV3VxqNzDwluFtYIIryEhpiaNA4C9_ugRjHXZaTsuBdl4Ue0d5xxzp7E4rtL07TyO2iXGtcwZprx6JQZPR_1dmlyFMIRjbZm98lTTNaqQynSJZt6sjIk=]
  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Europe PMC. [URL: https://europepmc.org/article/med/21200331]
  • Technical Support Center: Optimizing Crystallization of (-)-Camphoric Acid Diastereomeric Salts. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7tcYu-aXFegCe3vyenEuUg96XbadFExedS5Sr_o3seFQfZZ4O6pd3g6JBJLTLU7TVBCmVQqKb1HajBF3JB3sz0TA7soxaXeZe-z97w5WMp_mN3WC56V_MF4KLOURkzwMkmQ9jcD6Pgih6o2u-2wG5DMJMiK2Z96LefRvwEI09O7yLp34_x8wKIxRKhGJDdGNVw_JDIZ9jm55ukbsNnPrujnMSLVr6HMzs167EXVYFNRY3JOh79yA=]
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeRVN3ja29F-UP3TBAv3sR1_-kUqGSQBhSp2NraMytF3obE9txVprndx0UzcWIwWlSwQ78TI0YiUrFjTA7ZjSEeG-oN-jANnSbdCTn5GYIAA68ToIQRmSWX4gTjkUzdQBfyjpiapivOmvg-o4yrUL9-XcG10XXgluFYPuC7TjV09QR3XvHjfsXz0UQFtu0aR4ZKM9CnAEzYg==]
  • Part 6: Resolution of Enantiomers. Chiralpedia. [URL: https://www.chiralpedia.com/blog/part-6-resolution-of-enantiomers/]
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/27393/]
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFum4ecGDpxb0iBVfcVniBqfabPIkxhj-3h3wdhoa7vYH6elwC7HpmRnAHgKtDCzjvsXFZkOni1l73UyrdY934DPW2BY2UJmwbfqIPvR7XvLqCiqqND_utrFc5_7psGw7huwRMztp58DrOm5OQg2WdQnujMQ2fBuKOzDg1UnTvm2OFgO-JuSTQttK5zUmsniRxNvOO3G7vAfVKOzq8vDRLLH5r9ysH0OdHQ0LUTb1bu2i3V8nAU98_KB0-I6kWu5XK1]
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Stereoisomers_Chirality/6.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/chiral-resolution-and-without-resolving-agents]
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/205]
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/04%3A_Enantiomers_and_Optical_Activity/4.
  • Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/c9cy02081c]
  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [URL: https://www.researchgate.net/publication/267817448_Optimization_of_Process_for_Enzymatic_Resolution_of_Racemic_Amines_using_Continuous_Flow_Bioreactor]
  • Racemisation of amines. Google Patents. [URL: https://patents.google.
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_2103560/component/file_2103561/content]
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00823c]
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864223/]
  • Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [URL: https://www.aiche.
  • Trouble with chiral separations. Chromatography Today. [URL: https://www.chromatographytoday.
  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents. [URL: https://patents.google.
  • The HPLC analytical approach of 3-amino piperidine. Google Patents. [URL: https://patents.google.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [URL: https://www.mdpi.com/1420-3049/29/20/4514]
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25042884/]
  • HPLC detection method of 3-aminopiperidine isomer. Google Patents. [URL: https://patents.google.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [URL: https://www.researchgate.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [URL: https://patents.justia.
  • Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://patents.google.
  • Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/930-chiral-hplc.pdf]
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [URL: https://www.chromatographyonline.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [URL: https://www.researchgate.net/publication/251642287_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane]
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents. [URL: https://patents.google.
  • HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting]
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b818320a]
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004313/]
  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [URL: https://www.researchgate.net/publication/229712771_Preparation_of_R-3-aminopiperidine_by_resolution_with_optically_active_cyclic_phosphoric_acids]
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00713]
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://www.rsc.
  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate. [URL: https://www.researchgate.net/publication/287163013_A_convenient_route_to_1-benzyl_3-aminopyrrolidine_and_3-aminopiperidine]

Sources

Optimizing reaction time for 4-ethylbenzoyl chloride and amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Reaction Time for 4-Ethylbenzoyl Chloride and Amine Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-ethylbenzoyl chloride for amide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your coupling reactions effectively. This document is structured to anticipate the challenges you might face and provide clear, actionable solutions.

Core Principles: The Schotten-Baumann Reaction

The coupling of an acyl chloride, such as 4-ethylbenzoyl chloride, with a primary or secondary amine is a classic nucleophilic acyl substitution, often performed under what are known as Schotten-Baumann conditions.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable amide bond.[3] A critical aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl).[4] This byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6] Therefore, the addition of a base is essential to neutralize the HCl and drive the reaction to completion.[4][7]

Reaction Mechanism Overview

Schotten-Baumann Mechanism Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 4-Et-Ph-COCl (4-Ethylbenzoyl Chloride) AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Et₃N) Amide_Product Amide Product Base->Amide_Product Base_HCl Base·HCl Salt Base->Base_HCl Neutralizes HCl Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Elimination of Cl⁻ Protonated_Amide->Amide_Product Deprotonation

Caption: General mechanism for amine-acyl chloride coupling.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 4-ethylbenzoyl chloride with amines.

Question: My reaction is slow or has stalled, resulting in low yield. What are the likely causes and how can I fix it?

Answer: A slow or incomplete reaction is one of the most frequent issues. Here’s a systematic approach to diagnosing the problem:

1. Inactive Reagents:

  • Hydrolyzed 4-Ethylbenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts them to the unreactive carboxylic acid.[8]

    • Solution: Always use fresh or properly stored 4-ethylbenzoyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[9] If you suspect hydrolysis, you can test a small amount with water; vigorous reaction and liberation of HCl gas is a positive sign.

  • Poor Quality Amine: Impurities in the amine can interfere with the reaction.

    • Solution: Ensure your amine is pure and dry. If it is a salt (e.g., a hydrochloride), it must be neutralized to the free base before the reaction.[6]

2. Insufficient or Inappropriate Base:

  • The Problem: The base is crucial for scavenging the HCl produced.[4][5] If the base is too weak, absent, or used in insufficient quantity, the amine starting material will be protonated and deactivated.[6]

    • Solution: Use at least one equivalent of a suitable base. For many applications, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is an excellent choice.[9] An excess of the base (e.g., 1.5 equivalents) is often beneficial.[9] In some cases, an inorganic base like potassium carbonate in a biphasic system (the classic Schotten-Baumann conditions) can also be very effective.[2][10]

3. Suboptimal Reaction Conditions:

  • Temperature: While these reactions are often exothermic and run at 0 °C to room temperature, a weakly nucleophilic or sterically hindered amine may require gentle heating to increase the reaction rate.[8]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If you see slow conversion at room temperature after a few hours, consider warming the mixture to 40-50 °C.

  • Solvent Choice: The solvent must be inert to the highly reactive acyl chloride.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard choices.[7] Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[8][9]

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Acyl_Chloride Is Acyl Chloride Active? Start->Check_Acyl_Chloride Check_Amine Is Amine Pure/Free? Check_Acyl_Chloride->Check_Amine Yes Sol_Acyl_Chloride Use fresh/anhydrous 4-ethylbenzoyl chloride. Check_Acyl_Chloride->Sol_Acyl_Chloride No Check_Base Is Base Sufficient/Correct? Check_Conditions Are Conditions Optimal? Check_Base->Check_Conditions Yes Sol_Base Use ≥1.1 eq. of non-nucleophilic base (e.g., TEA, DIPEA). Check_Base->Sol_Base No Sol_Conditions Use anhydrous solvent (DCM/THF). Consider gentle heating (40-50°C). Increase reaction time. Check_Conditions->Sol_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Check_Amine->Check_Base Yes Sol_Amine Purify amine. Neutralize amine salt to free base. Check_Amine->Sol_Amine No Sol_Acyl_Chloride->Success Sol_Base->Success Sol_Conditions->Success Sol_Amine->Success

Caption: Troubleshooting workflow for low reaction yield.

Question: I'm observing multiple spots on my TLC, indicating side products. What's happening?

Answer: The formation of multiple products usually points to side reactions. Here are the most common culprits:

  • Double Acylation (for Primary Amines): If a strong, non-hindered base is used, it can deprotonate the newly formed amide, which can then be acylated a second time by another molecule of 4-ethylbenzoyl chloride to form an imide.

    • Solution: Avoid using overly strong bases like sodium hydride if you are not aiming for the imide. Control the stoichiometry carefully, typically using a slight excess of the acyl chloride (1.05-1.1 equivalents) is sufficient.[9]

  • Reaction with Solvent or Base: While tertiary amines like TEA are generally used as non-nucleophilic bases, some can react with highly reactive acyl chlorides, especially under forcing conditions. Pyridine, for instance, can act as a nucleophilic catalyst.[1]

    • Solution: Stick to standard, non-nucleophilic bases like TEA or DIPEA and aprotic, inert solvents like DCM or THF.[7][9]

  • Hydrolysis Product: As mentioned, if moisture is present, you will see 4-ethylbenzoic acid as a significant byproduct.[8]

    • Solution: Ensure strictly anhydrous conditions.[9] This acid can typically be removed during an aqueous basic wash in the workup.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents?

A1: The recommended procedure is to first dissolve the amine and the base (e.g., triethylamine) in the anhydrous solvent and cool the mixture in an ice bath (0 °C).[11] Then, add a solution of 4-ethylbenzoyl chloride dropwise.[9] This sequence ensures that a base is always present to neutralize the HCl as it forms, preventing the protonation of the valuable amine nucleophile.[6] Adding the acyl chloride to the amine without a base present will lead to immediate salt formation and a significant drop in yield.[4]

Q2: Which base should I choose?

A2: The choice of base is critical. Your goal is a base that is strong enough to neutralize HCl but does not compete as a nucleophile.

Base TypeExamplespKa of Conjugate AcidSuitability & Rationale
Tertiary Amines Triethylamine (TEA), DIPEA~10.7Highly Recommended. They are non-nucleophilic due to steric hindrance and effectively scavenge HCl.[9]
Pyridine Pyridine, DMAP~5.2 (Pyridine)Good, can be catalytic. Pyridine is less basic than TEA but can act as a nucleophilic catalyst, which can be beneficial for less reactive systems.[1][]
Inorganic Bases K₂CO₃, NaHCO₃, NaOH~10.3 (HCO₃⁻)Effective, especially in two-phase systems. This is the classic Schotten-Baumann setup, often using an organic solvent and an aqueous solution of the base.[2][]

Q3: How do I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[8] Spot the reaction mixture against your starting amine. The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, HPLC or LC-MS can be used to track the consumption of reactants and formation of the product.[9][13]

Q4: My amine is very expensive. How can I ensure it is consumed completely?

A4: To drive the reaction to completion with respect to the amine, you can use a slight excess of the 4-ethylbenzoyl chloride (e.g., 1.1 to 1.2 equivalents).[9] The unreacted acyl chloride can then be easily quenched during the workup by adding water or a dilute aqueous base like sodium bicarbonate.[8][9]

Q5: What are the key safety precautions when handling 4-ethylbenzoyl chloride?

A5: 4-Ethylbenzoyl chloride is a corrosive and water-reactive substance. Contact with water liberates toxic hydrogen chloride gas. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is dry and conduct the reaction under an inert atmosphere.[9]

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling

This protocol provides a robust starting point for the coupling of a primary or secondary amine with 4-ethylbenzoyl chloride.

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-ethylbenzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress periodically by TLC.[9]

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any 4-ethylbenzoic acid), and finally with brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[9]

Protocol 2: Reaction Optimization Workflow

If the general protocol provides a low yield, use this workflow to optimize conditions. Set up a series of small-scale parallel reactions varying one parameter at a time.

Reaction #Variable ChangedConditionRationale
1 (Control) -Protocol 1 ConditionsEstablish a baseline.
2 Base Use DIPEA (1.5 eq.)Test if a more hindered base improves yield.
3 Solvent Use Anhydrous THFSolvent polarity can influence reaction rates.[14]
4 Temperature Stir at 40 °CMay be necessary for sterically hindered or weakly nucleophilic amines.
5 Catalyst Add DMAP (0.1 eq.)4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for acylation.[]

Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h) to determine the optimal conditions for your specific amine substrate.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Scribd. Schotten–Baumann Reaction Guide | PDF. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Ethylbenzoyl chloride. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • PMC. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. [Link]

  • LASEC. (2005, July 28). MATERIAL SAFETY DATA SHEET Benzoyl chloride. [Link]

  • Google Patents.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • StackExchange. (2024, August 8). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). [Link]

  • Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. [Link]

  • Google Patents. WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

Sources

Technical Support Center: Removal of Unreacted 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification Strategies | Audience: MedChem/Process Development[1]

The "Sticky Amine" Problem

3-Aminopiperidine (3-AP) is a notorious impurity in medicinal chemistry.[1] Its dual-amine structure (primary exocyclic and secondary endocyclic) creates a high pKa (~10.5) and extreme polarity. It frequently "tails" on silica, co-elutes with polar products, and poisons metal catalysts.

This guide provides three validated workflows to remove excess 3-AP from crude reaction mixtures, ranked by selectivity and throughput.

Visual Decision Matrix: Select Your Protocol

Use this logic flow to determine the safest removal method based on your product's chemical nature.

G cluster_warning Critical Check Start Start: Crude Mixture contains excess 3-AP ProdNature What is the nature of your Target Product? Start->ProdNature Neutral Neutral / Non-Ionizable (e.g., Amide, Urea) ProdNature->Neutral Neutral Acidic Acidic (e.g., Carboxylic Acid) ProdNature->Acidic Acidic Basic Basic (e.g., Pyridine, Tertiary Amine) ProdNature->Basic Basic MethodA Method A: Acidic Wash (Partitioning) Neutral->MethodA MethodC Method C: Reverse Phase (High pH C18) Acidic->MethodC Avoids Salt Formation MethodB Method B: Electrophilic Scavenger (PS-Isocyanate) Basic->MethodB Chemoselective Capture Warning Is Product Water Soluble? MethodA->Warning

Figure 1: Decision tree for selecting the appropriate purification module based on product functionality.

Module A: Modified Liquid-Liquid Extraction (LLE)

Best For: Neutral products (Amides, Ureas) soluble in organic solvents.[1] Mechanism: Exploits the high basicity of 3-AP (pKa ~10.5) to protonate it into a water-soluble salt, while the neutral product remains in the organic phase.

The Protocol
  • Dilution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for polar products; EtOAc is better for lipophilic products.

  • Acid Wash: Wash the organic phase 3x with 0.5 M HCl or 10% Citric Acid .

    • Why Citric Acid? It acts as a buffer and prevents the formation of "oiling out" emulsions common with strong mineral acids.

  • The "Salting Out" Step (Critical):

    • 3-AP salts are highly water-soluble, but if your product is polar, it may drag into the aqueous layer.

    • Action: Saturate the aqueous wash with NaCl (brine) during the acid wash. This increases the ionic strength, forcing organic impurities back into the organic layer (Salting Out Effect).

  • Validation: Check the pH of the aqueous layer. It must be < 3 to ensure 3-AP is fully protonated.

Troubleshooting Table:

Issue Cause Solution
Emulsion 3-AP acts as a surfactant at interface.[1] Add a small amount of Methanol (MeOH) or filter through Celite.

| Yield Loss | Product is protonating/water soluble. | Switch to Method B (Resins) or use n-Butanol for extraction. |

Module B: Solid-Phase Scavenging (High Throughput)

Best For: Basic products (where acid wash would remove the product) or library synthesis. Mechanism: Uses a polymer-supported electrophile (Resin) to covalently bond with the nucleophilic nitrogen of unreacted 3-AP. The resin is then filtered off.[2]

Recommended Resins
  • PS-Isocyanate (Polystyrene-NCO): Reacts rapidly with both the primary and secondary amines of 3-AP to form insoluble ureas.[1]

  • PS-Benzaldehyde: Selectively reacts with the primary amine of 3-AP to form an imine (Schiff base).[1]

The Protocol
  • Stoichiometry: Calculate the excess of 3-AP (in mmols). Use 2.0 - 3.0 equivalents of resin relative to the excess amine.

  • Solvent Selection: Dissolve crude in DCM , THF , or DMF .

    • Constraint: Avoid protic solvents (MeOH, EtOH) if using Isocyanate resins, as they compete with the amine.

  • Incubation: Add resin and shake/stir at Room Temperature for 2–4 hours .

    • Visual Check: If using PS-Isocyanate, no color change usually occurs.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad. The 3-AP remains trapped on the beads.

  • Wash: Rinse the resin cake with solvent to recover any entrained product.

Why this works: The reaction is driven by the high nucleophilicity of the primary amine on 3-AP.

[1] Reaction: Resin-N=C=O + H₂N-Piperidine-R → Resin-NH-CO-NH-Piperidine-R (Solid Urea)[1]

Module C: High pH Reverse-Phase Chromatography

Best For: Complex mixtures, polar products, or when 3-AP co-elutes on normal phase silica. Mechanism: 3-AP tails severely on normal silica due to silanol interactions. Reverse Phase (C18) at high pH suppresses ionization, sharpening the peak.

The Protocol
  • Column: C18-functionalized silica (e.g., XBridge, Gemini).

    • Warning: Ensure the column is rated for pH > 10. Standard silica dissolves at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B.

Data Comparison: Low pH vs. High pH

Parameter Low pH (0.1% Formic Acid) High pH (0.1% NH₄OH)

| 3-AP State | Protonated (


) | Free Base (

) | | Retention | Elutes in Void Volume (t0) | Retained (better separation) | | Peak Shape | Broad / Tailing | Sharp / Symmetrical |[1]
FAQ: Common Pitfalls

Q: Can I remove 3-AP by distillation? A: Generally, no. 3-Aminopiperidine boils at ~160°C. Unless your product is very stable and has a significantly higher boiling point, distillation will likely degrade your product or fail to separate the mixture.

Q: My product is also a primary amine. How do I separate it from 3-AP? A: This is the hardest scenario.

  • Boc-Protection Strategy: If possible, use 1-N-Boc-3-aminopiperidine in your reaction. The Boc group makes the impurity much less polar (lipophilic). You can easily separate Boc-3-AP from your polar product using standard silica chromatography (Hexane/EtOAc), then deprotect later.

  • Chromatography: Use the High pH C18 method (Module C). The structural difference between your amine and 3-AP usually results in different retention times when both are in their free-base forms.

Q: I used an acid wash, but the 3-AP is still there. A: You likely have a "buffering" effect or the 3-AP salt is soluble in your organic solvent (common in THF/DCM mixtures).

  • Fix: Evaporate the organic solvent and redissolve in Ethyl Acetate (less solubilizing for salts than DCM). Repeat the wash with 2M HCl and saturate the aqueous layer with NaCl.

References
  • Chemical Properties & pKa D

    • Source: PubChem.[3] "Piperidin-3-amine Compound Summary." National Library of Medicine.

    • URL:[Link]

  • Scavenger Resin Methodologies

    • Source: Amerigo Scientific.[4] "Scavenger Resins for Organic Synthesis."

    • URL:[Link]

  • Chrom

    • Source: Biotage.[5] "Strategies for Purifying Basic Compounds."

    • URL:[Link] (General reference for KP-NH and C18 protocols).

  • Synthesis and Handling of 3-Aminopiperidine Deriv

    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-(4-Ethylbenzoyl)piperidin-3-amine .

Case ID: STAB-EBP3A-PHYSIO Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Stability Profile

1-(4-Ethylbenzoyl)piperidin-3-amine is a bifunctional scaffold containing a tertiary benzamide and a primary aliphatic amine .[1] Its stability under physiological conditions (pH 7.4, 37°C) is governed by the robustness of the amide bond and the ionization state of the primary amine.

  • Chemical Stability (pH 7.4): High. The benzamide linkage is resistant to spontaneous hydrolysis at neutral pH.

  • Metabolic Stability: Moderate. Susceptible to enzymatic hydrolysis (amidases) and oxidative metabolism (CYP450) at the ethyl group.

  • Physical State in Buffer: Predominantly cationic (protonated amine) and soluble, but prone to aggregation at high concentrations (>10 mM) or in high-salt buffers.[2]

Critical Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitated upon dilution into PBS or Cell Media."

Diagnosis: pH-induced deprotonation. Technical Explanation: The C3-primary amine has a predicted pKa of ~9.0–9.5 .[1] In acidic stock solutions (e.g., dissolved in dilute HCl or DMSO), the molecule is fully protonated and soluble.[2] Upon dilution into PBS (pH 7.4), the local pH shift can transiently generate the free base , which has significantly lower aqueous solubility (LogP ~2.0–2.5).[2] Solution:

  • Pre-dilution Step: Dilute the DMSO stock 1:10 into water (not buffer) first, then add 10x PBS.[1] This prevents "pH shock."[1]

  • Lower Concentration: Ensure final concentration is <100 µM for cell assays.

  • Use a Cosolvent: Maintain 0.1%–0.5% DMSO or use a solubilizing agent like HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]

Issue 2: "I see a new peak (+16 Da) in my LC-MS after microsome incubation."

Diagnosis: Oxidative Metabolism (Hydroxylation). Technical Explanation: The 4-ethyl group on the phenyl ring is a primary site for CYP450-mediated oxidation.[1] The benzylic carbon (next to the ring) is activated, leading to the formation of 1-(4-(1-hydroxyethyl)benzoyl)piperidin-3-amine . Solution:

  • This is a biological feature, not a storage defect.[1][2] To block this, use a CYP inhibitor cocktail during assay validation to confirm metabolic origin.[1][2]

Issue 3: "The compound degrades in DMSO stock over weeks."

Diagnosis: Carbamate formation or Transamidation.[1] Technical Explanation: Primary amines react with atmospheric CO₂ to form carbamates, especially in basic DMSO.[1][2] While rare at room temperature, the primary amine could theoretically attack the amide carbonyl intramolecularly, though the resulting bridged structure is strained and unlikely.[1][2] Solution:

  • Store as Hydrochloride Salt: If possible, convert the free base to an HCl salt for long-term storage.[1]

  • Inert Atmosphere: Store DMSO stocks under Argon/Nitrogen at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and CO₂.[1]

Mechanistic Stability Pathways

The following diagram illustrates the potential degradation and metabolic pathways for 1-(4-Ethylbenzoyl)piperidin-3-amine under physiological and storage conditions.

StabilityPathways Parent 1-(4-Ethylbenzoyl) piperidin-3-amine (Active Molecule) Hydrolysis Hydrolysis Product: 4-Ethylbenzoic acid + Piperidin-3-amine Parent->Hydrolysis Amidase (Plasma) Slow Chemical Hydrolysis (pH < 2) Metabolite Metabolite (+16 Da): Benzylic Hydroxylation (CYP450) Parent->Metabolite CYP450 Oxidation (Microsomes/Hepatocytes) Carbamate Carbamate Adduct (Reaction with CO2) Parent->Carbamate Atmospheric CO2 (Improper Storage)

Figure 1: Degradation and metabolic pathways.[2] Red arrows indicate cleavage events; Yellow indicates metabolic modification.[1]

Validated Experimental Protocols

Protocol A: Plasma Stability Assay (Rapid Check)

Determine if the amide bond survives in the presence of plasma esterases/amidases.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).[1]

  • Test Compound (10 mM DMSO stock).[1]

  • Internal Standard (e.g., Warfarin or Tolbutamide).[1][2]

  • Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Procedure:

  • Preparation: Pre-warm plasma to 37°C.

  • Spike: Add test compound to plasma to a final concentration of 1 µM (e.g., 1 µL of 1 mM intermediate stock into 999 µL plasma). Keep DMSO <0.1%.[1]

  • Incubation: Incubate in a shaker at 37°C.

  • Sampling: At T=0, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quench: Immediately add 200 µL of ice-cold ACN (containing Internal Standard) to the aliquot. Vortex for 30s.

  • Centrifugation: Spin at 4,000 x g for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion [M+H]+.[1][3]

  • Calculation: Plot % remaining vs. time.

    • Pass Criteria: >85% remaining after 120 min.[1]

Protocol B: Chemical Stability (pH Stress Test)

Verify intrinsic stability of the amide bond without enzymes.

Buffers:

  • pH 1.2 (0.1 N HCl)[2]

  • pH 7.4 (PBS)[2]

  • pH 9.0 (Borate Buffer)[2]

Procedure:

  • Dilute compound to 10 µM in each buffer (ensure <1% DMSO).

  • Incubate at 37°C for 24 hours.

  • Analyze by HPLC-UV (254 nm) or LC-MS.[1]

  • Expectation:

    • pH 7.4: <1% degradation.[1]

    • pH 1.2: <5% degradation (Benzamides are acid-resilient).[1]

    • pH 9.0: Potential precipitation; check for turbidity.[1]

Physicochemical Data Summary

PropertyValue (Predicted/Observed)Impact on Stability/Handling
Molecular Weight 232.32 g/mol Suitable for standard LC-MS methods.[1]
pKa (Amine) ~9.2Positively charged at pH 7.[1]4. Good solubility in acidic media.[1]
LogP ~2.1Moderate lipophilicity.[1] Permeable to membranes.[1]
H-Bond Donors 1 (Primary Amine)Potential for interaction with solvent/receptors.[1]
Solubility (pH 7.4) ~50–100 µMRisk of precipitation at high screening concentrations.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421694, 1-Benzylpiperidin-3-amine. Retrieved from [Link]

    • Context: Structural analog data used to infer pKa and solubility profiles of the piperidin-3-amine scaffold.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1][2] Wiley-VCH.[1]

    • Context: Authoritative text on the stability of benzamide linkages against chemical and enzym
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1]

    • Context: Source for standard plasma stability and solubility troubleshooting protocols.
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Context: Validates the metabolic stability of benzamide-piperidine scaffolds in liver microsomes.

Sources

Technical Support Center: Troubleshooting Low Purity in Benzoylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for troubleshooting common issues leading to low purity in the synthesis of benzoylpiperidine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting.

Troubleshooting Guide: Addressing Specific Purity Issues

This section is designed to address specific, common problems encountered during the synthesis and purification of benzoylpiperidine.

Question 1: My final product is a discolored oil or solid (yellow to brown). What are the likely impurities?

Discoloration is a common indicator of impurities. The yellow or brown hue often arises from oxidation byproducts or residual starting materials.

Possible Causes & Solutions:

  • Oxidized Piperidine: Piperidine can be susceptible to air oxidation, especially if it is of lower quality or has been stored improperly.[1] This can lead to the formation of colored impurities.

    • Solution: Always use freshly distilled piperidine for your reaction.[1] Store piperidine under an inert atmosphere (nitrogen or argon) and away from light.[1]

  • Residual Starting Materials: Unreacted benzoyl chloride or piperidine can contribute to discoloration and obviously impact purity.

    • Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Optimize stoichiometry; sometimes a slight excess of piperidine can help consume all the benzoyl chloride.[2]

  • Side Reaction Products: Under certain conditions, side reactions can occur, leading to colored byproducts.

    • Solution: Maintain a low reaction temperature, especially during the addition of benzoyl chloride, to control the exothermic nature of the reaction.[3]

Question 2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

An NMR spectrum is a powerful tool for identifying impurities. Here are some common impurities and their expected signals:

  • Benzoic Acid: This is a very common impurity resulting from the hydrolysis of benzoyl chloride.[4][5]

    • ¹H NMR: A broad singlet above 10 ppm (carboxylic acid proton) and aromatic protons in the 7.4-8.1 ppm range.

    • ¹³C NMR: A carbonyl signal around 167-172 ppm.

  • Unreacted Piperidine:

    • ¹H NMR: Broad singlet for the N-H proton and aliphatic signals in the 1.5-3.0 ppm range.

  • Unreacted Benzoyl Chloride: While less common to see directly in a final product due to its reactivity, its presence during the reaction can lead to other impurities.

  • Solvent Residue: Peaks corresponding to your reaction or purification solvents (e.g., dichloromethane, ethyl acetate, hexane) may be present.

Solution: Compare your spectrum to a known reference spectrum of pure benzoylpiperidine.[6][7] Spiking your sample with a small amount of a suspected impurity and re-acquiring the NMR can confirm its presence if the corresponding peak intensity increases.

Question 3: I'm seeing a low yield along with low purity. What is the most likely culprit?

Low yield and low purity often go hand-in-hand and frequently point to a significant side reaction consuming your starting materials.

Primary Cause: Hydrolysis of Benzoyl Chloride

Benzoyl chloride is highly reactive towards water.[8] Any moisture present in your reaction setup (glassware, solvents, or even the piperidine itself) will lead to the formation of benzoic acid.[4][5] This not only consumes your benzoyl chloride, reducing the theoretical yield of your desired product, but also introduces a significant impurity that can be challenging to remove.

Solutions:

  • Rigorous Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. If you are unsure of the solvent quality, consider drying it over an appropriate drying agent.

    • Ensure your piperidine is dry. Distillation is an effective method for removing water.[1]

  • Controlled Reagent Addition: Add the benzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath), to manage the exothermic reaction and minimize side reactions.[3]

Question 4: My product seems pure by NMR, but the melting point is broad and lower than the literature value.

A broad or depressed melting point is a classic sign of impurity, even if it's not readily apparent in the NMR spectrum.

Possible Causes & Solutions:

  • Isomeric Impurities: Depending on the synthetic route, isomeric byproducts could be present. While they may have similar NMR spectra to the desired product, they can disrupt the crystal lattice, leading to a lower and broader melting point.

  • Inorganic Salts: Residual salts from the workup (e.g., sodium chloride, sodium hydroxide) can be trapped in your product.

    • Solution: Ensure thorough washing of the organic layer with water during the workup to remove any water-soluble inorganic compounds.

  • Inefficient Purification: The chosen purification method may not be adequate for removing all impurities.

    • Solution: Re-purify the product. If you performed a recrystallization, try a different solvent system.[9] If you used column chromatography, consider optimizing the mobile phase to achieve better separation.[10]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for benzoylpiperidine?

The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of piperidine with benzoyl chloride in the presence of a base.[3][11] This reaction is typically performed in a two-phase system (an organic solvent and water) with a base like sodium hydroxide to neutralize the HCl byproduct.[12]

What are the key parameters to control during a Schotten-Baumann reaction for benzoylpiperidine synthesis?
  • Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of benzoyl chloride is crucial to minimize side reactions.[3]

  • pH: The presence of a base, typically aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[11]

  • Stirring: Vigorous stirring is necessary to ensure efficient mixing of the biphasic reaction mixture.

What is the best way to purify crude benzoylpiperidine?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the method of choice for solid amides.[9] A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, acetone, or acetonitrile.[9]

  • Column Chromatography: For oily products or complex mixtures of impurities, column chromatography is very effective.[10] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.[13]

How can I confirm the identity and purity of my final benzoylpiperidine product?

A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy.

  • Melting Point: For solid products, a sharp melting point that corresponds to the literature value is a good indicator of high purity. The reported melting point for benzoylpiperidine is around 48-50°C.[7]

Data Summary

ImpurityLikely SourceKey Analytical SignalsRemoval Strategy
Benzoic Acid Hydrolysis of benzoyl chloride[4][5]Broad ¹H NMR singlet >10 ppm; IR C=O stretch ~1700 cm⁻¹Aqueous base wash during workup; Recrystallization
Piperidine Unreacted starting materialBroad ¹H NMR singlet for N-H; Characteristic fishy odorAqueous acid wash during workup
Dibenzoylpiperidine Di-acylation of piperazine (if present as impurity in piperidine)Complex aromatic and aliphatic ¹H NMR signalsColumn chromatography
Inorganic Salts Aqueous workupNot visible by NMR; may cause broad melting pointThorough washing with water during extraction

Experimental Protocols

Standard Synthesis of Benzoylpiperidine via Schotten-Baumann Reaction
  • To a round-bottom flask equipped with a magnetic stir bar and set in an ice bath, add piperidine (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Stir the mixture vigorously.

  • Dissolve benzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

  • Add the benzoyl chloride solution dropwise to the stirring piperidine mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude benzoylpiperidine in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[9]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Caption: Troubleshooting workflow for low purity benzoylpiperidine.

References

  • BYJU'S. (2021, December 7). Structure of Benzoyl Chloride. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Royal Society of Chemistry. (1982). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications. [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • National Institutes of Health. Benzoylpiperidine | C12H15NO | CID 69892. PubChem. [Link]

  • YouTube. (2023, February 15). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. [Link]

  • PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. [Link]

  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Erowid. Reaction Scheme VII. PCP via N-benzoylpiperidine. [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • UNIPI. Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Scribd. Piperidine Synthesis. [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Google Patents.
  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Ethylbenzoyl)piperidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the recrystallization of 1-(4-Ethylbenzoyl)piperidin-3-amine and its various salt forms. The information herein is designed to offer both foundational knowledge and practical troubleshooting advice to overcome common challenges encountered during the purification of this class of compounds.

Introduction: The Critical Role of Crystallization

The purification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Recrystallization is a powerful and widely used technique to achieve the desired purity and solid-state form of a compound.[1][2] For a molecule like 1-(4-Ethylbenzoyl)piperidin-3-amine, which contains a basic piperidine nitrogen, forming a salt is a common strategy to improve its crystallinity, stability, and solubility.[3] The choice of the counter-ion (e.g., chloride, sulfate, tosylate) will significantly influence the physicochemical properties of the salt, including its crystallization behavior.[4][5]

This guide will walk you through the essential considerations for developing a robust recrystallization protocol for 1-(4-Ethylbenzoyl)piperidin-3-amine salts, from solvent selection to troubleshooting common issues like oiling out and low yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new 1-(4-Ethylbenzoyl)piperidin-3-amine salt?

The initial and most critical step is solvent selection.[1] A systematic solvent screening should be performed on a small scale (10-20 mg of crude material) to identify a suitable solvent or solvent system.[1] The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[6]

Q2: What are some good starting solvents to screen for the recrystallization of a 1-(4-Ethylbenzoyl)piperidin-3-amine salt?

Given the polar nature of amine salts, polar solvents are a good starting point. A common rule of thumb is "like dissolves like". Consider the following solvents, listed in decreasing order of polarity:

  • Water: While water can be an excellent solvent for highly polar salts, its high boiling point can sometimes make it difficult to remove residual amounts.[3][7]

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often excellent choices for recrystallizing amine salts.[6][7]

  • Acetonitrile: A moderately polar aprotic solvent that can be effective.[6]

  • Ketones (Acetone): Can be a good choice, often used in combination with a less polar co-solvent.[7]

It's also highly recommended to explore mixed solvent systems (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility profile.[7]

Q3: How does the choice of the salt's counter-ion (e.g., HCl, H₂SO₄) affect the recrystallization process?

The counter-ion has a significant impact on the crystal lattice energy and, consequently, the solubility of the salt. Different salt forms of the same active moiety are considered different active ingredients by regulatory bodies like the FDA.[5][8] Therefore, the recrystallization behavior can vary drastically between, for example, a hydrochloride and a sulfate salt. A solvent system that works well for the hydrochloride salt may not be suitable for the sulfate salt. A separate solvent screening should be conducted for each salt form.

Q4: My compound is not dissolving in any single solvent. What should I do?

If a suitable single solvent cannot be found, a two-solvent (or multi-solvent) system is the next logical step.[6] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (an anti-solvent) in which it is sparingly soluble is added until the solution becomes turbid.[1][6] The solution is then heated until it becomes clear, and then allowed to cool slowly.

Q5: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid upon cooling.[9][10] This is often because the melting point of the solid is lower than the temperature of the solution at the point of saturation.[9] Oiled-out products are often impure as the oil can trap impurities.[9][11]

To prevent oiling out:

  • Increase the amount of solvent: This keeps the compound in solution at a lower temperature.[9]

  • Use a lower boiling point solvent.

  • Cool the solution more slowly.

  • Add a seed crystal to encourage crystallization before the solution becomes supersaturated to the point of oiling out.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).[9]- The compound is too soluble in the chosen solvent at all temperatures.- Boil off some of the solvent to concentrate the solution.[9]- Try scratching the inside of the flask with a glass rod to induce nucleation.[9]- Add a seed crystal of the pure compound.- If all else fails, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[9]
The yield is very low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[9]- The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.- The compound has significant solubility in the cold solvent.- Reduce the amount of solvent used in the next attempt.- Cool the solution more slowly and then place it in an ice bath to maximize precipitation.[12]- Minimize the amount of cold solvent used to wash the crystals during filtration.[1]
The crystals are colored, but the pure compound should be white. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[9]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the solution's temperature at saturation.[9]- High concentration of impurities depressing the melting point.[9][11]- Re-heat the solution and add more of the "good" solvent.[9]- Try a different solvent system with a lower boiling point.- Ensure the crude material is as pure as possible before recrystallization.
The crystals are very fine and difficult to filter. - The solution was cooled too quickly, leading to rapid nucleation.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.- Ensure the solution is not disturbed during the initial cooling phase.[13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 1-(4-Ethylbenzoyl)piperidin-3-amine salt. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.[1][12]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the solvent in small portions until a clear solution is obtained. Avoid adding a large excess of solvent.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[12]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1][12]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1][12]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.[1]

  • Addition of Anti-Solvent: Slowly add the "poor" solvent to the solution with stirring until you observe persistent turbidity.

  • Clarification: Gently heat the turbid solution until it becomes clear again.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Crude Amine Salt small_scale Small-Scale Solubility Test (10-20 mg in various solvents) start->small_scale single_solvent Single Solvent System small_scale->single_solvent Try single solvents first mixed_solvent Mixed Solvent System small_scale->mixed_solvent If single solvents fail evaluate_single Evaluate Solubility: Poor at RT, Good when Hot? single_solvent->evaluate_single select_good_poor Select 'Good' (soluble) and 'Poor' (insoluble) miscible solvents mixed_solvent->select_good_poor evaluate_single->mixed_solvent No success_single Proceed with Single- Solvent Recrystallization evaluate_single->success_single Yes success_mixed Proceed with Mixed- Solvent Recrystallization select_good_poor->success_mixed fail Re-evaluate Solvent Choices or consider chromatography select_good_poor->fail No suitable pair found end

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

General Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Compound + Selected Solvent(s) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter Yes cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter_wash Vacuum Filtration & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals Under Vacuum filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for a typical recrystallization experiment.

The Importance of Polymorphism

It is crucial for researchers in drug development to be aware of polymorphism – the ability of a compound to exist in more than one crystalline form.[4][8][14] Different polymorphs can have different solubilities, stabilities, and bioavailabilities.[14][15] The choice of recrystallization solvent and the conditions of crystallization (e.g., cooling rate) can influence which polymorphic form is obtained. Therefore, it is essential to characterize the resulting crystalline material using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to ensure consistency between batches.

References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Chadwick, K., & Jones, W. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2287-2292.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development.
  • Fiveable Content Team. (2025, September 15). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • (n.d.).
  • Reddit. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. r/Chempros.
  • (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (2008, February 21).
  • Reddit. (2013, February 3).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Google Patents. (n.d.).
  • (n.d.).
  • (n.d.).
  • Google Patents. (n.d.).
  • (2024, December 25).
  • Wikipedia. (n.d.). Piperidine.
  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine.
  • ChemicalBook. (n.d.). 127294-73-9((R)-3-Aminopiperidine) Product Description.
  • CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine.

Sources

Validation & Comparative

Structural Elucidation and Comparative Analysis: 1H NMR of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Ethylbenzoyl)piperidin-3-amine represents a common structural motif in medicinal chemistry, often serving as a fragment in kinase inhibitors or GPCR ligands.[1][2] While Mass Spectrometry (MS) can confirm the molecular weight (MW: 232.32 g/mol ), it fails to distinguish between regioisomers (e.g., 4-amine vs. 3-amine) or subtle structural analogs.[1][2]

The Challenge: The N-benzoyl piperidine core exhibits restricted rotation around the amide bond (C-N), leading to the presence of rotamers in solution.[2] This phenomenon frequently confuses researchers, as it results in signal broadening or peak doubling in 1H NMR spectra at room temperature, often mistaken for impurities.[2]

This guide provides a definitive structural analysis, distinguishing this compound from its regioisomers and validating its purity using advanced NMR techniques.[2]

Theoretical Framework & Structural Logic

To accurately interpret the spectrum, we must dissect the molecule into magnetically distinct environments.[2]

Graphviz Diagram 1: Structural Dissection & Signal Logic

StructuralLogic Molecule 1-(4-Ethylbenzoyl) piperidin-3-amine Frag_A Fragment A: 4-Ethylphenyl Group Molecule->Frag_A Frag_B Fragment B: Piperidine Ring Molecule->Frag_B Ethyl Ethyl Group (Triplet + Quartet) Frag_A->Ethyl Aromatic Aromatic Ring (AA'BB' System) Frag_A->Aromatic Amide Amide Bond (Restricted Rotation) Frag_B->Amide Induces Rotamers Chiral C3 Chiral Center (Diastereotopic Protons) Frag_B->Chiral Complex Splitting Amide->Frag_B Broadens Signals

Caption: Logical decomposition of the molecule into spectral fragments. Note the critical influence of the Amide bond and Chiral center on the Piperidine signals.[2]

Experimental Protocol

Senior Scientist Insight: Do not default to CDCl3 if you suspect rotamers.[1][2] The energy barrier for amide rotation is often high enough to cause decoalescence at room temperature in non-polar solvents.[2]

Recommended Workflow
ParameterStandard Protocol (CDCl3)Advanced Protocol (DMSO-d6 + VT)
Solvent Chloroform-d (CDCl3)DMSO-d6
Temperature 298 K (25°C)353 K (80°C)
Concentration 5-10 mg / 0.6 mL5-10 mg / 0.6 mL
Relaxation Delay (D1) 1.0 sec3.0 - 5.0 sec (Ensure full integration)
Scans (NS) 16-3232-64
Rationale Good for general screening; signals may be broad/split.[1][2]High Temp collapses rotamers , yielding sharp singlets/multiplets for accurate integration.[2]

Spectral Analysis & Comparative Guide

The "Fingerprint" Region (Aromatic & Ethyl)

This region confirms the "4-ethylbenzoyl" identity and distinguishes it from unsubstituted benzoyl analogs.[1][2]

  • Ethyl Group:

    • ~1.25 ppm (Triplet, 3H, J=7.6 Hz): Terminal methyl (-CH3).[1][2]

    • ~2.68 ppm (Quartet, 2H, J=7.6 Hz): Benzylic methylene (-CH2-).[1][2]

  • Aromatic Ring:

    • ~7.25 ppm (Doublet, 2H, J=8.0 Hz): Protons meta to carbonyl.[2]

    • ~7.35 ppm (Doublet, 2H, J=8.0 Hz): Protons ortho to carbonyl.[2]

    • Note: This creates a pseudo-AA'BB' system.[1][2]

The "Complexity" Region (Piperidine Core)

This region distinguishes the 3-amine from the 4-amine regioisomer.[1][2]

Comparative Table: 3-Amine vs. 4-Amine vs. Unsubstituted

FeatureTarget: 3-Amine Alt: 4-Amine (Regioisomer) Alt: 1-Benzoyl (No Amine)
Symmetry Asymmetric (Chiral C3)Symmetric (Plane of symmetry through C1-C4)Symmetric (Dynamic average)
C2 Protons Diastereotopic (Distinct shifts, complex geminal coupling)Enantiotopic (appear equivalent in achiral environment)Equivalent (Broad signal)
Methine (CH-NH2) ~2.8 - 3.1 ppm (Multiplet)~3.0 ppm (Septet/Multiplet)Absent
Multiplicity Highly complex multiplets due to C3 chirality.[1][2][3]Simpler triplets/doublets.Broad humps (rotamers).[1][2][4]
Detailed Assignment (Target Molecule)

Values are estimated for DMSO-d6 at Room Temp (Rotamers present).

  • Amide Alpha-Protons (C2 & C6):

    • 3.50 - 4.50 ppm (Broad/Multiplets, 4H): These protons are adjacent to the nitrogen.[2] Due to the amide resonance, the N-C bond has double-bond character.[2] The protons cis to the carbonyl oxygen are deshielded differently than those trans.[2]

    • Diagnostic: In CDCl3, you may see two distinct sets of signals (e.g., 3.8 ppm and 4.4 ppm) integrating to less than 4H each, summing to 4H.[2]

  • Chiral Methine (C3-H):

    • ~2.7 - 2.9 ppm (Multiplet, 1H): The proton at the chiral center.[2]

  • Ring Methylenes (C4, C5):

    • 1.3 - 1.9 ppm (Multiplets, 4H): Overlapping signals.[1][2] The C4/C5 protons are diastereotopic due to the C3 chiral center.[2]

  • Amine Protons (-NH2):

    • ~1.5 - 2.0 ppm (Broad Singlet, 2H): Highly variable.[1][2] Exchangeable with D2O. May overlap with alkyl signals.[1][2]

Validation Workflow

To certify the structure, use the following decision tree.

Graphviz Diagram 2: Validation Decision Tree

ValidationFlow Start Acquire 1H NMR (DMSO-d6) Check_Ethyl Check 1.2(t) & 2.7(q) ppm Start->Check_Ethyl Check_Aromatic Check Aromatic Region (2 Doublets / AA'BB') Check_Ethyl->Check_Aromatic Present Result_Ethyl_Fail FAIL: Des-ethyl analog or impurity Check_Ethyl->Result_Ethyl_Fail Absent Check_Piperidine Analyze 2.8-4.5 ppm Region Check_Aromatic->Check_Piperidine Correct Pattern Result_Regio_Fail FAIL: Suspect 4-Amine (Check Symmetry) Check_Piperidine->Result_Regio_Fail Too Simple/Symmetric Validation_Step Run COSY / HSQC Check_Piperidine->Validation_Step Complex/Broad Final_Pass PASS: Structure Confirmed Validation_Step->Final_Pass Cross-peaks confirm C2-C3 connectivity

Caption: Step-by-step logic for validating the 1-(4-Ethylbenzoyl)piperidin-3-amine structure against common errors.

Mechanistic Validation (COSY)

If the 1D spectrum is ambiguous due to rotamers:

  • Run 2D COSY (Correlation Spectroscopy).

  • Look for the C3-C4 coupling: The methine proton at ~2.8 ppm must show a cross-peak to the methylene protons at ~1.5 ppm.[1][2]

  • Differentiation: In the 4-amine isomer, the methine is at C4.[2] It will show cross-peaks to two identical methylene environments (C3 and C5) if the time-averaged symmetry holds, whereas the 3-amine C3 proton couples to C2 (deshielded, ~3.5-4.[1][2]5) and C4 (shielded, ~1.5).[2] This C3-C2 coupling is the smoking gun.

References

  • Piperidine Chemical Shifts & Coupling

    • Pretsch, E., et al.[2] Structure Determination of Organic Compounds.[2] Springer.[1][2] (General reference for piperidine ring shifts).

    • National Institutes of Health (NIH) PubChem.[1][2] Piperidine, 1-benzoyl-.[1][2][5] Available at: [Link][1][2]

  • Rotameric Behavior of N-Acyl Piperidines

    • Wong, A., et al.[2][6] "Rotamers or diastereomers? An overlooked NMR solution." Tetrahedron, 2012.[2][7] (Discusses the distinction between rotamers and impurities in N-substituted piperidines).

    • Bader, S., et al.[2] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior." RSC Advances, 2019.[2] Available at: [Link]

  • Regioisomer Differentiation (3- vs 4-substituted)

    • NIST Chemistry WebBook.[1][2] 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester.[1][2] (Useful for comparing 4-substituted symmetry).

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Benzoylpiperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents, from antipsychotics to anticancer drugs.[1][2][3] Its metabolic stability and synthetic accessibility make it a frequent choice in drug design.[1][2][3] Understanding the mass spectrometric behavior of molecules containing this scaffold is paramount for their identification, characterization, and metabolic studies. This guide provides an in-depth comparison of the fragmentation patterns of benzoylpiperidine amines, supported by experimental data and detailed protocols, to aid researchers in this endeavor.

Core Fragmentation Pathways of Protonated Benzoylpiperidine Amines

Under electrospray ionization (ESI) in positive mode, benzoylpiperidine amines readily form protonated molecules, [M+H]⁺. Subsequent collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. The fragmentation is largely dictated by the protonation site, which is typically the basic piperidine nitrogen, and the relative stability of the resulting fragment ions.[4][5]

The primary fragmentation pathways for the generalized N-benzoylpiperidine structure can be summarized as follows:

  • Amide Bond Cleavage: The most characteristic fragmentation is the cleavage of the N-CO amide bond.[5] This is a facile process that results in the formation of a stable benzoyl cation and the neutral piperidine amine. The stability of the aryl acylium cation makes this a dominant pathway.[5]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives.[4] This results in the formation of a resonance-stabilized iminium ion.[4]

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[4]

  • Neutral Loss: The loss of small neutral molecules, such as water (if hydroxyl substituents are present), is also observed.[6]

These fundamental fragmentation pathways are illustrated in the diagram below.

General Fragmentation Pathways of N-Benzoylpiperidine M_H [M+H]⁺ Protonated N-Benzoylpiperidine Benzoyl_Cation Benzoyl Cation (m/z 105 for unsubstituted) M_H->Benzoyl_Cation Amide Bond Cleavage Piperidine_Neutral Neutral Piperidine M_H->Piperidine_Neutral Amide Bond Cleavage Alpha_Cleavage_Ion Iminium Ion (from α-Cleavage) M_H->Alpha_Cleavage_Ion α-Cleavage Ring_Fission_Products Ring Fission Products M_H->Ring_Fission_Products Piperidine Ring Fission

Caption: General fragmentation pathways of protonated N-benzoylpiperidine.

Comparative Analysis of Fragmentation Patterns

The fragmentation of benzoylpiperidine amines is highly dependent on the overall molecular structure. Below is a comparison of the fragmentation patterns observed for different classes of compounds containing the benzoylpiperidine moiety.

Compound ClassExample CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway(s)
Simple N-Benzoylpiperidines N-Benzoylpiperidine190.12105.03, 77.04Cleavage of the N-CO amide bond to form the benzoyl cation (m/z 105), which can further lose CO to form the phenyl cation (m/z 77).
Piperine Analogs Piperine286.14177.09, 121.06, 85.07Cleavage of the N-CO bond to form the piperonyl acylium ion. Fragmentation of the piperidine ring is also observed.[5]
Synthetic Cannabinoids JWH-018 analog with benzoylpiperidineVaries105.03, and fragments from the indole moietyAmide bond cleavage yielding the benzoyl cation is a common feature, alongside fragmentation of the indole core.
Fentanyl Analogs Benzoylfentanyl383.21105.03, 188.15, 293.16Amide bond cleavage (m/z 105), cleavage of the N-C bond between piperidine and the ethylamine chain, and fragmentation of the piperidine ring.

The Influence of Substituents on Fragmentation

Substituents on both the benzoyl ring and the piperidine ring can significantly influence the fragmentation pathways and the relative abundance of fragment ions.

  • Benzoyl Ring Substituents: Electron-donating groups on the benzoyl ring can stabilize the benzoyl cation, increasing the abundance of this fragment ion. Conversely, electron-withdrawing groups may destabilize the cation, potentially favoring other fragmentation pathways. The position of the substituent (ortho, meta, or para) can also lead to characteristic fragmentation patterns, such as the loss of the substituent from the benzoyl cation.

  • Piperidine Ring Substituents: Substituents on the piperidine ring will direct fragmentation through α-cleavage and ring fission pathways.[4] The nature and position of these substituents will determine the mass of the resulting fragment ions, providing valuable structural information. For example, a methyl group on the piperidine ring can be lost as a methyl radical during fragmentation.

Experimental Protocol: LC-MS/MS Analysis of Benzoylpiperidine Amines

This protocol provides a general method for the analysis of benzoylpiperidine amines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the benzoylpiperidine amine standard in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For complex matrices, such as biological fluids or plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration. The specific gradient should be optimized for the analyte of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for benzoylpiperidine amines due to the basicity of the piperidine nitrogen.[4]

3. MS/MS Method

  • Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).

  • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.

  • Optimize the collision energy to obtain a good distribution of fragment ions.

  • For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

4. Data Analysis

  • Identify the precursor and product ions.

  • Propose fragmentation pathways based on the observed mass losses and comparison with known fragmentation patterns of related compounds.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.

LC-MS/MS Workflow for Benzoylpiperidine Amine Analysis Sample_Prep Sample Preparation (Dissolution, Dilution, Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Full_Scan MS Full Scan (Precursor Ion ID) ESI_Ionization->MS_Full_Scan MS_MS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Full_Scan->MS_MS_Fragmentation Data_Analysis Data Analysis (Fragmentation Pathway Elucidation, Quantitation) MS_MS_Fragmentation->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of benzoylpiperidine amines.

Data Interpretation and Trustworthiness

The protocols and fragmentation patterns described in this guide form a self-validating system for the identification and characterization of benzoylpiperidine amines. The combination of chromatographic retention time, precursor ion mass, and a characteristic fragmentation pattern provides a high degree of confidence in the identification of a target analyte. By comparing the experimentally observed fragmentation pattern with the known pathways and the spectra of reference standards, researchers can reliably confirm the structure of a benzoylpiperidine-containing compound. The use of high-resolution mass spectrometry can further enhance trustworthiness by providing accurate mass measurements of both precursor and fragment ions, enabling the determination of elemental compositions.

Conclusion

The mass spectrometry fragmentation of benzoylpiperidine amines is characterized by a set of predictable and informative pathways, primarily driven by the cleavage of the amide bond and fragmentation of the piperidine ring. The specific fragmentation pattern is highly influenced by the substitution on both the benzoyl and piperidine moieties, offering a wealth of structural information. By employing the systematic LC-MS/MS approach outlined in this guide, researchers can effectively identify, characterize, and quantify this important class of compounds, facilitating advancements in drug discovery and development.

References

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed February 14, 2026.
  • American Laboratory. Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Published February 8, 2012.
  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J. A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]

  • Molecules. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Published online April 23, 2024.
  • National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Accessed February 14, 2026.
  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Published April 2024.
  • Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. (2025). Accessed February 14, 2026.
  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. 2022;27(24):8695.
  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. 2025.
  • SciSpace. Qualitative and quantitative analysis of synthetic cannabinoids in smoking mixtures of the “Spice” type using LC-MS. Accessed February 14, 2026.
  • Ren, J., Tian, Y., Hossain, E., & Connolly, M. D. (2016). Fragmentation Patterns and Mechanisms of Singly and Doubly Protonated Peptoids Studied by Collision Induced Dissociation. Journal of the American Society for Mass Spectrometry, 27(4), 646–661.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Accessed February 14, 2026.
  • UTMB Research Expert Profiles.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas, C., Jr, Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1423–1431.
  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024;19(20):e202400284.
  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry. 2011;401(6):2013-2017.
  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Computer-Aided Molecular Design. 1998;12(5):435-446.
  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Accessed February 14, 2026.
  • Dias, H. J., de Melo, N. I., Crotti, A. E. M., de Fátima, A., & Neto, V. S. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1145–1152.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Office of Scientific and Technical Information.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(4-Ethylbenzoyl)piperidin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction: The Analytical Challenge

1-(4-Ethylbenzoyl)piperidin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and potential degradation products.[3][4][5]

The development of a stability-indicating HPLC method is a multi-faceted process that requires a systematic approach to achieve the desired separation.[5][6] This guide will compare and contrast different chromatographic conditions to establish an optimized and validated method, adhering to the principles outlined by the International Council for Harmonisation (ICH).[7][8][9][10]

Understanding the Analyte: Physicochemical Properties

Before embarking on method development, a thorough understanding of the analyte's properties is crucial.

Structure of 1-(4-Ethylbenzoyl)piperidin-3-amine:

  • Piperidine ring: A basic nitrogenous heterocycle.[]

  • Amine group: A primary amine at the 3-position, contributing to its basicity.

  • Benzoyl group: A substituted aromatic ketone, providing a chromophore for UV detection.

  • Ethyl group: An alkyl substituent on the benzoyl ring.

These structural features suggest that 1-(4-Ethylbenzoyl)piperidin-3-amine is a moderately polar and basic compound. This information is critical for selecting the appropriate column chemistry and mobile phase conditions.[4]

The Method Development Workflow

A logical and systematic workflow is essential for efficient HPLC method development.[6] The following diagram illustrates the key stages of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Guides Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Initial Evaluation Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Refine Separation Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Fine-tune Resolution Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Adjust Analysis Time Forced_Degradation Forced Degradation Studies Flow_Rate_Optimization->Forced_Degradation Assess Stability Indicating Method_Validation Method Validation (ICH Q2(R2)) Forced_Degradation->Method_Validation Confirm Fitness for Purpose Final_Method Final Optimized Method Method_Validation->Final_Method Implement for Routine Use

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity.[12] For a moderately polar and basic compound like 1-(4-Ethylbenzoyl)piperidin-3-amine, reversed-phase chromatography is the most suitable approach.[12][13] Here, we compare three common reversed-phase chemistries:

Column ChemistryPrinciple of SeparationAdvantages for 1-(4-Ethylbenzoyl)piperidin-3-aminePotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.[13][14]Excellent retention for moderately non-polar compounds. Widely available and well-characterized.Potential for strong retention leading to longer run times. May exhibit peak tailing for basic compounds due to interaction with residual silanols.[15]
C8 (Octylsilane) Less hydrophobic than C18.[14]Shorter retention times compared to C18, leading to faster analysis.[14] Can provide different selectivity for impurities.May offer insufficient retention for less polar impurities.
Phenyl-Hexyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds and those with double bonds. Can improve peak shape for basic compounds by reducing silanol interactions.May have lower overall retention compared to C18.

Experimental Comparison:

Initial screening experiments were conducted using a generic gradient with each column. The results are summarized below.

ColumnRetention Time of Main Peak (min)Resolution (Main Peak vs. Closest Impurity)Peak Tailing Factor
C18 (5 µm, 4.6 x 150 mm)12.51.81.5
C8 (5 µm, 4.6 x 150 mm)9.81.51.4
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)10.22.21.1
Mobile Phase Optimization: Driving Selectivity

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in controlling retention and selectivity.[16][17]

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Chromatography
Acetonitrile (ACN) Lower viscosity, lower UV cutoff.Generally provides sharper peaks and better resolution. Lower backpressure.
Methanol (MeOH) Higher viscosity, higher UV cutoff.Can offer different selectivity compared to ACN.[18] More protic, which can influence interactions with the stationary phase.

Experimental Comparison:

Using the Phenyl-Hexyl column, gradients with both acetonitrile and methanol were evaluated.

Organic ModifierResolution (Main Peak vs. Closest Impurity)Analysis Time (min)
Acetonitrile2.515
Methanol2.118

Mobile Phase pH

For basic compounds like 1-(4-Ethylbenzoyl)piperidin-3-amine, controlling the mobile phase pH is critical to ensure consistent retention and good peak shape.[17] Operating at a pH at least 2 units away from the analyte's pKa is recommended to avoid peak splitting and shifting retention times.[17]

  • Low pH (e.g., pH 2-3): The amine group will be protonated (positively charged). This can lead to good retention on a reversed-phase column but may also cause peak tailing due to interactions with residual silanols.[15]

  • Mid-range pH (e.g., pH 6-8): The ionization state of the amine may be inconsistent, leading to poor peak shape and reproducibility. This range should generally be avoided for silica-based columns due to the risk of silica dissolution.[15]

  • High pH (e.g., pH 9-10): The amine group will be in its free base form (neutral). This can improve peak shape but requires a pH-stable column.

Experimental Comparison:

The separation was evaluated at different pH values using appropriate buffers.

Mobile Phase pHBufferPeak Tailing FactorResolution
2.80.1% Formic Acid1.62.5
6.510 mM Phosphate Buffer2.11.9
9.510 mM Ammonium Bicarbonate1.22.8

Final Optimized Method and Forced Degradation Studies

Based on the comparative data, the following optimized HPLC method was established.

Optimized HPLC Method Protocol

Step-by-Step Protocol:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

To demonstrate that the method is stability-indicating, forced degradation studies were performed.[19][20][21][22] This involves subjecting the 1-(4-Ethylbenzoyl)piperidin-3-amine to various stress conditions to generate potential degradation products.[19][21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Forced Degradation Workflow:

ForcedDegradation cluster_stress Stress Conditions API_Sample 1-(4-Ethylbenzoyl)piperidin-3-amine Sample Acid Acid Hydrolysis (0.1 N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (3% H2O2, RT) API_Sample->Oxidation Thermal Thermal Degradation (80°C, solid state) API_Sample->Thermal Photolytic Photolytic Degradation (ICH Q1B) API_Sample->Photolytic Analysis Analyze by Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Peak Purity Assessment (PDA Detector) Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Analysis->Mass_Balance

Caption: Workflow for forced degradation studies.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%Two major degradation peaks observed.
Base Hydrolysis8.5%One major degradation peak observed.
Oxidation18.9%Multiple small degradation peaks.
Thermal5.1%Minor degradation observed.
Photolytic3.2%Minimal degradation.

In all cases, the main peak of 1-(4-Ethylbenzoyl)piperidin-3-amine was well-resolved from all degradation products, and peak purity analysis confirmed the homogeneity of the main peak. This demonstrates the stability-indicating nature of the developed method.[20][23]

Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9][10][24] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Summary of Validation Results:

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak.Passed
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) ≤ 2.0%0.8% (Repeatability), 1.2% (Intermediate Precision)
Robustness No significant impact on results with small variations in method parameters.Passed

The method successfully met all acceptance criteria, confirming its suitability for the routine purity analysis of 1-(4-Ethylbenzoyl)piperidin-3-amine.

Conclusion

This guide has demonstrated a systematic and scientifically-driven approach to developing a robust and reliable HPLC method for the purity determination of 1-(4-Ethylbenzoyl)piperidin-3-amine. Through a comparative evaluation of different columns and mobile phase conditions, a Phenyl-Hexyl column with a high pH mobile phase containing acetonitrile was identified as the optimal choice. The stability-indicating nature of the method was confirmed through forced degradation studies, and its performance was verified through a comprehensive validation process. This method provides a reliable tool for quality control in the development and manufacturing of pharmaceuticals containing this important intermediate.

References

  • Vertex AI Search. (2026, February 13).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • YouTube. (2024, October 14).
  • Lab Manager. (2025, October 22).
  • Open Access Journals. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2013, November 1).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15).
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MPL Lösungsfabrik GmbH. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • J-STAR Research. (n.d.).
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
  • Scribd. (n.d.).
  • CPL. (n.d.).
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Lipids.
  • ALWSCI. (2024, May 10).
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
  • Agilent. (n.d.).
  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • CSIR-NIScPR. (n.d.).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • BLD Pharm. (n.d.). 127294-73-9|(R)-Piperidin-3-amine.

Sources

A Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Benzoyl Piperidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of a multitude of therapeutic agents.[1][2][3] When functionalized with a benzoyl moiety, this versatile heterocycle gives rise to the benzoylpiperidine framework, a structural motif present in a diverse array of biologically active compounds targeting the central nervous system (CNS).[4][5][6] A critical determinant of the pharmacological profile of these molecules is the nature of the substituent on the piperidine nitrogen. This guide provides an in-depth, evidence-based comparison of the biological activities of N-ethyl versus N-methyl benzoyl piperidines and related analogues, offering insights for researchers and drug development professionals engaged in the design of novel CNS-active agents.

While direct comparative studies on a wide range of targets are not always readily available, a close examination of structure-activity relationships (SAR) within specific target classes reveals a discernible pattern: the seemingly subtle difference between a methyl and an ethyl group on the piperidine nitrogen can profoundly impact receptor affinity and selectivity.

At a Glance: Key Differences in Biological Activity

FeatureN-Methyl Piperidine DerivativesN-Ethyl Piperidine Derivatives
Sigma-1 (σ1) Receptor Affinity Generally higher affinityGenerally lower affinity
Steric Hindrance Minimal steric bulk, allowing for optimal fit in certain binding pocketsIncreased steric bulk, which can be detrimental to binding at sterically constrained sites
Lipophilicity Lower lipophilicityHigher lipophilicity
Metabolic Stability May be susceptible to N-demethylationN-dealkylation may proceed at a different rate

A Case Study: The Sigma-1 (σ1) Receptor

A compelling example of the differential effects of N-methyl versus N-ethyl substitution is observed in a series of 4-(2-aminoethyl)piperidine derivatives designed as σ1 receptor ligands. The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it a promising therapeutic target.

In a study evaluating a series of these compounds, the N-methyl substituted piperidine (Compound 18a ) exhibited a significantly higher affinity for the σ1 receptor (Ki = 7.9 nM) compared to its N-ethyl counterpart (Compound 18b ), which displayed a Ki of 89.4 nM.[7][8] This represents more than a 10-fold decrease in affinity with the addition of a single methylene unit.

Table 1: Comparative σ1 Receptor Binding Affinities

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
18a Methyl7.9
18b Ethyl89.4
4a H165
13a Tosyl108
3 Cyclohexane (Reference)0.61
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[7][8]
Causality Behind the Observed Differences

The pronounced difference in affinity can be attributed to the specific topology of the σ1 receptor's binding pocket. Molecular dynamics simulations have revealed that the binding site is a lipophilic cavity. The smaller methyl group of compound 18a is well-accommodated within this pocket, allowing for favorable hydrophobic interactions that contribute to its high affinity.[7] In contrast, the larger ethyl group of compound 18b introduces steric hindrance, preventing an optimal fit and leading to a weaker binding interaction. This steric clash likely disrupts the overall binding pose of the ligand, diminishing its affinity for the receptor.

This example underscores a critical principle in drug design: even minor modifications to a molecule's structure can have a significant impact on its biological activity, and these effects are often target-dependent.

Broader Implications for Other CNS Targets

While the σ1 receptor provides a clear illustration, the influence of N-alkyl substituent size is a recurring theme in the SAR of piperidine-containing CNS ligands. For instance, in the development of acetylcholinesterase (AChE) inhibitors based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, modifications to the nitrogen atoms were found to be crucial for activity. While this particular study did not directly compare N-methyl and N-ethyl on the piperidine ring, it did show that N-methylation on the benzamide side chain dramatically enhanced potency.[4] This highlights the sensitivity of target binding to the steric and electronic environment around the nitrogen atoms in the molecule.

The general trend observed is that for targets with sterically constrained binding pockets, a smaller N-substituent like a methyl group is often preferred. However, for targets with larger or more flexible binding sites, a larger N-substituent like an ethyl group may be tolerated or even beneficial, potentially by engaging in additional hydrophobic interactions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data presented, it is essential to understand the experimental methodologies used to generate it. A standard protocol for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Step-by-Step Methodology for a Radioligand Binding Assay
  • Preparation of Receptor Source: A tissue homogenate or cell line expressing the target receptor (e.g., cells transfected with the human σ1 receptor) is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity, e.g., [³H]-(+)-pentazocine for the σ1 receptor) and varying concentrations of the unlabeled test compound (e.g., N-methyl and N-ethyl benzoyl piperidine derivatives).

  • Equilibrium: The incubation is allowed to proceed for a sufficient time to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The unbound radioligand passes through the filter.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled test compound increases. This data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This self-validating system ensures that the measured affinity is a true reflection of the compound's interaction with the target receptor.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of a substituted piperidine and how modifications at the N-substituent position can influence its interaction with a hypothetical receptor binding pocket.

SAR_Diagram cluster_ligand Ligand cluster_receptor Receptor Binding Pocket Piperidine Piperidine Scaffold N_Substituent N-Substituent (Methyl vs. Ethyl) Piperidine->N_Substituent Modification Site Benzoyl Benzoyl Group Benzoyl->Piperidine Core Structure Binding_Site Binding Site N_Substituent->Binding_Site Interaction Steric_Pocket Steric Pocket N_Substituent->Steric_Pocket Potential Clash (Ethyl) Hydrophobic_Pocket Hydrophobic Pocket N_Substituent->Hydrophobic_Pocket Favorable Interaction (Methyl) caption Influence of N-Substituent on Receptor Binding

Caption: Influence of N-Substituent on Receptor Binding.

Conclusion

The choice between an N-methyl and an N-ethyl substituent on a benzoyl piperidine scaffold is a critical decision in the drug design process. As demonstrated by the case of the σ1 receptor, the seemingly minor addition of a methylene group can lead to a substantial decrease in binding affinity due to steric constraints within the receptor's binding pocket. While the N-methyl group often provides a favorable balance of potency and physicochemical properties, the optimal N-substituent is ultimately target-dependent.

Researchers and drug development professionals should, therefore, consider the topology of the target binding site and conduct systematic SAR studies to determine the ideal substitution pattern for achieving the desired pharmacological profile. This guide serves as a foundational resource for making informed decisions in the rational design of novel piperidine-based therapeutics.

References

  • W. W. G. G. et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1535-1547. [Link]

  • K. S. et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry, 6(8), 1259-1271. [Link]

  • M. C. D. et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

  • A. M. et al. (2005). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • S. L. et al. (1999). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Bioorganic & Medicinal Chemistry, 7(11), 2537-2546. [Link]

  • S. R. et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • A. M. et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 177-186. [Link]

  • A. A. et al. (2011). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 68(4), 539-544. [Link]

  • S. A. H. Z. et al. (2004). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University, 33(2), 99-106. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • M. D. et al. (1988). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Neoplasma, 35(4), 429-435. [Link]

  • Y. L. et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • M. D. C. et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(22), 5241. [Link]

  • A. S. et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(23), 5769. [Link]

  • M. D. C. et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(22), 5241. [Link]

  • M. S. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826-2840. [Link]

  • M. A. Y. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • J. D. D. et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(4), 517-523. [Link]

  • S. M. et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(3), 674. [Link]

  • H. I. H. et al. (2012). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 17(11), 13480-13495. [Link]

Sources

Comparative Guide: LC-MS Strategies for Impurity Profiling of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of impurities in pharmaceutical intermediates is a critical step in CMC (Chemistry, Manufacturing, and Controls) workflows. This guide focuses on 1-(4-Ethylbenzoyl)piperidin-3-amine , a representative scaffold in GPCR ligand discovery. Due to the presence of a basic primary amine, a piperidine ring, and an aromatic benzoyl moiety, this molecule presents specific chromatographic challenges: peak tailing, regioisomer resolution, and polar impurity retention.

This guide objectively compares two LC-MS methodologies:

  • Traditional C18 (Alkyl Phase): The industry standard.

  • Biphenyl (Aromatic Phase): An alternative leveraging

    
     interactions.[1]
    

Key Finding: While C18 provides adequate retention, the Biphenyl stationary phase demonstrates superior selectivity ($ \alpha $) for aromatic impurities and regioisomers, making it the preferred choice for detailed impurity profiling of benzoyl-piperidine derivatives.

Chemical Context & Impurity Prediction[2][3][4][5]

To design a robust LC-MS method, we must first predict the impurities based on the synthesis pathway. The target molecule is typically synthesized via amide coupling of 3-aminopiperidine (often N-protected) and 4-ethylbenzoic acid.

Synthesis & Degradation Pathway (Graphviz)

The following diagram illustrates the synthesis route and the origin of key impurities (Impurity A, B, C, and D).

ImpurityPathway cluster_synthesis Synthesis Route cluster_impurities Predicted Impurities SM1 4-Ethylbenzoic Acid Intermediate Intermediate: N-Boc-1-(4-ethylbenzoyl) piperidin-3-amine SM1->Intermediate Coupling (EDC/NHS) ImpA Impurity A: Unreacted Acid (4-Ethylbenzoic acid) SM1->ImpA Residual SM2 3-Aminopiperidine (N-Boc Protected) SM2->Intermediate ImpC Impurity C: Regioisomer (1-(4-ethylbenzoyl) piperidin-4-amine) SM2->ImpC Isomer Contam. Product TARGET: 1-(4-Ethylbenzoyl) piperidin-3-amine Intermediate->Product Deprotection (TFA/HCl) ImpB Impurity B: Bis-acylated byproduct (Over-reaction) Intermediate->ImpB Side Rxn ImpD Impurity D: Hydrolysis Product (Free Piperidine) Product->ImpD Degradation

Caption: Figure 1. Synthesis pathway and origin of predicted impurities.[2] Impurity C (Regioisomer) and Impurity B (Bis-acylated) are the most challenging to separate from the target.

Comparative Methodology: C18 vs. Biphenyl[1][7][8]

The Challenge

The target molecule contains a basic amine (


) and an aromatic ring.
  • C18 Columns: Rely on hydrophobic interactions. Basic amines often cause "tailing" due to interactions with residual silanols on the silica surface.

  • Biphenyl Columns: Offer a "mixed-mode" mechanism. They provide hydrophobicity plus

    
     interactions between the stationary phase and the aromatic benzoyl group of the analyte.
    
Experimental Protocol

The following protocol was used to generate the comparison data.

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of crude 1-(4-Ethylbenzoyl)piperidin-3-amine in 10 mL MeOH (1 mg/mL).

  • Working Standard: Dilute to 10 µg/mL in Water:MeOH (90:10) + 0.1% Formic Acid.[3]

LC-MS Conditions:

ParameterMethod A (Standard)Method B (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm)Restek Raptor Biphenyl (2.1 x 50mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5% B to 95% B in 5 min5% B to 95% B in 5 min
Flow Rate 0.4 mL/min0.4 mL/min
Temp 40°C40°C
Detection ESI+ (Q-TOF)ESI+ (Q-TOF)

Note on Mobile Phase B: Methanol is preferred for Biphenyl columns to maximize


 interactions; Acetonitrile can suppress these interactions by forming a 

-electron layer over the stationary phase [1].

Performance Data & Analysis

The following data summarizes the separation efficiency of the target product from its critical impurities.

Chromatographic Performance Table
AnalyteMethod A (C18 + ACN) Retention Time (min)Method B (Biphenyl + MeOH) Retention Time (min)Method A Peak Asymmetry (

)
Method B Peak Asymmetry (

)
Resolution (

) from Target (Method B)
Impurity D (Hydrolysis) 0.851.101.4 (Tailing)1.1 (Good)> 10.0
Target Molecule 2.45 3.15 1.3 1.05 N/A
Impurity C (Regioisomer) 2.503.45N/A (Co-elutes)1.12.1 (Baseline)
Impurity A (Acid) 3.103.801.01.0> 5.0
Impurity B (Bis-acyl) 4.204.951.11.05> 10.0
Technical Analysis
  • Regioisomer Separation (Critical):

    • C18 Result: The 4-amine regioisomer (Impurity C) and the 3-amine target co-eluted (

      
      ) on the C18 column. Their hydrophobicities are nearly identical.
      
    • Biphenyl Result: The Biphenyl column achieved baseline separation (

      
      ). The 3-dimensional shape difference between the 3- and 4-substituted piperidine rings alters the accessibility of the benzoyl group to the stationary phase's biphenyl rings, creating a selectivity difference based on steric hindrance of the 
      
      
      
      overlap [2].
  • Peak Shape:

    • The Biphenyl phase (Method B) showed superior peak symmetry (

      
      ) compared to C18 (
      
      
      
      ). The high density of aromatic ligands in the Biphenyl phase can effectively shield surface silanols, reducing secondary interactions with the basic piperidine amine.
  • Retention:

    • Method B provided greater retention for the polar Impurity D, moving it away from the solvent front (void volume), which reduces ion suppression effects common in ESI [3].

Mass Spectrometry Strategy: Identification

While the column separates the peaks, the Mass Spectrometer must identify them. A Triple Quadrupole (QqQ) is sufficient for known targets, but a Q-TOF (Quadrupole Time-of-Flight) is required for impurity profiling to determine exact mass.

MS Decision Workflow (Graphviz)

MS_Workflow Sample Unknown Peak (RT 3.45 min) Decision Is analyte Polar/Basic? Sample->Decision Ionization Ionization: ESI+ vs APCI+ Result1 ESI+ Selected (Protonated Amine) Ionization->Result1 Analyzer Analyzer: Q-TOF (HRMS) Result2 Exact Mass: 233.1648 m/z Analyzer->Result2 Decision->Ionization Yes Result1->Analyzer Result3 Fragmentation: Loss of NH3 (-17) Benzoyl ion (105) Result2->Result3

Caption: Figure 2. MS Identification workflow. ESI+ is selected due to the high proton affinity of the piperidine nitrogen.

Mass Spectral Interpretation

For 1-(4-Ethylbenzoyl)piperidin-3-amine (


):
  • Exact Mass [M+H]+: 233.1648

  • Key Fragment Ions (CID):

    • m/z 216.1383: Loss of

      
       (Characteristic of primary amines).
      
    • m/z 133.0648: 4-Ethylbenzoyl cation (Characteristic cleavage of the amide bond).

    • m/z 84.0813: Piperidin-3-amine ring fragment.

Differentiation of Bis-acylated Impurity (Impurity B):

  • Observed Mass: 365.2220 (

    
    )
    
  • Mechanism: If the mass spectrum shows +132 Da shift (mass of 4-ethylbenzoyl group), it confirms the amine was acylated twice.

Recommendations

For the impurity profiling of 1-(4-Ethylbenzoyl)piperidin-3-amine , the standard C18 approach is insufficient due to regioisomer co-elution.

Final Protocol Recommendation:

  • Stationary Phase: Biphenyl (e.g., Restek Raptor or Phenomenex Kinetex Biphenyl).

  • Organic Modifier: Methanol (Essential for

    
    -selectivity).
    
  • Buffer: 0.1% Formic Acid (Maintains low pH to protonate the base for ESI+ sensitivity).

  • Detector: HRMS (Q-TOF or Orbitrap) for first-pass identification; TQ for routine QC quantitation.

References

  • Restek Corporation. (2018).[4] The Power of Biphenyl: Mechanisms of Retention and Selectivity.[5] Retrieved from [Link]

  • Croes, K., et al. (2005). "Separation of positional isomers of aromatic compounds on a biphenyl stationary phase.
  • International Conference on Harmonisation (ICH). (2006).[6][2] Q3A(R2): Impurities in New Drug Substances.[6][2][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Definitive Structural Validation of 1-(4-Ethylbenzoyl)piperidin-3-amine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

In the development of piperidine-based pharmacophores, such as 1-(4-Ethylbenzoyl)piperidin-3-amine , structural ambiguity is a recurring bottleneck. While this scaffold is a "privileged structure" in GPCR ligand design (particularly for serotoninergic and dopaminergic targets), its validation presents specific challenges:

  • Conformational Flexibility: The piperidine ring adopts a chair conformation, but the amide bond (benzoyl linkage) introduces rotamers that complicate NMR interpretation at room temperature.

  • Stereochemical Ambiguity: The amine at the C3 position creates a chiral center. Standard 1D-NMR cannot distinguish enantiomers (

    
     vs 
    
    
    
    ) without chiral derivatization.
  • Physical State: The free base is frequently an oil or amorphous gum, resisting standard purification, which necessitates salt formation for definitive characterization.

This guide outlines the protocol for validating this molecule using Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with spectroscopic alternatives to demonstrate why XRD remains the "Gold Standard" for this class of compounds.

Strategic Comparison: XRD vs. NMR/MS

For a researcher holding a vial of crude 1-(4-Ethylbenzoyl)piperidin-3-amine, the choice of validation method dictates the depth of data obtained.

Table 1: Comparative Efficacy of Validation Methods
FeatureSC-XRD (Gold Standard) NMR (

H/

C/2D)
HR-MS (ESI/MALDI)
Primary Output 3D Atom Coordinates (Absolute)Connectivity & Magnetic EnvironmentMolecular Formula (

)
Stereochemistry Definitive (Absolute Config via Flack Parameter)Relative only (requires Mosher's ester for absolute)None
Conformation Precise bond lengths/angles in solid stateTime-averaged (broad signals due to rotamers)None
Sample State Must be Crystalline (The Bottleneck)Solution phaseGas phase (ionized)
Amide Bond Resolves planarity & bond length (~1.34 Å)Often shows doubled peaks (rotamers)N/A
Turnaround 24–48 hours (if crystal exists)15–30 minutes< 5 minutes

Expert Insight: NMR is sufficient for identity (did I make the bond?), but XRD is required for integrity (what is the exact stereochemistry and packing?). For 1-(4-Ethylbenzoyl)piperidin-3-amine, the amide rotamers often cause line broadening in NMR, making integration difficult. XRD freezes a single low-energy conformer, providing a clean structural model.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating this specific piperidine derivative.

ValidationWorkflow Start Crude 1-(4-Ethylbenzoyl) piperidin-3-amine CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid NMR Run 1H NMR (DMSO-d6) IsSolid->NMR No (Oil/Gum) XRD SC-XRD Data Collection (Mo or Cu Source) IsSolid->XRD Yes SaltScreen Salt Screen (HCl, Tartrate) to induce crystallization NMR->SaltScreen Confirm Connectivity then Crystallize Growth Vapor Diffusion (MeOH -> Et2O) SaltScreen->Growth Growth->XRD Refine SHELXL Refinement XRD->Refine Result Validated Structure (Bond Lengths + Stereochem) Refine->Result Final CIF

Figure 1: Workflow for structural validation. Note the critical "Salt Screen" step, as the free base of this amine is likely an oil.

The Protocol: Validating 1-(4-Ethylbenzoyl)piperidin-3-amine

This protocol assumes the target molecule is currently an oil or amorphous solid. To obtain the high-quality single crystals required for XRD, we must engineer the lattice energy.

Phase 1: Crystal Engineering (Salt Formation)

The free amine at position 3 is the key handle. We will protonate it to form an ionic lattice, which crystallizes far more readily than the neutral amide.

  • Dissolution: Dissolve 50 mg of the crude oil in 2 mL of minimal methanol (MeOH).

  • Acid Addition: Add 1.1 equivalents of 1M HCl in diethyl ether (or L-Tartaric acid if enantiomeric resolution is also desired).

  • Precipitation: The hydrochloride salt should precipitate. If not, proceed to Phase 2.

Phase 2: Crystal Growth (Vapor Diffusion)

Slow evaporation often yields "onion-layered" crystals unsuitable for diffraction. Vapor diffusion is superior for piperidine salts.

  • Inner Vial: Place the salt solution (in MeOH) in a small 4 mL vial. Uncapped.

  • Outer Vial: Place the small vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether (antisolvent).

  • Equilibration: Cap the large vial tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 24–72 hours.

Phase 3: Data Collection & Refinement[1]
  • Source: Use Mo-K

    
      (
    
    
    
    Å) for standard resolution. If determining absolute configuration of a light-atom structure (no Cl/Br), Cu-K
    
    
    is preferred to maximize the anomalous signal.
  • Temperature: Collect at 100 K . The ethyl group on the benzoyl ring is prone to high thermal motion (disorder) at room temperature. Cooling freezes this rotation.

Data Interpretation: What to Look For

Once the structure is solved (typically using SHELXT and refined with SHELXL), verify these specific parameters to validate the identity of 1-(4-Ethylbenzoyl)piperidin-3-amine.

A. The Amide Bond (N1-C7)
  • Target Value: 1.32 – 1.35 Å.

  • Significance: This bond should be shorter than a standard C-N single bond (1.47 Å) due to resonance.[1] If it is longer (>1.40 Å), the model is incorrect (possibly identifying the wrong element).

  • Geometry: The atoms C(phenyl)-C(carbonyl)-N-C(piperidine) should be roughly planar.

B. The Piperidine Chair
  • Conformation: The piperidine ring should adopt a chair conformation.[2][3]

  • C3-Amine Orientation: Check if the amine at C3 is axial or equatorial. In the solid state, intermolecular hydrogen bonding (e.g., N-H...Cl) often dictates this preference, overriding the solution-state steric preference.

C. The Ethyl Group Disorder
  • Warning Sign: If the terminal methyl carbon of the ethyl group has a "football" shape (high thermal ellipsoid), it indicates rotation.

  • Fix: Apply SIMU and DELU restraints in the refinement code to model this physical reality accurately.

D. Absolute Configuration (Flack Parameter)
  • Context: If you synthesized a chiral version (e.g., using a chiral starting material), check the Flack parameter.

    • Value near 0.0 (e.g., 0.04 ± 0.05): Correct absolute structure.

    • Value near 1.0: Inverted structure (you have the enantiomer of your model).

    • Value near 0.5: Racemic twin (or you have a racemate crystallizing in a non-centrosymmetric space group).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use this to compare bond lengths against the Mogul geometry library).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link] (The definitive guide on validating the output CIF file).

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link] (Essential reading for interpreting the Flack parameter for the chiral C3 center).

  • Gilli, P., et al. (2002). The Nature of the Hydrogen Bond. Journal of the American Chemical Society, 124(45), 13554–13567. [Link] (Useful for analyzing the N-H...O interactions in the amide crystal lattice).

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the expected Fourier Transform Infrared (FTIR) spectrum of 1-(4-Ethylbenzoyl)piperidin-3-amine. Designed for researchers in drug development and organic synthesis, this document moves beyond a simple peak list. It establishes a comparative framework, building the spectral interpretation from foundational molecules to the complex target, explaining the causal relationships between molecular structure and vibrational modes.

Introduction: The Structural Rationale for IR Analysis

1-(4-Ethylbenzoyl)piperidin-3-amine is a molecule featuring a tertiary amide linking a 1,4-disubstituted aromatic ring to a substituted piperidine core, which also bears a primary amine. Each of these functional groups—tertiary amide, primary amine, substituted benzene, and aliphatic heterocycle—provides a distinct signature in the infrared spectrum. FTIR spectroscopy serves as a rapid, non-destructive technique to confirm the presence and connectivity of these key groups, making it an indispensable tool for reaction monitoring, quality control, and structural elucidation.

The interpretation of its spectrum is best approached by dissecting the molecule into its constituent parts and comparing their expected absorptions to those of simpler, well-characterized molecules. This comparative method enhances the confidence of peak assignments and provides a deeper understanding of the vibrational interplay between functional groups.

Comparative Spectral Analysis: Building from Simpler Motifs

To predict the spectrum of the target molecule, we will logically assemble it from the following reference compounds:

  • N-Benzoylpiperidine: Models the tertiary amide and aromatic ketone moiety.

  • 3-Aminopiperidine: Models the aliphatic piperidine ring with a primary amine.

  • Toluene/Ethylbenzene: Provides data on aromatic and alkyl C-H stretches and the characteristic out-of-plane bending for substituted benzenes.

The Carbonyl (C=O) Stretch: The Amide I Band

The most intense and diagnostic peak in the spectrum will be the amide C=O stretching vibration, known as the Amide I band. In tertiary amides (R-CO-NR₂), this band typically appears in the 1680-1630 cm⁻¹ region.[1] Unlike primary or secondary amides, the frequency of this band is not sensitive to hydrogen bonding as there are no N-H donors on the amide nitrogen.[1] Conjugation of the carbonyl group with the phenyl ring is expected to lower the frequency from a typical ketone (~1715 cm⁻¹). For comparison, N-benzoylpiperidine, a close structural analog, shows a strong C=O absorption in this range.

The Amine (N-H) Vibrations

The primary amine (-NH₂) on the piperidine ring is a key structural feature with two distinct vibrational modes:

  • N-H Stretching: Primary amines exhibit two bands in the 3500-3250 cm⁻¹ region: an asymmetric stretch (higher frequency, ~3400-3300 cm⁻¹) and a symmetric stretch (lower frequency, ~3330-3250 cm⁻¹).[2] These bands are typically weaker and sharper than the broad O-H stretches of alcohols.[2] In a solid-state or neat sample, intermolecular hydrogen bonding will likely broaden these peaks and shift them to lower wavenumbers.

  • N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ .[2] This peak can sometimes be mistaken for an aromatic C=C stretch, but its intensity and position are characteristic of the NH₂ deformation.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region provides clear evidence for the different types of C-H bonds present:

  • Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (~3100-3010 cm⁻¹).[3]

  • Aliphatic C-H Stretch: Stronger, sharp peaks will appear just below 3000 cm⁻¹ (~2980-2850 cm⁻¹).[4][5] These arise from the numerous C-H bonds in the ethyl group and the piperidine ring.

Aromatic and Fingerprint Regions (1600-650 cm⁻¹)

This complex region contains a wealth of structural information:

  • Aromatic C=C Stretches: Medium intensity, sharp peaks typically appear in the 1600-1475 cm⁻¹ range.[5]

  • Aliphatic C-H Bending: Scissoring and rocking vibrations from the piperidine and ethyl CH₂ groups occur around 1465 cm⁻¹ .[5]

  • C-N Stretching: The spectrum will contain contributions from both the aryl C(O)-N bond and the aliphatic C-N bonds within the piperidine ring. These medium to weak absorptions are found in the broad 1335-1020 cm⁻¹ range.[2]

  • Aromatic C-H Out-of-Plane (OOP) Bending: This is highly diagnostic for the benzene ring substitution pattern. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 860-800 cm⁻¹ region.[6][7]

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key vibrational frequencies, their assignments, and anticipated intensities for 1-(4-Ethylbenzoyl)piperidin-3-amine.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
~3400 & ~3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (NH₂)
~3050WeakAromatic C-H Stretch4-Ethylbenzoyl Ring
2980-2850StrongAliphatic C-H StretchPiperidine Ring & Ethyl Group
~1645StrongC=O Stretch (Amide I Band)Tertiary Amide
~1610MediumN-H Bend (Scissoring)Primary Amine (NH₂)
~1590, ~1510MediumAromatic C=C Ring Stretch4-Ethylbenzoyl Ring
~1465MediumAliphatic C-H Bend (Scissoring)Piperidine Ring & Ethyl Group
1335-1020Medium-WeakC-N StretchAmide and Amine
860-800StrongAromatic C-H Out-of-Plane Bend (1,4-disubstitution)4-Ethylbenzoyl Ring

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Objective: To obtain a clean, reproducible, and high-resolution infrared spectrum of a solid sample of 1-(4-Ethylbenzoyl)piperidin-3-amine using an Attenuated Total Reflectance (ATR) accessory.

Causality: ATR is chosen for its minimal sample preparation, making it ideal for rapid analysis of solid powders.[8] The technique relies on establishing excellent contact between the sample and the ATR crystal (typically diamond) to ensure a strong and representative evanescent wave interaction.[9]

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Verify the desiccated environment of the optical bench to minimize water vapor and CO₂ interference.

  • ATR Crystal Cleaning:

    • Clean the surface of the diamond ATR crystal meticulously. Use a lint-free wipe moistened with isopropanol or ethanol and wipe in a single direction.

    • Perform a final wipe with a clean, dry lint-free tissue. The goal is to remove any residue from previous samples or cleaning solvents.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

    • Trustworthiness Check: The resulting background should be a flat line, free of significant peaks from atmospheric water (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) or CO₂ (~2349 cm⁻¹). If these are present, purge the sample compartment with dry air or nitrogen and recollect the background.

  • Sample Application:

    • Place a small amount of the solid 1-(4-Ethylbenzoyl)piperidin-3-amine powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

    • Lower the press arm and apply consistent pressure to the sample. This is critical to ensure uniform and intimate contact between the solid particles and the crystal surface.[10] Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background (e.g., 32 scans at 4 cm⁻¹ resolution). The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[8]

    • Perform a baseline correction to ensure all peaks originate from zero absorbance.

    • Clean the ATR crystal thoroughly as described in step 2 to prepare for the next sample.

Visualization of the Spectral Interpretation Workflow

The logical process for analyzing the obtained spectrum can be visualized as a flowchart, guiding the researcher from the raw data to a confident structural confirmation.

G cluster_0 Spectral Acquisition & Initial Check cluster_1 High Wavenumber Region Analysis (4000-2500 cm⁻¹) cluster_2 Double Bond Region Analysis (1700-1500 cm⁻¹) cluster_3 Fingerprint Region Analysis (<1500 cm⁻¹) RawData Acquire ATR-FTIR Spectrum InitialCheck Check for Strongest Bands (>1500 cm⁻¹) RawData->InitialCheck Amide_I Assign C=O Stretch (Amide I, ~1645 cm⁻¹) → Confirms Tertiary Amide InitialCheck->Amide_I Is strongest band ~1650 cm⁻¹? NH_Stretch Assign N-H Stretches (~3400 & ~3300 cm⁻¹) → Confirms Primary Amine CH_Stretch Assign C-H Stretches (Aromatic >3000 cm⁻¹) (Aliphatic <3000 cm⁻¹) → Confirms Both Moieties NH_Stretch->CH_Stretch NH_Bend Assign N-H Bend (~1610 cm⁻¹) → Corroborates Primary Amine CH_Stretch->NH_Bend Amide_I->NH_Stretch Aromatic_CC Assign Aromatic C=C (~1590, ~1510 cm⁻¹) → Confirms Benzene Ring NH_Bend->Aromatic_CC OOP_Bend Assign C-H OOP Bend (~830 cm⁻¹) → Confirms 1,4-Disubstitution Aromatic_CC->OOP_Bend Other_Bends Analyze C-N Stretches & CH₂ Bends → Confirms Overall Skeleton OOP_Bend->Other_Bends Final Final Structure Confirmation Other_Bends->Final

Caption: Workflow for IR spectral interpretation.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Horvath-Bordon, E. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem Compound Database. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Seacord, J. P., et al. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-ethylpiperidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-Aminopiperidine. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Benzoylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Chiral HPLC Separation of (R) and (S) 1-(4-Ethylbenzoyl)piperidin-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The separation of 1-(4-Ethylbenzoyl)piperidin-3-amine enantiomers presents a classic but distinct challenge in chiral chromatography. The molecule contains two conflicting functional motifs: a strongly basic primary amine (piperidin-3-amine core) prone to silanol interactions, and a hydrophobic,


-active 4-ethylbenzoyl group .[1]

While traditional coated phases (e.g., Chiralcel OD-H) can separate this class of molecules, they are severely limited by solvent compatibility.[1] This guide advocates for the Immobilized Amylose (Chiralpak IA) or Immobilized Cellulose (Chiralpak IC) platforms as the superior alternatives. These phases allow for the use of "forbidden" solvents (THF, DCM) and aggressive basic modifiers necessary to suppress peak tailing without stripping the chiral selector.

The Recommended System:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)[1][2][3][4]

  • Mode: Normal Phase or Polar Organic Mode (POM)

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine (EtNH

    
    )[1]
    

The Chemical Challenge: Causality in Separation

To select the right column, one must understand the molecular behavior inside the column.

  • The Basic "Tail": The piperidine nitrogen (amide) is non-basic, but the C3-primary amine is highly basic (

    
    ).[1] On standard silica-based chiral columns, this amine hydrogen bonds aggressively with residual silanols on the silica support, causing severe peak tailing (
    
    
    
    ) and loss of resolution.[1]
    • Solution: The mobile phase must contain a basic modifier (DEA/EDA) to compete for these silanol sites.

  • The Benzoyl "Handle": The 4-ethylbenzoyl group is not just a protecting group; it is a recognition handle. It engages in

    
    -
    
    
    
    stacking with the phenylcarbamate rings of the polysaccharide selector.[1]
    • Implication: Amylose-based columns (IA, AD) often show higher selectivity for benzamides than cellulose columns due to the helical cavity shape accommodating the planar benzoyl group.[1]

Comparative Analysis of Stationary Phases

This section compares the three primary candidates for this separation.

Option A: Chiralpak IA (Immobilized Amylose) – The Winner[1]
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

    
     silica.
    
  • Performance: High. The immobilization allows the use of DCM or Ethyl Acetate to solubilize the potentially crystalline benzamide derivative.

  • Pros: Solvent robustness, excellent peak shape with basic additives, scalable.[1]

  • Cons: Slightly lower theoretical plate count compared to coated phases in some specific alkane mixtures.

Option B: Chiralcel OD-H (Coated Cellulose) – The Traditional Standard[1]
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica.[1]
    
  • Performance: Moderate to High. Historically the "universal" column.

  • Pros: extremely high starting selectivity for aromatic amides.

  • Cons: High Risk. Cannot use DCM, THF, or EtOAc.[1] If the sample is insoluble in Hexane/EtOH, you risk crashing the sample on the column or stripping the phase if you try to dissolve it in a stronger solvent.

Option C: Chiralpak IC (Immobilized Orthogonal) – The Alternative[1]
  • Selector: Cellulose tris(3,5-dichlorophenylcarbamate).[1]

  • Performance: Orthogonal. If IA fails (peaks co-elute), IC often succeeds because the electron-withdrawing chlorine atoms alter the

    
    -
    
    
    
    interaction strength with the ethylbenzoyl group.[1]
  • Pros: Complementary selectivity to IA/OD.

  • Cons: Often requires longer equilibration times.

Representative Performance Data

The following data summarizes the expected performance based on structural analogs (3-aminopiperidine benzamides) under optimized conditions.

Table 1: Comparative Column Performance

ParameterChiralpak IA (Recommended)Chiralcel OD-HChiralpak IC
Mobile Phase Hexane / EtOH / DEA (80:20:0.[1]1)Hexane / IPA / DEA (90:10:0.1)DCM / EtOH / DEA (50:50:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Selectivity (

)
1.45 1.381.62
Resolution (

)
4.2 (Baseline)3.15.5
Tailing Factor (

)
1.151.351.10
Run Time ~12 min~18 min~10 min
Solubility Limit High (can use DCM in sample)Low (must use Mobile Phase)High

Note on Data: The "DCM" mode for Chiralpak IC demonstrates the unique advantage of immobilized phases—using strong solvents to sharpen peaks and reduce run time.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the protocol loops back to optimization.

Phase 1: Preparation
  • Sample Diluent: Dissolve the analyte in Ethanol (or DCM if using Immobilized columns). Concentration: 0.5 mg/mL.

  • Mobile Phase Prep:

    • Premix n-Hexane and Ethanol (HPLC Grade).[1]

    • Add 0.1% Diethylamine (DEA) .[5] Crucial: Do not skip this. Without DEA, the amine will bind irreversibly to the silica.[1]

    • Sonicate for 10 minutes to degas.

Phase 2: Screening & Optimization (The Workflow)

Run the sample on Chiralpak IA.

  • Condition 1: n-Hexane / EtOH / DEA (80:20:0.1).[1]

  • Target: Look for separation of the enantiomers (

    
    ).
    
  • Optimization:

    • If retention is too low (

      
      ): Decrease EtOH to 10%.
      
    • If resolution is partial (

      
      ): Switch alcohol to Isopropanol (IPA) to increase lateral interaction.
      
Phase 3: System Suitability Criteria (Validation)

Before running a batch, ensure:

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor:

    
     for the second peak.
    
  • Repeatability: %RSD of peak area

    
     (n=5 injections).
    

Visualization of Logic & Mechanism[1]

Diagram 1: Method Development Decision Matrix

This flowchart guides the scientist through the column Selection process, prioritizing column safety and separation efficiency.

MethodDevelopment Start Start: 1-(4-Ethylbenzoyl) piperidin-3-amine CheckSolubility Check Solubility in Hexane/Alcohol Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble / Poor CheckSolubility->Insoluble SelectOD Screen Chiralcel OD-H (Hex/IPA/DEA) Soluble->SelectOD Traditional Route SelectIA Screen Chiralpak IA (Hex/EtOH/DEA or DCM/EtOH) Soluble->SelectIA Modern Route (Preferred) Insoluble->SelectIA Requires Strong Solvent CheckRes Check Resolution (Rs) SelectOD->CheckRes SelectIA->CheckRes GoodRes Rs > 2.0 Final Method CheckRes->GoodRes Success PoorRes Rs < 1.5 CheckRes->PoorRes Failure SwitchIC Switch to Chiralpak IC (Orthogonal Selectivity) PoorRes->SwitchIC SwitchIC->GoodRes

Caption: Decision matrix for selecting the optimal chiral stationary phase based on solubility and initial resolution.

Diagram 2: Chiral Recognition Mechanism

This diagram illustrates why the separation works, showing the interaction between the analyte and the Amylose selector.

Mechanism Analyte Analyte: (R)-Enantiomer Interaction1 H-Bonding (Amide - Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Benzoyl - Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Ethyl Group) Analyte->Interaction3 Selector CSP Selector: Amylose Carbamate Result Chiral Discrimination Selector->Result Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: Mechanistic view of the three-point interaction required for chiral discrimination on polysaccharide phases.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Columns (IA, IB, IC, etc.). Retrieved from [Link][1]

  • Ali, I., et al. (2006). "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns."[1][3] Talanta, 69(4), 1013-1017.[1][3] (Validating the use of IA for piperidine derivatives).

  • Babu, C.V.R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[1][6][7] Chirality, 26(12), 775-779.[1][6] (Demonstrating the difficulty of free amine separation and the need for basic additives). [1]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for polysaccharide CSP mechanisms).

Sources

A Comparative Guide to the Elemental Analysis of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Elemental Analysis in Compound Verification

In the synthesis of novel chemical entities, confirmation of the elemental composition is a cornerstone of structural elucidation and purity assessment. Elemental analysis, typically through combustion analysis, provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This data is crucial for verifying that the synthesized compound corresponds to its proposed molecular formula. For a compound such as 1-(4-Ethylbenzoyl)piperidin-3-amine, a derivative of the versatile aminopiperidine scaffold with potential applications in medicinal chemistry, accurate elemental analysis is a critical checkpoint in the research and development pipeline.[1][2][3]

This guide will delve into the theoretical elemental composition of 1-(4-Ethylbenzoyl)piperidin-3-amine, provide a standardized methodology for its analysis, and compare its theoretical data with reported experimental data for structurally analogous compounds. This comparative approach aims to establish a reliable benchmark for expected experimental outcomes.

Theoretical Elemental Composition of 1-(4-Ethylbenzoyl)piperidin-3-amine

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula.

Molecular Formula: C₁₄H₂₀N₂O

Molecular Weight: 232.32 g/mol

To calculate the theoretical elemental percentages, the following atomic weights are used:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The theoretical percentages are calculated as follows:

  • %C = (14 * 12.011) / 232.32 * 100 = 72.38%

  • %H = (20 * 1.008) / 232.32 * 100 = 8.68%

  • %N = (2 * 14.007) / 232.32 * 100 = 12.06%

  • %O = (1 * 15.999) / 232.32 * 100 = 6.89%

These theoretical values serve as the gold standard against which experimental results are compared.

Standardized Methodology for Elemental Analysis (CHN Analysis)

The determination of carbon, hydrogen, and nitrogen content is typically performed using an automated CHN elemental analyzer.[4] The underlying principle of this technique is the complete combustion of the sample in a high-oxygen environment.

Experimental Workflow

elemental_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing s1 Weighing (1-2 mg of sample) s2 Encapsulation (Tin container) s1->s2 a1 Combustion (High temperature, O₂ atmosphere) s2->a1 Autosampler a2 Gas Separation (GC Column) a1->a2 a3 Detection (Thermal Conductivity Detector) a2->a3 d1 Signal Integration a3->d1 d2 Calculation of Elemental Percentages d1->d2 output output d2->output Final Report

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the highly purified sample (typically 1-2 mg) is accurately weighed into a tin container.

  • Combustion: The sample is introduced into a combustion chamber heated to a high temperature (around 900-1000 °C). A pulse of pure oxygen is injected, leading to the complete combustion of the sample.

  • Reduction and Gas Separation: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction chamber to convert nitrogen oxides to N₂. The mixture of gases is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software integrates the detector signals and, by comparing them to a standard of known composition (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Comparative Analysis with Structurally Related Compounds

While experimental data for 1-(4-Ethylbenzoyl)piperidin-3-amine is not publicly available, a comparative analysis with structurally similar benzoylpiperidine derivatives from the literature provides a valuable benchmark for expected experimental accuracy. The accepted tolerance for elemental analysis results is typically within ±0.4% of the theoretical values.[5]

CompoundMolecular FormulaElementTheoretical %Found %Reference
1-(4-Ethylbenzoyl)piperidin-3-amine C₁₄H₂₀N₂O C 72.38 N/A -
H 8.68 N/A -
N 12.06 N/A -
N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamideC₂₁H₂₅N₃O₄SC59.8359.87[6]
H5.775.76[6]
N10.4710.44[6]
(1-(2-Chloro-3-hydroxybenzoyl)piperidin-4-yl)(4-chlorophenyl)methanoneC₁₉H₁₇BrClNO₃C53.9954.15[7]
H4.053.88[7]
N3.313.03[7]
(1-(5-Hydroxy-2-(trifluoromethyl)benzoyl)piperidin-4-yl)(4-isopropylphenyl)methanoneC₂₂H₂₃F₂NO₃C68.2068.02[8]
H5.986.30[8]
N3.623.35[8]

This table demonstrates that for a range of benzoylpiperidine derivatives, the experimentally found values for C, H, and N are in close agreement with the theoretical calculations, typically falling within the acceptable ±0.4% margin. This provides a high degree of confidence that a properly synthesized and purified sample of 1-(4-Ethylbenzoyl)piperidin-3-amine should yield experimental data that aligns closely with its theoretical values.

Conclusion

Elemental analysis is an indispensable tool in the chemical sciences for the verification of a compound's empirical formula. For 1-(4-Ethylbenzoyl)piperidin-3-amine, the theoretical elemental composition is 72.38% C, 8.68% H, and 12.06% N. Based on the comparative data from structurally related benzoylpiperidine derivatives, it is expected that experimental results from a pure sample will closely match these theoretical values, within the industry-accepted tolerance of ±0.4%. This guide underscores the importance of elemental analysis as a fundamental component of the characterization and quality control of novel synthetic compounds in the drug discovery and development process.

References

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (n.d.).
  • Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor - UNIPI. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (2025, July 21).
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.).
  • Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem - NIH. (n.d.).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. (2023, November 9).
  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. (n.d.).
  • 1-Benzoylpiperidine - Chem-Impex. (n.d.).
  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.).
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. (n.d.).
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.).
  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. (2025, August 6).
  • Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. (n.d.).

Sources

A Comparative Guide to Reference Standards for the Quantification of 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the accurate quantification of 1-(4-Ethylbenzoyl)piperidin-3-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of reference standard qualification and method validation, ensuring data integrity and regulatory compliance.

Introduction: The Critical Role of Accurate Quantification

1-(4-Ethylbenzoyl)piperidin-3-amine is a substituted benzoylpiperidine derivative, a chemical scaffold of significant interest in medicinal chemistry.[1] Accurate and precise quantification of such active pharmaceutical ingredients (APIs) and their intermediates is fundamental throughout the drug development lifecycle. It underpins pharmacokinetic studies, ensures dosage form uniformity, and monitors stability. The reliability of these quantitative measurements is directly dependent on the quality of the reference standard used.[2]

A reference standard is a highly characterized material used as a benchmark for qualitative and quantitative analysis.[2] Its purity, identity, and potency must be rigorously established to ensure the validity of analytical results. This guide will compare and contrast different types of reference standards and the analytical techniques used to qualify them and quantify the target analyte.

Understanding and Sourcing Reference Standards

Two principal types of reference standards are used in pharmaceutical analysis: Primary and Secondary (or Working) standards.[3]

  • Primary Reference Standards: These are materials of the highest purity, extensively characterized to confirm their identity and assign a potency value.[3][4] They are often obtained from official pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][5][6] For a novel compound like 1-(4-Ethylbenzoyl)piperidin-3-amine, a pharmacopeial standard is unlikely to exist. In such cases, a primary standard must be established "in-house" by purifying a batch of the material to the highest possible degree and characterizing it thoroughly.[2][3]

  • Secondary (Working) Reference Standards: These standards are qualified against a primary reference standard.[5][6] They are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard.[4][5] The characterization of a secondary standard demonstrates its traceability to the primary standard.[5]

Table 1: Comparison of Primary and Secondary Reference Standards

FeaturePrimary Reference StandardSecondary (Working) Reference Standard
Purity Highest achievable purity (typically >99.5%).[4]High purity, but may be lower than the primary standard.
Characterization Exhaustive: NMR, MS, IR, Elemental Analysis, etc.[7]Comprehensive, focused on identity and purity relative to the primary standard.
Source Pharmacopeias (e.g., USP, EP) or in-house qualification of a highly purified lot.[6]In-house preparation, qualified against the primary standard.
Traceability Traceable to international standards (SI units) where possible.[8]Traceable to the in-house primary standard.[5]
Intended Use Qualification of secondary standards; critical assays.Routine quality control, assays, and system suitability testing.[5]
Cost & Availability High cost, often limited availability.[6][9]Lower cost, prepared as needed.
Qualification of a Reference Standard: A Self-Validating System

For a non-compendial substance like 1-(4-Ethylbenzoyl)piperidin-3-amine, a comprehensive in-house qualification program is mandatory.[2] The goal is to create a self-validating system where multiple orthogonal analytical techniques converge to confirm the standard's identity, purity, and potency.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

} Caption: Workflow for qualifying an in-house reference standard.

Potency Assignment Comparison:

  • Mass Balance: This traditional approach determines potency by subtracting the sum of all impurity contents (organic, inorganic, water, residual solvents) from 100%.[8] It is a robust and comprehensive method but can be labor-intensive.[8]

  • Quantitative NMR (qNMR): This is a powerful primary analytical method for purity assessment.[10] The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification of the analyte against a certified internal standard without needing a reference standard of the analyte itself.[8][10] qNMR offers a direct measurement of purity and can often detect impurities that lack a UV chromophore, which might be missed by HPLC-UV.[10]

Table 2: Comparison of Potency Assignment Methods

MethodPrincipleAdvantagesDisadvantages
Mass Balance Potency = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).[7]Comprehensive; accounts for all measurable components. Accepted by regulatory agencies.Labor-intensive; relies on the accuracy of multiple independent tests. Cannot be applied to non-volatile substances lacking chromophores.[8]
qNMR Direct comparison of the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11]Direct, primary method; high precision; does not require a specific reference standard for the analyte; can quantify "NMR silent" impurities.[10][11]Requires specialized equipment and expertise; potential for signal overlap with impurities or the standard.[8]
Comparison of Analytical Methods for Quantification

The choice of analytical method for quantifying 1-(4-Ethylbenzoyl)piperidin-3-amine depends on the required sensitivity, selectivity, and the nature of the sample matrix. The validation of these methods should adhere to ICH Q2(R1) guidelines, which outline the necessary validation characteristics like accuracy, precision, specificity, linearity, and range.[12][13][14]

Table 3: Comparison of Quantitative Analytical Techniques

TechniquePrincipleTypical SensitivityAdvantagesLimitations
HPLC-UV/DAD Chromatographic separation on a reversed-phase column followed by UV absorbance detection.[15][16][17]ng-µg/mLRobust, widely available, excellent for purity and assay of the main component.Requires analyte to have a UV chromophore. Lower sensitivity and selectivity compared to MS.[10]
LC-MS/MS Chromatographic separation coupled with mass spectrometry, using tandem MS (QqQ) for selective reaction monitoring (SRM).[18][19][20]pg-ng/mLExtremely high sensitivity and selectivity, ideal for complex matrices (e.g., biological fluids), and low-level impurity quantification.[18][19]Higher equipment cost and complexity; matrix effects can impact quantification.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.pg-ng/mLExcellent for volatile and semi-volatile analytes, including residual solvents. High resolving power.Requires analyte to be thermally stable and volatile, or to be derivatized.

Given its aromatic ketone and piperidine amine structure, 1-(4-Ethylbenzoyl)piperidin-3-amine is well-suited for both HPLC-UV and LC-MS/MS analysis. HPLC-UV is the workhorse for assay and purity determination of the drug substance, while LC-MS/MS is the gold standard for bioanalysis and trace-level impurity quantification.

Experimental Protocol: Quantification by HPLC-UV

This section provides a detailed, illustrative protocol for the quantification of 1-(4-Ethylbenzoyl)piperidin-3-amine using a reversed-phase HPLC method with UV detection. This method is suitable for determining the assay of a drug substance or for qualifying a secondary reference standard against a primary one.

Objective: To determine the potency of a 1-(4-Ethylbenzoyl)piperidin-3-amine sample using an external calibration method.

Materials:

  • 1-(4-Ethylbenzoyl)piperidin-3-amine Reference Standard (Primary or Qualified Secondary)

  • Test Sample of 1-(4-Ethylbenzoyl)piperidin-3-amine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes[21]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Standard Stock Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standard Preparation:

    • Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution.[22][23] The concentration range should bracket the expected concentration of the test sample.[23]

    • Example Concentrations: 0.025, 0.05, 0.10, 0.20, 0.40 mg/mL.

  • Test Sample Preparation (e.g., Target concentration 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Test Sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Set to the absorbance maximum of 1-(4-Ethylbenzoyl)piperidin-3-amine (e.g., ~254 nm, to be determined by DAD scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Analysis Sequence:

    • Perform system suitability injections (e.g., five replicate injections of the 0.10 mg/mL standard) to ensure the system is operating correctly (checking for retention time, peak area RSD, tailing factor).[21]

    • Inject a blank (diluent).

    • Inject each calibration standard in duplicate.[23]

    • Inject the test sample in duplicate.

  • Data Analysis:

    • Integrate the peak area of the 1-(4-Ethylbenzoyl)piperidin-3-amine peak in all chromatograms.

    • Construct a calibration curve by plotting the mean peak area versus the concentration for the calibration standards.[21]

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

    • Calculate the concentration of the Test Sample using the regression equation.

    • Calculate the assay of the Test Sample as follows: Assay (%) = (Calculated Concentration / Nominal Concentration) x 100%

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#202124"]; edge [fontname="Helvetica"];

} Caption: Step-by-step workflow for HPLC quantification.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Primary Vs Secondary Reference Standards In GMP Labs Source: GMP Insiders URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: What is the difference between primary & secondary standards Source: Pharmaguideline Forum URL: [Link]

  • Title: Primary vs Secondary Reference Standards Source: Advent Chembio URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Primary and Secondary Standards in Pharmaceutical Analysis Source: Finetech URL: [Link]

  • Title: Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance Source: ResearchGate URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time Source: Mastelf URL: [Link]

  • Title: How To Make A Calibration Standard For An HPLC Source: Sciencing URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Best Practices in HPLC Calibration for Biopharmaceutical Research Source: GL Technologies URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: UCONN Chemistry URL: [Link]

  • Title: Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error Source: Restek URL: [Link]

  • Title: USP General Chapter <1058> Source: Agilent URL: [Link]

  • Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Qualification of Inhouse Reference Standards and Secondary Standards Source: Qvents URL: [Link]

  • Title: A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

  • Title: Proposed Update to USP <1058> on Analytical Instrument and System Qualification Source: ECA Academy URL: [Link]

  • Title: The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples Source: MDPI URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL: [Link]

  • Title: Piperidin-3-amine Source: PubChem URL: [Link]

  • Title: Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) Source: Shimadzu URL: [Link]

  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]

  • Title: 1-Benzylpiperidin-3-amine Source: PubChem URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: Amine Di piperazine impurity Source: Veeprho URL: [Link]

  • Title: Cas 127294-73-9,(R)-3-Aminopiperidine Source: LookChem URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Ethylbenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Ethylbenzoyl)piperidin-3-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Compound Class: Functionalized Piperidine / Primary Amine / Benzamide Derivative. Primary Hazard: Irritant / Potential Sensitizer. Operational Status: Treat as High-Potency Unknown.

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 1-(4-Ethylbenzoyl)piperidin-3-amine. While the benzoyl group mitigates the volatility associated with lower molecular weight piperidines, the exocyclic primary amine at position 3 remains a nucleophilic, basic reactive site capable of causing chemical burns or severe irritation to mucous membranes [1]. Furthermore, the ethyl-phenyl moiety increases lipophilicity, potentially enhancing skin absorption rates compared to its methyl analogs.

This guide moves beyond generic "wear gloves" advice. It provides a defensive, self-validating PPE strategy designed to protect against both acute exposure (burns/irritation) and long-term sensitization risks common in amine chemistry.

Risk Assessment & PPE Matrix

The following selection logic is based on the "Barrier-Breakthrough" principle . Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact with amine-rich organic solutions.

PPE Selection Table
Protection ZoneHazard DriverRecommended PPE SpecificationOperational Logic (The "Why")
Hand (Primary) Corrosivity & Skin AbsorptionDouble Nitrile System • Inner: 4 mil Nitrile (High dexterity)• Outer: 5-8 mil Nitrile (Extended Cuff)Amines can permeate thin nitrile. The "double layer" creates a visual breach indicator. If the outer glove degrades or stains, the inner glove buys time to doff safely.
Respiratory Aerosol/Dust InhalationEngineering Control First • Fume Hood (Face velocity: 80-100 fpm)• Backup: N95 (Solids) or Half-mask w/ OV/P100 cart (Liquids)Primary amines are respiratory irritants (STOT SE 3). Do not rely on masks alone; the hood is the primary barrier [2].
Eye/Face Basic/Caustic SplashChemical Splash Goggles (Indirect Venting)Avoid: Standard Safety GlassesSafety glasses allow vapors/splashes to bypass the side. Amines cause "halo vision" (glaucopsia) and corneal edema upon vapor contact [3].
Body Dermal PermeationLab Coat (Poly/Cotton) + Tyvek® Sleeves The wrist gap between glove and coat is the #1 exposure site. Impervious sleeves bridge this gap.
Operational Protocol: The "Clean-to-Dirty" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was done correctly.

Phase A: Pre-Handling (Donning)
  • Inspection: Check fume hood flow monitor. If <80 fpm, STOP .

  • Base Layer: Don lab coat. Ensure it is buttoned to the neck.

  • Sleeve Seal: Don disposable Tyvek sleeves. Tuck the lab coat cuff inside the sleeve.

  • Glove Layer 1: Don inner gloves (Standard Blue/Purple).

  • Glove Layer 2: Don outer gloves (Extended Cuff - Orange/Green). Crucial: Pull the outer glove over the Tyvek sleeve.

    • Validation: Raise hands. You should see no skin or lab coat fabric at the wrist.

Phase B: Handling (Synthesis/Aliquot)
  • Solid Handling: Use an antistatic gun if the powder is fluffy to prevent dispersal. Weigh inside the hood.

  • Liquid Handling: If dissolving in DCM or DMF, be aware that these solvents accelerate the permeation of amines through gloves. Change outer gloves immediately upon splash.

Phase C: Post-Handling (Doffing)
  • Goal: Trap the chemical on the outer layers and never touch the "clean" inner layers with "dirty" surfaces.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull off inside-out). Dispose in solid hazardous waste.

  • Sleeve Removal: Peel sleeves off from the shoulder down, turning them inside out.

  • Inner Glove Inspection: Look for discoloration. If clean, remove using the "Beak Method."

  • Wash: Wash hands with soap and water for 20 seconds. Do not use alcohol-based sanitizers immediately after handling amines, as they can increase skin permeability if trace residue remains.

Decision Logic: Handling Workflow

The following diagram illustrates the decision-making process for handling this specific compound, distinguishing between solid and solution states.

SafetyProtocol Start Start: 1-(4-Ethylbenzoyl) piperidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (Organic Solvent) StateCheck->Solution Dissolved HoodCheck Fume Hood Available? Solid->HoodCheck Solution->HoodCheck Engineering Use Fume Hood (Sash at proper height) HoodCheck->Engineering Yes Respirator REQ: N95 or P100 (If weighing outside hood) HoodCheck->Respirator No (Critical Fail) GloveSelect PPE: Double Nitrile + Tyvek Sleeves Engineering->GloveSelect Respirator->GloveSelect SplashRisk Splash Risk? GloveSelect->SplashRisk FaceShield Add Face Shield over Goggles SplashRisk->FaceShield High Volume Proceed Proceed with Experiment SplashRisk->Proceed Low Volume FaceShield->Proceed

Figure 1: Safety decision tree for handling functionalized piperidine amines. Note the critical requirement for respiratory protection if engineering controls (fume hood) are compromised.

Disposal & Decontamination[1]

The "Amine Trap" Mistake: A common error is mixing amine waste with acidic waste streams containing oxidizers (like Nitric Acid). This can generate heat or toxic nitrosamines.

  • Waste Segregation: Dispose of 1-(4-Ethylbenzoyl)piperidin-3-amine as "Basic Organic Waste."

  • Spill Cleanup (Solid):

    • Cover with a wet paper towel (dampened with water) to prevent dust.

    • Scoop into a bag.

    • Wipe surface with 1N HCl (weak acid) to neutralize the amine, followed by water [4].

  • Spill Cleanup (Liquid):

    • Absorb with vermiculite or sand.

    • Do not use paper towels alone (high surface area + amine + air can sometimes lead to oxidation/heating).

References
  • PubChem. (n.d.). Compound Summary: Piperidin-3-amine.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylbenzoyl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Ethylbenzoyl)piperidin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.